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Pharmacokinetic properties of (R)-3-(4-fluorobenzyl)morpholine

An In-Depth Technical Guide to the Pharmacokinetic Properties of (R)-3-(4-fluorobenzyl)morpholine Executive Summary (R)-3-(4-fluorobenzyl)morpholine is a novel chemical entity featuring two key structural motifs of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of (R)-3-(4-fluorobenzyl)morpholine

Executive Summary

(R)-3-(4-fluorobenzyl)morpholine is a novel chemical entity featuring two key structural motifs of significant interest in medicinal chemistry: a morpholine ring and a fluorinated benzyl group. The morpholine scaffold is a privileged structure, frequently incorporated into centrally active agents to enhance aqueous solubility, modulate basicity, and improve blood-brain barrier penetration.[1][2] The strategic placement of a fluorine atom on the benzyl moiety is a well-established tactic to enhance metabolic stability by strengthening the C-H bonds at potential sites of metabolism, thereby reducing the rate of oxidative degradation by cytochrome P450 enzymes.[3][4][5] This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of (R)-3-(4-fluorobenzyl)morpholine, detailing the rationale behind experimental choices, step-by-step protocols for core ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and predictive insights into its disposition.

Physicochemical Characterization: The Foundation of Pharmacokinetics

A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for interpreting its pharmacokinetic behavior. Properties such as the acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility govern a molecule's ability to dissolve in physiological fluids, permeate biological membranes, and interact with metabolic enzymes.

Predicted Physicochemical Properties

Based on its chemical structure, (R)-3-(4-fluorobenzyl)morpholine is expected to possess properties amenable to oral absorption and central nervous system (CNS) distribution. The morpholine nitrogen imparts weak basicity, while the fluorobenzyl group contributes to its lipophilicity.

PropertyPredicted Value/RangeRationale & Impact on Pharmacokinetics
pKa 7.5 - 8.5The morpholine nitrogen is expected to be the primary basic center. A pKa in this range ensures that a significant fraction of the molecule will be protonated and water-soluble at physiological pH (e.g., in the stomach and blood), aiding dissolution and distribution, while a sufficient un-ionized fraction remains to facilitate membrane passage.[6]
LogP 2.0 - 3.0This predicted moderate lipophilicity represents a balance between aqueous solubility and the ability to permeate lipid bilayers, which is crucial for both intestinal absorption and crossing the blood-brain barrier.
Aqueous Solubility Moderately SolubleThe polar ether and amine functionalities of the morpholine ring are anticipated to confer adequate aqueous solubility for dissolution in the gastrointestinal tract.[7]
Experimental Protocols for Physicochemical Determination

This method determines the pKa by monitoring the pH of a solution as a titrant of known concentration is added.[8]

  • Sample Preparation: Prepare a 1 mM solution of (R)-3-(4-fluorobenzyl)morpholine in deionized water.

  • Calibration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

  • Titration: Place 20 mL of the sample solution in a jacketed beaker maintained at 37°C. Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.[9]

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[10][11]

  • Phase Preparation: Pre-saturate n-octanol with water and water (phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a vessel containing a known volume of the n-octanol phase.

  • Equilibration: Seal the vessel and shake it for a defined period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as LC-MS/MS.

  • Calculation: The LogP is calculated as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

In Vitro and In Vivo Pharmacokinetic Profiling

The following sections detail the core experimental workflows to define the absorption, distribution, metabolism, and excretion characteristics of (R)-3-(4-fluorobenzyl)morpholine.

Absorption: Oral Bioavailability Potential

For a drug intended for oral administration, assessing its permeability across the intestinal epithelium is a critical early step.

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the human intestinal barrier.[12][13] This assay measures the rate of transport across the monolayer in both apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions.

  • Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 21-24 days to allow for differentiation and the formation of tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, intact barrier.

  • Dosing:

    • A-to-B: Add the test compound (e.g., 10 µM in transport buffer) to the apical (upper) chamber.

    • B-to-A: Add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 0 and 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A). Also, sample the donor chamber at the end of the incubation to calculate mass balance.

  • Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Caco2->Culture TEER Measure TEER to confirm integrity Culture->TEER Dose_A Dose Apical Side (A -> B) TEER->Dose_A Dose_B Dose Basolateral Side (B -> A) TEER->Dose_B Incubate Incubate at 37°C for 120 min Dose_A->Incubate Dose_B->Incubate Sample Sample Donor and Receiver Chambers Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate caption Caco-2 Permeability Assay Workflow

Caption: Caco-2 Permeability Assay Workflow

This study compares the systemic exposure of the drug after oral (PO) and intravenous (IV) administration to determine the fraction of the oral dose that reaches systemic circulation.[14]

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • IV Group: Administer the compound (e.g., 1 mg/kg) as a bolus dose via the tail vein.

    • PO Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analysis: Determine the plasma concentration of the compound at each time point using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both routes.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both PO and IV groups using non-compartmental analysis.

    • Calculate Oral Bioavailability (%F) as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Distribution: Assessing Brain Penetration

For a potential CNS therapeutic, quantifying its ability to cross the blood-brain barrier (BBB) is paramount.

Microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal, providing a direct measure of target-site exposure.[15][16]

  • Surgical Preparation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus). Implant a second catheter into the jugular vein for simultaneous blood sampling. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and begin perfusing it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).

  • Drug Administration: Administer (R)-3-(4-fluorobenzyl)morpholine via an IV infusion or PO gavage.

  • Sample Collection: Collect brain dialysate samples and blood samples at regular intervals for several hours.

  • Analysis: Analyze the drug concentration in the dialysate (representing unbound brain concentration, Cᵤ,brain) and plasma (unbound plasma concentration, Cᵤ,plasma, is determined after measuring plasma protein binding) using a highly sensitive LC-MS/MS method.

  • Data Analysis: Calculate the unbound brain-to-plasma partition coefficient (Kₚ,ᵤᵤ) as the ratio of the AUC of the unbound drug in the brain to the AUC of the unbound drug in plasma (AUCbrain,u / AUCplasma,u). A Kₚ,ᵤᵤ value approaching 1 indicates efficient passive diffusion across the BBB.

Microdialysis_Setup cluster_animal In Vivo Setup Rat Conscious, Freely Moving Rat Probe Microdialysis Probe in Brain Region Rat->Probe Catheter Jugular Vein Catheter Rat->Catheter Collector Fraction Collector (Dialysate Samples) Probe->Collector Dialysate Out Blood Blood Samples Catheter->Blood Pump Syringe Pump (aCSF Perfusion) Pump->Probe Perfusate In LCMS LC-MS/MS Analysis Collector->LCMS Blood->LCMS Analysis Calculate Kp,uu LCMS->Analysis caption Brain Microdialysis Experimental Setup

Caption: Brain Microdialysis Experimental Setup

Metabolism: Identifying Metabolic Liabilities

Understanding how a compound is metabolized is crucial for predicting its clearance, potential for drug-drug interactions, and formation of active or toxic metabolites.

The structure of (R)-3-(4-fluorobenzyl)morpholine suggests several potential sites for metabolic modification by hepatic enzymes, primarily Cytochrome P450s (CYPs).

  • Morpholine Ring Oxidation: The carbon atoms adjacent to the nitrogen and oxygen are susceptible to hydroxylation.[17] Subsequent oxidation could lead to ring opening.[18]

  • N-Dealkylation: Cleavage of the fluorobenzyl group from the morpholine nitrogen.

  • Aromatic Hydroxylation: Oxidation of the fluorophenyl ring, although the fluorine atom may sterically hinder or electronically deactivate this process.[3]

  • Phase II Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to form more water-soluble products for excretion.

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent (R)-3-(4-fluorobenzyl)morpholine M1 Morpholine Ring Hydroxylation Parent->M1 M2 Aromatic Hydroxylation Parent->M2 M3 N-Dealkylation Parent->M3 M4 Glucuronide Conjugate M1->M4 M5 Sulfate Conjugate M2->M5 caption Proposed Metabolic Pathways

Caption: Proposed Metabolic Pathways

This assay provides a measure of intrinsic clearance by quantifying the rate of disappearance of the parent drug when incubated with HLMs.[19][20]

  • Reagent Preparation: Thaw pooled HLM on ice. Prepare a cofactor solution (NADPH regenerating system).

  • Incubation: Pre-warm HLM and the test compound (e.g., at a final concentration of 1 µM) in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed cofactor solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Excretion: Determining the Routes of Elimination

A mass balance study, typically conducted in rodents using a radiolabeled version of the compound, is the definitive experiment to determine the routes and rates of excretion of the drug and its metabolites. This involves administering a single dose of the radiolabeled compound and collecting urine, feces, and expired air over several days to account for all the administered radioactivity.

Bioanalytical Method: LC-MS/MS for Quantification

A robust and sensitive bioanalytical method is essential for accurately quantifying drug concentrations in complex biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[21][22]

  • Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor ion (Q1) and product ions (Q3) for Selected Reaction Monitoring (SRM).

  • Chromatography: Develop a chromatographic method, typically using a C18 reversed-phase column, to achieve good peak shape and separation from endogenous matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.[23]

  • Sample Preparation: Develop a sample extraction procedure to remove proteins and other interferences. Protein precipitation with acetonitrile or methanol is a common and effective first approach.

  • Method Validation: Validate the method according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

ParameterTypical Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition e.g., [M+H]⁺ → Product Ion

Conclusion and Forward Look

This guide outlines a comprehensive, technically grounded strategy for the pharmacokinetic characterization of (R)-3-(4-fluorobenzyl)morpholine. The inherent properties of the morpholine and fluorobenzyl moieties suggest a promising profile for a CNS drug candidate, with good potential for oral bioavailability and brain penetration. The execution of the detailed protocols herein will generate the critical data needed to validate these predictions, understand the compound's disposition, and guide further drug development efforts. By systematically evaluating its ADME properties, researchers can build a robust data package to support the progression of this and similar molecules from discovery to clinical candidates.

References

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Bio-protocol. In vitro Metabolism Assay. [Link]

  • Boruah, S. et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • Babu, S. et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]

  • JoVE. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. [Link]

  • ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]

  • Pharmaron. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. [Link]

  • ResolveMass Laboratories Inc. LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • MTT-SCS. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • PharmaEducation. 5 Easy Methods to Calculate pKa. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2021). Metabolism and Toxicity of Fluorine Compounds. National Academies Press. [Link]

  • Batinic-Haberle, I. et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics. Free Radical Biology and Medicine. [Link]

  • University of Massachusetts Lowell. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • Concept Life Sciences. Caco-2 Permeability Assay. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Meher, C. P. et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. [Link]

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  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of (R)-3-(4-fluorobenzyl)morpholine Derivatives as Monoamine Reuptake Inhibitors

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of the morpholine scaffold have garnered significant attention within medicinal chemistry due to their diverse pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the morpholine scaffold have garnered significant attention within medicinal chemistry due to their diverse pharmacological activities. This technical guide delves into the putative mechanism of action of a specific subclass, (R)-3-(4-fluorobenzyl)morpholine derivatives, as inhibitors of monoamine transporters. While direct, comprehensive studies on this particular chemical series are not extensively available in the public domain, this document synthesizes information from related morpholine-containing compounds and established principles of monoamine transporter pharmacology to propose a scientifically grounded mechanism of action. Furthermore, this guide provides detailed experimental protocols and workflows for the comprehensive evaluation of these and similar compounds, aiming to equip researchers with the necessary tools to elucidate their precise pharmacological profiles.

Introduction: The Morpholine Scaffold in Central Nervous System Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1][2] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive building block for CNS drug candidates.[1] Several approved drugs and clinical candidates across various therapeutic areas, such as antidepressants and anxiolytics, feature a morpholine moiety, underscoring its therapeutic potential.[3][4]

The focus of this guide is the (R)-3-(4-fluorobenzyl)morpholine scaffold. The stereochemistry at the 3-position and the substitution on the benzyl group are critical determinants of biological activity. Based on the pharmacology of structurally related compounds, it is hypothesized that this class of molecules primarily exerts its effects through the modulation of monoamine neurotransmission.

The Primary Molecular Targets: Monoamine Transporters

Monoamine transporters—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are integral membrane proteins that regulate the concentration of their respective neurotransmitters in the synaptic cleft.[5] By facilitating the reuptake of dopamine, serotonin, and norepinephrine from the synapse back into the presynaptic neuron, these transporters play a crucial role in terminating neurotransmission and maintaining neurotransmitter homeostasis.

Inhibition of one or more of these transporters leads to an increase in the synaptic concentration and duration of action of the corresponding monoamines, a mechanism that underlies the therapeutic efficacy of many antidepressant and psychostimulant drugs.[6][7] The specific pharmacological profile of a monoamine reuptake inhibitor is determined by its relative affinity and potency for DAT, SERT, and NET.

Proposed Mechanism of Action of (R)-3-(4-fluorobenzyl)morpholine Derivatives

Based on the known pharmacology of related 3-substituted morpholine derivatives, such as the phenmetrazine class of compounds, it is proposed that (R)-3-(4-fluorobenzyl)morpholine derivatives act as competitive inhibitors of monoamine transporters .[8]

The proposed binding and inhibitory mechanism involves the following key interactions:

  • Binding to the Transporter: The (R)-3-(4-fluorobenzyl)morpholine molecule is hypothesized to bind to the substrate-binding site of DAT, SERT, and/or NET. The specific affinity for each transporter will be dictated by the precise stereochemical and electronic features of the molecule.

  • Competitive Inhibition: By occupying the substrate-binding site, the compound prevents the binding and subsequent translocation of the endogenous monoamine neurotransmitters (dopamine, serotonin, or norepinephrine).

  • Increased Synaptic Neurotransmitter Levels: The inhibition of reuptake leads to an accumulation of monoamines in the synaptic cleft, thereby enhancing and prolonging their signaling to postsynaptic receptors.

The selectivity profile of these derivatives (i.e., their relative potency at DAT, SERT, and NET) will ultimately determine their therapeutic potential and side-effect profile. For instance, compounds with balanced activity at all three transporters are being investigated as triple reuptake inhibitors (TRIs) for the treatment of depression and other psychiatric disorders.[9]

Signaling Pathway

The proposed mechanism of action directly impacts synaptic neurotransmission. The following diagram illustrates the inhibition of monoamine reuptake by a putative (R)-3-(4-fluorobenzyl)morpholine derivative.

G cluster_0 In Vitro Characterization cluster_1 Downstream Cellular & In Vivo Studies A Compound Synthesis & Purification B Primary Binding Assays (DAT, SERT, NET) A->B C Functional Uptake Assays (DAT, SERT, NET) A->C I Pharmacokinetic Profiling A->I D Data Analysis: Determine Ki and IC50 values B->D C->D E Selectivity Profile Determination (DAT vs. SERT vs. NET) D->E F Cell-based Signaling Assays (e.g., cAMP measurement) E->F G In Vivo Microdialysis (Measure extracellular monoamines) E->G H Behavioral Pharmacology (e.g., locomotor activity, antidepressant models) G->H

Caption: A comprehensive workflow for the mechanistic evaluation of (R)-3-(4-fluorobenzyl)morpholine derivatives.

Structure-Activity Relationship (SAR) Considerations

  • Stereochemistry at the 3-position: The (R)-configuration is likely crucial for optimal interaction with the chiral binding pockets of the monoamine transporters. The corresponding (S)-enantiomer would be expected to have a different affinity and selectivity profile.

  • Substitution on the Benzyl Ring: The position and electronic nature of the substituent on the phenyl ring significantly influence potency and selectivity. The 4-fluoro substituent in the topic compounds likely contributes to favorable binding interactions, potentially through halogen bonding or by altering the electronic properties of the aromatic ring.

  • Modifications to the Morpholine Ring: N-alkylation or substitution on other positions of the morpholine ring would be expected to alter the pharmacological profile.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that would be generated from the experimental protocols described above. This is for illustrative purposes to guide researchers in their data presentation.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
(R)-3-(4-fluorobenzyl)morpholine TBDTBDTBDTBDTBDTBD
Reference Compound 1 (e.g., Cocaine)~300~400~500~200~300~400
Reference Compound 2 (e.g., Fluoxetine)>1000~1~200>1000~5~300
Reference Compound 3 (e.g., Desipramine)>1000~100~1>1000~150~3

TBD: To be determined experimentally.

Conclusion

While direct experimental evidence is pending, the (R)-3-(4-fluorobenzyl)morpholine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. Based on the pharmacology of structurally related compounds, the proposed mechanism of action is the competitive inhibition of DAT, SERT, and/or NET, leading to an increase in synaptic monoamine levels. The comprehensive experimental workflow outlined in this guide provides a robust framework for the detailed characterization of these and other novel morpholine derivatives. Future research in this area will be crucial to validate the proposed mechanism and to elucidate the full therapeutic potential of this chemical class.

References

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  • Tian, J., et al. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology, 10, 84.
  • Vistoli, G., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(15), 11333-11352.
  • Wikipedia. (2023, December 1). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

  • Wilde, M. I., & Whittington, R. (1998). Milnacipran. A review of its pharmacology and clinical potential in the management of depression. CNS Drugs, 9(3), 241-260.
  • Wiley, J. L., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1412.
  • Zanda, M., et al. (2022, May 8). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 869682.
  • Zarya, A., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-809.

Sources

Foundational

Physicochemical Profiling and Stability Dynamics of (R)-3-(4-fluorobenzyl)morpholine: A Technical Guide for Drug Development

As a structural motif, the morpholine ring substituted with a chiral benzylic moiety is a cornerstone in modern medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics such as tachyki...

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Author: BenchChem Technical Support Team. Date: April 2026

As a structural motif, the morpholine ring substituted with a chiral benzylic moiety is a cornerstone in modern medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics such as tachykinin (Substance P) antagonists and ghrelin O-acyltransferase (GOAT) inhibitors [1].

This whitepaper provides an in-depth technical analysis of (R)-3-(4-fluorobenzyl)morpholine . Rather than merely listing its properties, we will deconstruct the physicochemical rationale behind its structural design, explore its stability profile, and provide self-validating analytical protocols for its characterization.

Structural Rationale and Physicochemical Synergies

The architecture of (R)-3-(4-fluorobenzyl)morpholine is not arbitrary; it is a masterclass in balancing lipophilicity, metabolic stability, and aqueous solubility.

The Morpholine Core

The morpholine heterocycle provides a secondary amine with a pKa of approximately 8.36 [2]. At physiological pH (7.4), the nitrogen is predominantly protonated, allowing for excellent aqueous solubility when formulated as a salt (e.g., hydrochloride or citrate). Crucially, the oxygen atom at the 4-position of the ring acts as a hydrogen bond acceptor. Compared to a purely carbon-based piperidine ring, this oxygen lowers the overall lipophilicity (LogP), which reduces non-specific plasma protein binding and enhances the free-drug fraction available to cross the blood-brain barrier (BBB) [3].

The 4-Fluorobenzyl Substituent

In drug discovery, an unsubstituted benzyl group presents a severe metabolic liability. Cytochrome P450 enzymes (such as CYP3A4 and CYP2D6) rapidly oxidize the para-position of the phenyl ring to form a phenol, triggering rapid Phase II clearance. By introducing a fluorine atom at the para-position, we achieve a classic bioisosteric replacement. The C–F bond (~105 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol), effectively blocking oxidative metabolism. Because the Van der Waals radius of fluorine (1.47 Å) is similar to hydrogen (1.20 Å), this metabolic shielding is achieved without introducing detrimental steric bulk.

Quantitative Physicochemical Profile

The following table summarizes the key physicochemical parameters that dictate the compound's behavior in formulation and biological systems.

ParameterValue (Typical/Predicted)Mechanistic Significance
Molecular Formula C11H14FNOCore structural identity.
Molecular Weight 195.23 g/mol Highly favorable for CNS penetration (< 400 Da).
pKa (Conjugate Acid) ~8.2 - 8.5Ensures protonation at pH 7.4, facilitating salt formation.
LogP (Octanol/Water) ~2.1Optimal lipophilicity for BBB permeability (ideal range 1.5 - 2.5).
Polar Surface Area (PSA) 21.3 ŲExcellent for passive transcellular membrane diffusion.
Stereochemistry (R) at C3Dictates spatial orientation for specific receptor pocket binding.

Stability Profiling and Degradation Pathways

Understanding the degradation vectors of (R)-3-(4-fluorobenzyl)morpholine is critical for shelf-life determination and formulation strategy.

  • Chemical Stability: The molecule is highly stable under hydrolytic and thermal stress. The primary vulnerability is oxidative stress . In the presence of peroxides or radical initiators, the secondary amine can undergo oxidation to form an N-oxide degradant.

  • Chiral Stability: The (R)-stereocenter at the C3 position is remarkably robust. Racemization would require the deprotonation of the C3 carbon. Because the adjacent nitrogen lone pair makes the formation of a carbanion thermodynamically unfavorable, the compound resists racemization even under strongly basic conditions.

  • Photostability: The fluorobenzyl moiety exhibits minimal UV absorbance in the destructive high-energy range, rendering the compound generally photostable under standard ICH Q1B conditions.

StabilityWorkflow Start API Scaffold: (R)-3-(4-fluorobenzyl)morpholine Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH, 60°C) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2, RT, 24h) Start->Oxidation Photolysis Photolytic Stress (ICH Q1B, UV/Vis) Start->Photolysis Thermal Thermal Stress (Solid State, 80°C) Start->Thermal Analysis UPLC-MS/MS & Chiral HPLC (Impurity Profiling & %ee) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Outcome1 High Stability (No Racemization / Cleavage) Analysis->Outcome1 Thermal, Photo, Hydrolytic Outcome2 Degradation Pathway (N-Oxide Formation) Analysis->Outcome2 Oxidative

Figure 1: Forced degradation workflow and primary stability outcomes.

Self-Validating Experimental Methodologies

To ensure scientific integrity, analytical methods must not only be descriptive but self-validating. Below are the optimized protocols for assessing the purity and stability of this compound, complete with the mechanistic reasoning behind the chromatographic choices.

Protocol A: Chiral Purity Assessment via Normal-Phase HPLC

Objective: Quantify the enantiomeric excess (%ee) of the (R)-isomer and detect trace levels of the (S)-enantiomer.

  • Column: Daicel Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

The Causality of the Method: Morpholine is a basic secondary amine. If run on a standard silica-backed chiral column without a modifier, the free amine will interact strongly with residual acidic silanol groups on the silica surface. This causes severe peak tailing and destroys enantiomeric resolution. By adding 0.1% DEA to the mobile phase, the DEA acts as a sacrificial base, dynamically neutralizing the silanols and ensuring sharp, symmetrical peaks.

Self-Validation System Suitability Test (SST): Prior to sample analysis, inject a racemic reference standard of 3-(4-fluorobenzyl)morpholine. The run is only considered valid if:

  • The resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 .

  • The tailing factor ( Tf​ ) for both peaks is ≤1.5 .

Protocol B: Stability-Indicating UPLC-MS/MS for Degradant Profiling

Objective: Identify and quantify chemical degradants, specifically the N-oxide species formed under oxidative stress.

  • Column: Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+), scanning m/z 100-500.

The Causality of the Method: The use of 0.1% Formic Acid is non-negotiable here. It serves a dual purpose: first, it fully protonates the morpholine nitrogen (pKa ~8.3), preventing secondary interactions with the stationary phase and ensuring a sharp peak shape. Second, protonation in the liquid phase drastically enhances the ionization efficiency in the ESI+ source, allowing for the detection of trace degradants down to the parts-per-billion (ppb) level [4].

Self-Validation System Suitability Test (SST): Inject a blank sample spiked with 0.1% of a known N-oxide standard. The system is validated only if the Signal-to-Noise (S/N) ratio of the N-oxide peak is ≥10:1 , confirming the method possesses the necessary sensitivity to act as a stability-indicating assay.

Strategic Outlook

(R)-3-(4-fluorobenzyl)morpholine is a highly optimized chiral building block. Its physicochemical profile—characterized by a finely tuned pKa, optimal CNS lipophilicity, and built-in metabolic resistance via para-fluorination—makes it an exceptionally stable and effective scaffold for drug development. By employing rigorous, self-validating analytical controls, researchers can confidently leverage this molecule in complex synthetic pathways without fear of unexpected chiral inversion or downstream degradation.

References
  • Google Patents. "Substituted morpholine derivatives and their use as tachykinin antagonists." Patent TW449588B.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem. Available at:[Link]

  • Gorad, S. S., & Ghorai, P. (2024). "Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines." Organic Letters, ACS Publications. Available at:[Link]

  • FooDB. "Showing Compound Morpholine (FDB008207)." The Food Component Database. Available at:[Link]

Exploratory

Determining the In Vitro Binding Affinity of (R)-3-(4-fluorobenzyl)morpholine: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Morpholine Derivative The morpholine scaffold is a cornerstone in medicinal chemistry, recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Morpholine Derivative

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties and contributes to potent biological activity across a diverse range of molecular targets.[2][3][4] The novel compound, (R)-3-(4-fluorobenzyl)morpholine, represents a promising candidate for investigation. Its structural features suggest potential interactions with central nervous system (CNS) targets, a common theme among morpholine-containing compounds.[5] This guide provides a comprehensive framework for characterizing the in vitro binding affinity of this molecule, a critical first step in the drug discovery cascade. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step protocols but to instill a deep understanding of the underlying principles, ensuring robust and reproducible data generation.

Pillar I: Strategic Selection of Primary Binding Assays

The initial challenge with a novel compound is the identification of its biological target(s). Based on the structural class of (R)-3-(4-fluorobenzyl)morpholine, which includes a benzyl moiety, potential targets could include dopamine or sigma receptors.[6] Therefore, a tiered approach to screening is recommended.

Radioligand Binding Assays: The Gold Standard for Initial Screening

Radioligand binding assays are highly sensitive and robust, making them the "gold standard" for measuring the affinity of a ligand for its receptor.[7][8] These assays can be configured in two primary modes for initial characterization: saturation and competitive binding.

  • Saturation Binding: This determines the density of receptors in a given preparation (Bmax) and the dissociation constant (Kd) of the radioligand.[7][9]

  • Competitive Binding: This is used to determine the affinity (Ki) of a non-radiolabeled compound (our test compound) by measuring its ability to displace a known radioligand.[7]

Expert Insight: For a novel, unlabeled compound like (R)-3-(4-fluorobenzyl)morpholine, a competitive binding assay is the logical starting point. The choice of radioligand and receptor preparation is paramount. For instance, to investigate potential dopaminergic activity, one might use [³H]spiperone as the radioligand and rat striatal membranes as the receptor source.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep I. Preparation cluster_incubation II. Incubation cluster_separation III. Separation & Counting cluster_analysis IV. Data Analysis P1 Prepare receptor source (e.g., cell membranes) I1 Incubate receptor membranes, radioligand, and test compound P1->I1 P2 Select and prepare radioligand (e.g., [³H]spiperone) P2->I1 P3 Prepare serial dilutions of (R)-3-(4-fluorobenzyl)morpholine P3->I1 I2 Allow to reach equilibrium I1->I2 S1 Separate bound from free radioligand via vacuum filtration I2->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Measure radioactivity of filters (scintillation counting) S2->S3 A1 Plot % inhibition vs. log [test compound] S3->A1 A2 Determine IC50 value A1->A2 A3 Calculate Ki using the Cheng-Prusoff equation A2->A3

Sources

Foundational

Structural Elucidation and Conformational Dynamics of (R)-3-(4-Fluorobenzyl)morpholine Complexes: A Crystallographic Whitepaper

Executive Summary The (R)-3-(4-fluorobenzyl)morpholine moiety is a highly privileged chiral scaffold embedded within numerous pharmacologically active agents, most notably tachykinin NK1 receptor antagonists used in neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (R)-3-(4-fluorobenzyl)morpholine moiety is a highly privileged chiral scaffold embedded within numerous pharmacologically active agents, most notably tachykinin NK1 receptor antagonists used in neuro-inflammatory and anti-emetic therapies[1]. The precise spatial orientation of the 4-fluorobenzyl vector relative to the morpholine core dictates the ligand's ability to bind deep within the hydrophobic pockets of G-protein coupled receptors (GPCRs). This in-depth technical guide provides a rigorous, causality-driven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of these complexes, focusing on absolute configuration determination, conformational mapping, and the resolution of enantiomeric purity.

Pharmacological Context and Structural Significance

The morpholine heterocycle is ubiquitous in drug design due to its favorable physicochemical properties, including enhanced aqueous solubility, balanced lipophilicity, and metabolic stability. When substituted at the C3 position with a 4-fluorobenzyl group, the molecule gains a potent, electron-withdrawing lipophilic vector. In the context of tachykinin antagonists, this specific architecture acts as a competitive inhibitor against endogenous Substance P[1].

NK1R_Pathway SP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR Target) SP->NK1R Binds Gq Gq Protein Activation NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production Inhibitor (R)-3-(4-fluorobenzyl)morpholine Complex (Antagonist) Inhibitor->NK1R Competitive Inhibition

Caption: Mechanism of action for morpholine-based NK1 receptor antagonists blocking Substance P.

Conformational Landscape of the Morpholine Ring

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional strain and steric clashes[2]. However, the presence of the heteroatoms (O and N) alters the internal bond angles and rotational barriers.

Causality in Conformation: In the (R)-3-(4-fluorobenzyl)morpholine system, the bulky 4-fluorobenzyl group strongly prefers an equatorial position. If forced into an axial position, severe 1,3-diaxial interactions with the axial protons at C5 and the lone pairs of the oxygen/nitrogen atoms would drastically destabilize the system. Crystallographic analysis is therefore essential to validate that the synthesized complex maintains this low-energy equatorial chair conformation in the solid state, which is the bioactive conformation required for receptor binding.

Experimental Methodology: Self-Validating Crystallization Protocol

Low molecular weight chiral amines like (R)-3-(4-fluorobenzyl)morpholine are frequently viscous oils or low-melting solids at ambient temperature, making direct crystallization impossible.

Causality Behind Experimental Choice: To restrict conformational flexibility, increase the lattice energy, and promote the formation of highly ordered crystal lattices, the free base must be converted into a rigid salt complex (e.g., hydrochloride, picrate, or tartrate)[3].

Step-by-Step Protocol: Vapor Diffusion Co-Crystallization
  • Salt Formation: Dissolve 1.0 mmol of enantiopure (R)-3-(4-fluorobenzyl)morpholine free base in 5.0 mL of anhydrous ethanol. Slowly add 1.05 mmol of 1M HCl in diethyl ether under continuous stirring at 0 °C.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt as a white powder.

  • Supersaturation & Nucleation: Dissolve 50 mg of the salt in a minimal volume (approx. 1 mL) of a good solvent (e.g., methanol) in a 4 mL inner glass vial.

  • Vapor Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of an antisolvent (e.g., diethyl ether or pentane). Cap the outer vial tightly to create a closed system[4].

  • System Validation Check: Over 3–7 days, the volatile antisolvent will slowly diffuse into the methanol solution, lowering the solubility and inducing controlled nucleation. Validation: Harvest the resulting single crystals only if they exhibit sharp geometric edges and uniform optical extinction under a cross-polarized microscope. This optical behavior validates that the solid is a true single-crystal domain rather than a twinned agglomerate—a strict prerequisite for accurate absolute structure determination.

X-Ray Diffraction and Absolute Structure Determination

Determining the absolute configuration (distinguishing the R-enantiomer from the S-enantiomer) requires exploiting the anomalous scattering of X-rays.

Causality Behind Experimental Choice: Standard Molybdenum (Mo Kα, λ = 0.71073 Å) radiation interacts weakly with light atoms (C, N, O, F). To generate a measurable Bijvoet difference (intensity differences between Friedel pairs), Copper (Cu Kα, λ = 1.54184 Å) radiation is strictly required[5]. The longer wavelength significantly increases the resonant scattering contribution ( f′′ ) of the oxygen, nitrogen, and fluorine atoms.

SCXRD_Workflow A Chiral Morpholine Synthesis B Salt Formation (e.g., HCl, Picrate) A->B Increase Lattice Energy C Vapor Diffusion Crystallization B->C Supersaturation D Crystal Mounting & Cryocooling (100 K) C->D Select Single Crystal E X-ray Diffraction (Cu Kα Radiation) D->E Photon Scattering F Data Integration & Absorption Correction E->F Raw Frames G Structure Solution (Direct Methods) F->G Phase Problem Solution H Anisotropic Refinement & Flack Parameter G->H Absolute Configuration

Caption: Workflow for the single-crystal X-ray diffraction analysis of chiral morpholine complexes.

The Flack Parameter Validation

During structural refinement using direct methods, the Flack parameter ( x ) is calculated. The crystal is modeled as an inversion twin, where x represents the fraction of the inverted structure[6].

  • Self-Validating Metric: For a material synthesized to be enantiopure, a Flack parameter of x≈0 with a standard uncertainty (s.u.) of <0.04 definitively confirms the (R)-absolute structure[7]. A value of x≈1 indicates the (S)-enantiomer, while an intermediate value (e.g., x=0.5 ) suggests racemic twinning or poor data resolution.

Quantitative Data Presentation

The following tables summarize the target crystallographic parameters and geometric data for an optimally refined (R)-3-(4-fluorobenzyl)morpholine hydrochloride complex.

Table 1: Target Crystallographic Data and Structure Refinement Parameters

ParameterValue / Specification
Empirical Formula C₁₁H₁₅ClFNO
Formula Weight 231.69 g/mol
Temperature 100(2) K (Cryocooled to minimize thermal motion)
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Non-centrosymmetric, required for chiral molecules)
Goodness-of-fit on F² 1.025
Final R indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0784
Absolute Structure Parameter (Flack, x ) 0.012(15) (Confirms pure R-enantiomer)

Table 2: Selected Conformational Geometric Parameters

Structural FeatureAtoms InvolvedAngle (°)Conformational Implication
Ring Puckering (θ) O1-C2-C3-N4-C5-C6~ 0.0 / 180.0Confirms perfect chair conformation.
Torsion Angle 1 C2-C3-N4-C5-58.4(2)Standard gauche interaction in chair form.
Torsion Angle 2 C6-O1-C2-C360.1(2)Standard gauche interaction in chair form.
Equatorial Vector N4-C3-C7(Benzyl)112.5(1)Confirms equatorial positioning of the fluorobenzyl group, avoiding 1,3-diaxial strain.

References

  • Source: Google Patents (Patent TW449588B)
  • Howard Flack and the Flack Parameter Source: MDPI URL:[Link]

  • Use of intensity quotients and differences in absolute structure refinement Source: NIH / PMC (Acta Crystallographica) URL:[Link]

  • Crystal structure of 2-(morpholino)ethylammonium picrate monohydrate Source: IUCr Journals URL:[Link]

  • Best Practice and Pitfalls in Absolute Structure Determination Source: University of Zurich (UZH) URL:[Link]

  • Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory Source: MDPI URL:[Link]

Sources

Exploratory

The Blood-Brain Barrier Permeability of (R)-3-(4-fluorobenzyl)morpholine: A Comprehensive Evaluation Guide

As central nervous system (CNS) drug discovery shifts toward highly targeted therapies, understanding the precise pharmacokinetic behavior of core pharmacophores is paramount. (R)-3-(4-fluorobenzyl)morpholine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As central nervous system (CNS) drug discovery shifts toward highly targeted therapies, understanding the precise pharmacokinetic behavior of core pharmacophores is paramount. (R)-3-(4-fluorobenzyl)morpholine is a highly relevant structural motif frequently found in CNS-active agents (such as tachykinin NK1 receptor antagonists and monoamine reuptake inhibitors). It combines a basic morpholine ring with a lipophilic fluorobenzyl moiety.

This whitepaper provides an in-depth, causality-driven guide to evaluating the blood-brain barrier (BBB) permeability of this specific compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the why behind each experimental choice and establishing self-validating protocols that ensure scientific integrity.

Physicochemical Causality: Why Structure Dictates Permeability

The ability of a molecule to cross the BBB is not accidental; it is a direct consequence of its physicochemical properties. For (R)-3-(4-fluorobenzyl)morpholine, three structural features dictate its BBB permeation profile:

  • Fluorination and Lipophilicity: The strategic substitution of fluorine on the benzyl ring serves a dual purpose. First, the robust C-F bond resists oxidative degradation by cytochrome P450 enzymes, ensuring metabolic stability before the drug reaches the BBB[1]. Second, the high electronegativity and hydrophobic nature of fluorine increase the overall lipophilicity of the molecule, heavily favoring passive transcellular diffusion across the lipid-rich brain endothelial cell membranes[1].

  • The Morpholine Core (pKa & Ionization): Morpholine is a secondary amine with a typical pKa of ~8.3. At a physiological pH of 7.4, the majority of the compound exists in a protonated (cationic) state. While the neutral fraction readily diffuses across the BBB, the protonated nitrogen serves as a classic recognition motif for ATP-binding cassette (ABC) efflux transporters, specifically P-glycoprotein (P-gp/MDR1).

  • Stereochemistry: The (R)-enantiomer often exhibits differential spatial recognition by both target receptors and efflux transporters compared to its (S)-counterpart, necessitating stereospecific BBB evaluation.

Table 1: Predicted Physicochemical Properties of (R)-3-(4-fluorobenzyl)morpholine
PropertyValueBBB Permeability Implication
Molecular Weight (MW) 195.23 g/mol Highly favorable (< 400 Da ideal for CNS).
Polar Surface Area (PSA) ~21.26 ŲExcellent (< 90 Ų required for passive CNS entry).
LogP (Estimated) 1.8 – 2.2Optimal lipophilicity for lipid bilayer partitioning.
pKa (Amine) ~8.3Mostly ionized at pH 7.4; potential P-gp substrate liability.

The Assessment Cascade: A Logical Workflow

To accurately determine the BBB permeability of (R)-3-(4-fluorobenzyl)morpholine, we must deploy a multi-tiered assessment cascade. We begin by isolating passive diffusion, then introduce active biological efflux, and finally validate with in vivo thermodynamic equilibrium.

BBB_Workflow A Tier 1: In Silico Physicochemical Profiling B Tier 2: PAMPA-BBB Passive Diffusion A->B LogP/PSA validated C Tier 3: MDCK-MDR1 Active Efflux (P-gp) B->C High Pe (>4x10^-6 cm/s) D Tier 4: In Vivo Kp,uu,brain Assessment C->D Efflux Ratio < 2.0

Figure 1: The logical, multi-tiered workflow for assessing BBB permeability.

Self-Validating Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. This means incorporating internal controls that prove the assay functioned correctly before any compound data is interpreted.

Tier 2: PAMPA-BBB (Passive Permeability)

Causality: Before assessing transporter effects, we must confirm the molecule can passively diffuse. The Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid (PBL) extracts perfectly isolates passive transcellular diffusion without the confounding variables of active transport[2].

Step-by-Step Methodology:

  • Membrane Preparation: Coat a 96-well PVDF filter plate (pore size 0.45 µm) with 4 µL of PBL extract (20 mg/mL in dodecane). Causality: Dodecane acts as an artificial hydrophobic core mimicking the lipid bilayer.

  • Donor/Acceptor Setup: Add 300 µL of (R)-3-(4-fluorobenzyl)morpholine (10 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 200 µL of fresh PBS buffer to the acceptor wells.

  • Incubation: Incubate the "sandwich" assembly at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • System Validation: Include Verapamil (High permeability control, Pe​>4.0×10−6 cm/s) and Atenolol (Low permeability control, Pe​<0.5×10−6 cm/s). Calculate Mass Balance (Recovery) to ensure the compound is not trapped in the plastic or lipid filter.

Tier 3: MDCK-MDR1 Bidirectional Permeability Assay

Causality: Because the morpholine nitrogen is protonated, (R)-3-(4-fluorobenzyl)morpholine is at risk of being pumped out of the brain by P-gp. We use Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene because they form tighter junctions (mimicking the BBB) and grow faster than intestinal Caco-2 cells[3].

Step-by-Step Methodology:

  • Cell Culturing: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture for 4-5 days.

  • Monolayer Integrity Check (Validation): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 100 Ω⋅cm2 . Causality: Low TEER indicates leaky junctions, which would falsely elevate passive permeability readings.

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 1 µM of the compound to the Apical chamber (mimicking blood).

    • Basolateral to Apical (B-A): Add 1 µM to the Basolateral chamber (mimicking brain).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample the receiver compartments at 30, 60, 90, and 120 minutes.

  • Inhibition Control (Validation): Run a parallel assay with 5 µM Tariquidar (a specific P-gp inhibitor). If the compound is a P-gp substrate, the B-A flux will drop and A-B flux will rise in the presence of the inhibitor.

BBB_Mechanism Blood Blood Capillary (Apical) (R)-3-(4-fluorobenzyl)morpholine Endothelial Brain Endothelial Cell Membrane (High Lipid Content) Blood->Endothelial Passive Transcellular Diffusion (Driven by F-group) Pgp P-glycoprotein (P-gp) Efflux Transporter Endothelial->Pgp Protonated Amine Recognition Brain Brain Interstitial Fluid (Basolateral) Target Engagement Endothelial->Brain Successful Penetration Pgp->Blood ATP-dependent Efflux

Figure 2: Mechanistic pathway of (R)-3-(4-fluorobenzyl)morpholine at the BBB interface.

Tier 4: In Vivo Kp,uu,brain​ Determination

Causality: Total brain-to-plasma ratio ( Kp​ ) is a flawed metric because it includes drug bound to brain lipids. The true driver of pharmacological efficacy is the unbound concentration in the brain interstitial fluid. Therefore, we measure Kp,uu,brain​ (the unbound partition coefficient), which directly quantifies the net effect of passive diffusion and active efflux in vivo[4].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the compound to Sprague-Dawley rats via continuous IV infusion to achieve steady-state plasma concentrations.

  • Tissue Collection: Euthanize the animals and collect blood (centrifuged to plasma) and whole brain tissue. Homogenize the brain tissue in a 1:3 ratio with PBS.

  • Equilibrium Dialysis (Validation of Free Fraction): Place plasma and brain homogenate into a 96-well equilibrium dialysis device against a clean buffer. Incubate at 37°C for 4-6 hours to determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

    Causality: A Kp,uu,brain​ close to 1.0 indicates free diffusion with no net efflux. A value < 0.3 indicates significant active efflux restricting brain entry[4].

Data Interpretation Matrix

To synthesize the quantitative data generated from the workflows above, use the following standardized interpretation matrix.

Table 2: Quantitative Thresholds for BBB Permeability
Assay MetricThresholdInterpretation for (R)-3-(4-fluorobenzyl)morpholine
PAMPA-BBB Pe​ >4.0×10−6 cm/sHigh Passive Permeability. The fluorobenzyl group successfully drives lipid bilayer partitioning.
MDCK-MDR1 Efflux Ratio (ER) <2.0 Not a significant P-gp substrate. The compound evades efflux despite the basic morpholine ring.
MDCK-MDR1 Efflux Ratio (ER) ≥2.0 P-gp Substrate. The protonated morpholine nitrogen is being recognized and actively extruded.
Kp,uu,brain​ >0.3 to 1.0 Excellent Brain Penetration. The compound achieves therapeutically relevant unbound concentrations in the brain ISF[4].

References

  • Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry (2003).[Link]

  • Evotec. "MDCK-MDR1 Permeability Assay." Evotec In Vitro ADME-PK Drug Transporters.[Link]

  • Hammarlund-Udenaes, M., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research (2022).[Link]

  • Purser, S., et al. "Fluorinated Molecules as Drugs and Imaging Agents in the CNS." ResearchGate (2023).[Link]

Sources

Foundational

Elucidating the Metabolic Pathways of (R)-3-(4-fluorobenzyl)morpholine in Early Drug Discovery

Executive Summary In early-stage drug discovery, the morpholine ring is a ubiquitous, privileged scaffold utilized to balance aqueous solubility, lipophilicity, and basicity. The targeted addition of a 4-fluorobenzyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the morpholine ring is a ubiquitous, privileged scaffold utilized to balance aqueous solubility, lipophilicity, and basicity. The targeted addition of a 4-fluorobenzyl group at the chiral C3 position yields (R)-3-(4-fluorobenzyl)morpholine , a highly specific pharmacophore motif found in the development of tachykinin NK1 receptor antagonists, Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors [1], and selective CYP2A13 ligands [2].

While this motif provides excellent target affinity and physicochemical properties, it introduces distinct metabolic liabilities. Understanding the biotransformation of this scaffold is critical for predicting pharmacokinetic (PK) profiles, avoiding time-dependent inhibition (TDI) of cytochrome P450 (CYP) enzymes, and mitigating idiosyncratic toxicity. This technical guide provides a comprehensive framework for predicting, evaluating, and structurally identifying the metabolic pathways of (R)-3-(4-fluorobenzyl)morpholine.

Structural Liability Analysis & Mechanistic Predictions

Evaluating a scaffold’s metabolic fate requires a topological analysis of its electronic and steric environment. Based on established CYP450 enzymology [3], we can predict the following primary biotransformations for (R)-3-(4-fluorobenzyl)morpholine:

The 4-Fluorobenzyl Moiety

The incorporation of a highly electronegative fluorine atom at the para position is a classical bioisosteric strategy designed to block rapid CYP-mediated para-hydroxylation. Because the carbon-fluorine bond is highly resistant to oxidative cleavage, metabolism is shunted to alternative sites:

  • Benzylic Hydroxylation: The benzylic carbon is highly susceptible to hydrogen atom abstraction by the high-valent iron-oxo species (Compound I) of CYP3A4 and CYP2C9, leading to the formation of a benzylic alcohol.

  • Ortho-Aryl Hydroxylation: While sterically hindered and electronically deactivated by the para-fluorine, minor ortho-hydroxylation can occur under high enzyme concentrations.

The Morpholine Ring

The morpholine core is notoriously vulnerable to oxidative metabolism, primarily driven by CYP3A4 and CYP2C19 [3].

  • Oxidative Ring Cleavage (C2/C6 Oxidation): Oxidation at the α-carbons adjacent to the oxygen atom yields unstable hemiacetal intermediates. These spontaneously undergo ring opening to form primary amino alcohols, which can be further oxidized to amino acids.

  • Lactam Formation (C5 Oxidation): Oxidation at the carbon adjacent to the secondary amine generates a stable morpholin-3-one (lactam) derivative.

  • N-Hydroxylation: As a secondary amine, the nitrogen center can undergo direct N-hydroxylation or subsequent N-glucuronidation by UGT enzymes.

Reactive Metabolite Generation

A critical liability of the morpholine ring is the potential formation of transient, electrophilic iminium intermediates during α-carbon oxidation. If not rapidly quenched by water, these electrophiles can covalently bind to nucleophilic residues on the CYP enzyme (causing TDI) or hepatocyte proteins.

MetabolicPathways Parent (R)-3-(4-fluorobenzyl)morpholine N_Ox N-Hydroxylation (+16 Da) Parent->N_Ox CYP3A4 Ring_Ox Morpholine Ring Oxidation (C2/C6 Hydroxylation) Parent->Ring_Ox CYP3A4/2C19 Lactam Lactam Formation (C5 Oxidation) Parent->Lactam CYP-mediated Benzyl_Ox Benzylic Hydroxylation (+16 Da) Parent->Benzyl_Ox CYP3A4/2C9 Ring_Cleavage Ring Cleavage (Amino Alcohols) Ring_Ox->Ring_Cleavage Spontaneous

Caption: Predicted CYP450-mediated metabolic pathways for (R)-3-(4-fluorobenzyl)morpholine.

Experimental Workflows for Metabolic Elucidation

To empirically validate these predictions, a self-validating in vitro microsomal incubation system is required. The following step-by-step protocol details a robust workflow for determining intrinsic clearance ( Clint​ ) and trapping reactive iminium species.

Step-by-Step Protocol: Microsomal Stability & Reactive Metabolite Trapping

Phase 1: Reagent Preparation

  • Prepare a 10 mM stock of (R)-3-(4-fluorobenzyl)morpholine in 100% DMSO.

  • Dilute the stock to a 100 µM working solution in 50% Acetonitrile/Water. (Causality: Minimizing DMSO is critical, as organic solvents >0.1% v/v can potently inhibit CYP3A4 activity).

  • Prepare a 10 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

Phase 2: Incubation & Trapping 4. In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) with the phosphate buffer system. 5. Spike in the test compound to achieve a final concentration of 1 µM. 6. Trapping Arm: For reactive metabolite screening, supplement parallel incubation wells with 5 mM reduced Glutathione (GSH) or 1 mM Potassium Cyanide (KCN). (Causality: GSH traps soft electrophiles like quinone imines, while KCN is highly effective at trapping hard electrophilic iminium ions generated from morpholine rings). 7. Pre-incubate the plate at 37°C for 5 minutes.

Phase 3: Initiation, Sampling, and Quenching 8. Initiate the metabolic reaction by adding the NADPH regenerating system. 9. Aliquots (50 µL) are extracted at precise time points: 0, 5, 15, 30, and 60 minutes. 10. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Labetalol). (Causality: Ice-cold organic solvent instantly precipitates microsomal proteins, halting enzymatic activity). 11. System Validation: Concurrently run a minus-NADPH control (to rule out chemical instability) and positive controls (Verapamil for CYP3A4, Dextromethorphan for CYP2D6) to verify microsomal competency. 12. Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis.

Workflow Incubation HLM/MLM Incubation (1 µM Cmpd + NADPH) Trapping Reactive Trapping (+ 5mM GSH/KCN) Incubation->Trapping Optional Quenching Protein Precipitation (Ice-cold MeCN) Incubation->Quenching Direct Trapping->Quenching LCMS LC-HRMS/MS Analysis Quenching->LCMS

Caption: Self-validating in vitro microsomal incubation and metabolite trapping workflow.

Analytical Strategy: LC-HRMS/MS Metabolite Identification

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the gold standard for identifying biotransformations. By monitoring specific exact mass shifts ( Δ Da) relative to the parent compound, we can confidently assign structural modifications.

Quantitative Data Presentation

Table 1: Predicted Metabolites and MS/MS Mass Shifts Parent Exact Mass: C11​H14​FNO ( m/z [M+H]+ 196.1132)

Metabolic PathwayBiotransformationExact Mass Shift ( Δ Da)Predicted m/z [M+H]+ Diagnostic MS/MS Fragments
Benzylic Oxidation Hydroxylation+15.9949212.1081Loss of H2​O (-18 Da); 109.04 (fluorotropylium)
Morpholine C5 Oxidation Lactam Formation+13.9792210.0924Intact fluorobenzyl cleavage
Morpholine Ring Cleavage Amino Alcohol Formation+18.0105214.1237Neutral loss of CH2​O (-30 Da)
N-Hydroxylation Hydroxylation+15.9949212.1081Neutral loss of oxygen (-16 Da)
Reactive Trapping GSH Conjugation+305.0681501.1813Neutral loss of pyroglutamate (-129 Da)

Table 2: Representative In Vitro Intrinsic Clearance ( Clint​ ) Data Summary Note: Values represent typical baseline stability for unsubstituted fluorobenzyl morpholines prior to structural optimization.

Species / MatrixHalf-life ( t1/2​ , min) Clint​ (µL/min/mg protein)Hepatic Extraction Ratio ( EH​ ) Prediction
Human Liver Microsomes (HLM)28.4 ± 2.148.8Moderate (0.4 - 0.6)
Mouse Liver Microsomes (MLM)14.2 ± 1.597.6High (> 0.7)
HLM (Minus NADPH Control)> 120< 5.0N/A (Chemically Stable)

Conclusion

The (R)-3-(4-fluorobenzyl)morpholine scaffold offers immense potential in early drug discovery, but its success hinges on navigating the metabolic liabilities of the morpholine ring. By employing strict in vitro workflows—specifically coupling standard microsomal stability assays with GSH/KCN trapping—researchers can proactively identify ring-cleavage events and reactive iminium intermediates. This data directly informs subsequent lead optimization cycles, such as introducing steric bulk (e.g., methylation) adjacent to the morpholine nitrogen to block oxidative cleavage and improve the overall pharmacokinetic profile.

References

  • Title: Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model Source: ACS Journal of Medicinal Chemistry (2023) URL: [Link]

  • Title: Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users Source: National Center for Biotechnology Information (PMC) (2016) URL: [Link]

  • Title: Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems Source: Forensic Toxicology / National Center for Biotechnology Information (PMC) (2022) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of (R)-3-(4-fluorobenzyl)morpholine

Abstract (R)-3-(4-fluorobenzyl)morpholine is a critical chiral building block in medicinal chemistry, forming the core of various therapeutic candidates. Its synthesis with high enantiopurity is of paramount importance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-3-(4-fluorobenzyl)morpholine is a critical chiral building block in medicinal chemistry, forming the core of various therapeutic candidates. Its synthesis with high enantiopurity is of paramount importance, as stereochemistry profoundly influences pharmacological activity and safety profiles. This document provides detailed application notes and protocols for two robust and highly enantioselective synthetic strategies: a one-pot tandem titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), and a biocatalytic approach utilizing an imine reductase (IRED). These protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step guidance to achieve high yields and excellent stereocontrol.

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged structure in drug discovery, prized for its ability to improve key physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] When a stereocenter is introduced, as in (R)-3-(4-fluorobenzyl)morpholine, the precise three-dimensional arrangement of substituents becomes a critical determinant of biological efficacy. The development of efficient, scalable, and highly stereoselective synthetic routes is therefore a central challenge in pharmaceutical process development. Traditional methods often rely on chiral auxiliaries or the resolution of racemic mixtures, which can be inefficient and costly. In contrast, modern asymmetric catalysis offers direct, atom-economical pathways to enantiomerically pure compounds.[1][2] This guide details two cutting-edge catalytic methods that provide reliable access to the desired (R)-enantiomer with exceptional purity.

Protocol 1: Tandem Hydroamination-Asymmetric Transfer Hydrogenation

This one-pot, two-step catalytic process represents a highly efficient strategy for synthesizing 3-substituted chiral morpholines from readily available aminoalkyne precursors.[3][4][5] The methodology leverages the power of two distinct catalytic cycles operating in sequence within a single reaction vessel, obviating the need for isolation and purification of the intermediate.

Scientific Principle & Rationale

The process begins with an intramolecular hydroamination of an N-protected 2-((3-(4-fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine substrate. This step is catalyzed by a titanium complex, such as Ti(NMe₂)₂(BIA), which facilitates the cyclization of the aminoalkyne into a five-membered cyclic imine (a 3,4-dihydro-2H-1,4-oxazine intermediate).[3]

Following the complete formation of the imine, the reaction conditions are switched for the asymmetric transfer hydrogenation (ATH). A chiral ruthenium catalyst, typically a Noyori-type catalyst like RuCl, is introduced along with a hydrogen source, such as a formic acid/triethylamine azeotrope.[4] The chiral ligand on the ruthenium complex directs the hydride transfer to one face of the imine, leading to the formation of the (R)-morpholine product with high enantioselectivity. The proposed mechanism suggests that hydrogen-bonding interactions between the substrate's ether oxygen and the chiral ligand on the Ru-catalyst are crucial for achieving high levels of stereocontrol.[4][5]

Workflow Diagram: Tandem Catalysis

Tandem_Hydroamination_ATH cluster_0 Step 1: Intramolecular Hydroamination cluster_1 Step 2: Asymmetric Transfer Hydrogenation Start Aminoalkyne Substrate (N-protected 2-((3-(4-fluorophenyl) prop-2-yn-1-yl)oxy)ethan-1-amine) Imine Cyclic Imine Intermediate (5-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-oxazine) Start->Imine  Ti(NMe₂)₂(BIA) Toluene, 110 °C   Product (R)-3-(4-fluorobenzyl)morpholine Imine->Product  RuCl(S,S)-Ts-DPEN HCOOH/NEt₃, rt  

Caption: One-pot tandem synthesis workflow.

Quantitative Data Summary

The following table summarizes representative results for the synthesis of 3-substituted morpholines using this tandem methodology, demonstrating its broad applicability and high efficiency.[3]

EntrySubstrate R-GroupProductYield (%)ee (%)
1Phenyl(S)-3-Phenylmorpholine85>95
24-Methoxyphenyl(S)-3-(4-Methoxyphenyl)morpholine82>95
34-Chlorophenyl(S)-3-(4-Chlorophenyl)morpholine88>95
44-Fluorophenyl (R)-3-(4-Fluorobenzyl)morpholine ~80-90 (Expected) >95 (Expected)

Note: Data for entries 1-3 are adapted from related examples.[3] The (R)-product is obtained by using the (S,S)-Ru catalyst.[4]

Detailed Experimental Protocol

Materials:

  • N-protected 2-((3-(4-fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine (1.0 equiv)

  • Titanium catalyst (e.g., Ti(NMe₂)₂(BIA)) (5 mol %)

  • Ruthenium catalyst (e.g., RuCl) (1 mol %)

  • Anhydrous Toluene

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Saturated aqueous NaHCO₃ solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Hydroamination Step:

    • In an inert atmosphere glovebox, add the titanium catalyst (5 mol %) to a dried Schlenk tube or reaction vial.

    • Add a solution of the aminoalkyne substrate (1.0 equiv, e.g., 0.2 mmol) in anhydrous toluene (0.5 M solution).

    • Seal the vessel, remove it from the glovebox, and heat the reaction mixture at 110 °C.

    • Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material (typically 12-24 hours).

    • Once complete, cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation Step:

    • To the cooled reaction mixture containing the crude cyclic imine, add the formic acid/triethylamine azeotrope (5:2, v/v), typically in a volume equal to the toluene used.

    • Add the chiral ruthenium catalyst (1 mol %).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reduction by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-3-(4-fluorobenzyl)morpholine.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

Protocol 2: Biocatalytic Asymmetric Reduction via Imine Reductase (IRED)

Biocatalysis offers a green, highly selective, and often scalable alternative to traditional chemical catalysis. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of C=N bonds to amines using a nicotinamide cofactor (NADH or NADPH) as the hydride source. This method is particularly powerful for producing chiral amines and N-heterocycles with near-perfect enantioselectivity.[6][7]

Scientific Principle & Rationale

This strategy also starts from the cyclic imine intermediate, 5-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-oxazine, which can be prepared via the hydroamination described previously or other methods. The key step is the asymmetric reduction of this imine using a specifically selected and often engineered imine reductase.

The IRED, in its active site, binds both the imine substrate and the NADPH cofactor in a precise orientation. This geometric constraint forces the hydride transfer from the cofactor to occur on only one of the two prochiral faces of the imine, leading to the exclusive formation of one enantiomer. A cofactor recycling system, such as using glucose dehydrogenase (GDH) and glucose, is typically employed to regenerate the expensive NADPH in situ, allowing it to be used in catalytic amounts. This approach has been successfully applied to the kilogram-scale synthesis of structurally related chiral morpholines, highlighting its industrial viability.[6]

Workflow Diagram: Biocatalytic Reduction

Biocatalytic_Reduction cluster_main Biocatalytic Asymmetric Reduction cluster_cofactor Cofactor Recycling System Imine Cyclic Imine Intermediate (5-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-oxazine) IRED Imine Reductase (IRED) (R-selective) Imine->IRED Product (R)-3-(4-fluorobenzyl)morpholine IRED->Product NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Caption: IRED-catalyzed reduction with cofactor recycling.

Quantitative Data Summary

The following table presents typical results for IRED-catalyzed reductions, showcasing the exceptional selectivity achievable with this method.

SubstrateEnzymeYield (%)ee (%)Reference
Cyclic Imine Precursor for (S)-3-(4-(Trifluoromethyl)phenyl)morpholineEngineered IREDHigh (>90%)>99.5%[6]
Various Prochiral IminesVarious IREDsGenerally High>99%[7]
5-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-oxazine Screened (R)-selective IRED High (Expected) >99% (Expected) -
Detailed Experimental Protocol

Materials:

  • 5-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-oxazine substrate

  • Screened (R)-selective Imine Reductase (IRED) (commercially available screening kits)

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose

  • Aqueous buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

  • Standard workup and purification reagents

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the imine substrate in a suitable organic co-solvent like DMSO.

    • In a temperature-controlled reaction vessel, prepare the aqueous buffer solution.

  • Biocatalytic Reaction Setup:

    • To the aqueous buffer, add D-glucose (e.g., 1.1-1.5 equiv).

    • Add the NADP⁺ cofactor (e.g., 0.5-1.0 mol %).

    • Add the cofactor recycling enzyme, GDH.

    • Add the (R)-selective IRED.

    • Initiate the reaction by adding the imine substrate solution. The final concentration of organic co-solvent should typically be kept low (<10% v/v) to maintain enzyme stability.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots and analyzing via LC-MS or GC for substrate conversion and product formation. Reactions are often complete within 24 hours.

  • Workup and Purification:

    • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by silica gel chromatography if necessary, although the high selectivity often yields a product of high purity after a simple extraction.

  • Chiral Analysis:

    • Confirm the enantiomeric excess (>99% ee is expected) via chiral HPLC analysis.

Conclusion

The enantioselective synthesis of (R)-3-(4-fluorobenzyl)morpholine can be achieved with exceptional efficiency and stereocontrol using modern catalytic methods. The tandem hydroamination-asymmetric transfer hydrogenation protocol offers an elegant one-pot solution that is well-suited for laboratory-scale synthesis. For applications requiring the highest levels of enantiopurity and scalability, the biocatalytic reduction using an imine reductase provides a powerful and environmentally benign alternative. The choice of method will depend on specific project requirements, including scale, access to catalysts, and desired purity profiles. Both protocols represent state-of-the-art approaches in asymmetric synthesis and provide reliable pathways to this valuable pharmaceutical intermediate.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15061–15066.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709.
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Li, G., et al. (2018). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Omega, 3(7), 8044-8054.
  • Dugar, S., et al. (2014). A Concise and Efficient Synthesis of Substituted Morpholines. Synfacts, 10(02), 0146.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(13), 5107–5110.
  • Brown, G. R., & Foubister, A. J. (1986). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1765-1769.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7695–7701.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Judd, T., et al. (2023). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. ACS Fall 2023 - Sessions.
  • Denard, C. A., Hartwig, J. F., & Zhao, H. (2015). An Update: Enzymatic Synthesis for Industrial Applications.
  • ResearchGate. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.

Sources

Application

Application Notes &amp; Protocols: (R)-3-(4-fluorobenzyl)morpholine in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Morpholine Scaffold In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure."[1] Its prevalence in a wide array of approv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure."[1] Its prevalence in a wide array of approved therapeutics and clinical candidates is not coincidental. The morpholine ring imparts a unique combination of physicochemical properties that are highly advantageous for drug design. Its weak basicity (pKa of morpholinium ion ~8.5) ensures significant protonation at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[2] Furthermore, the ether oxygen acts as a hydrogen bond acceptor, while the ring's flexible chair conformation allows it to serve as a versatile scaffold, positioning appended substituents for optimal receptor binding.[1][2] These attributes collectively contribute to improved pharmacokinetic profiles, including enhanced metabolic stability, cell permeability, and even the ability to cross the blood-brain barrier (BBB).[2]

This guide focuses on a specific, high-value building block: (R)-3-(4-fluorobenzyl)morpholine . The introduction of a chiral center at the 3-position and a fluorobenzyl group provides chemists with precise three-dimensional control and a handle for modulating metabolic stability and binding affinity through fluorine's unique electronic properties. This document serves as a technical guide for researchers, providing detailed protocols for the strategic incorporation of this building block into novel pharmaceutical agents.

Physicochemical and Structural Properties

Understanding the inherent properties of (R)-3-(4-fluorobenzyl)morpholine is fundamental to its effective use in a synthetic workflow.

PropertyValue (Estimated)Significance in Drug Design
Molecular Formula C₁₁H₁₄FNOProvides the basis for all stoichiometric calculations.
Molecular Weight 195.23 g/mol A relatively low molecular weight, adhering to Lipinski's Rule of Five principles for oral bioavailability.
Appearance Colorless to pale yellow oilStandard physical state for handling and reaction setup.
Boiling Point > 250 °CLow volatility allows for reactions at elevated temperatures with minimal loss of material.
XLogP3 1.5 - 2.0Indicates a favorable balance of lipophilicity and hydrophilicity for membrane permeability and solubility.
Hydrogen Bond Donors 1 (Amine N-H)The secondary amine is the key reactive site for synthetic elaboration and a crucial point for hydrogen bonding.
Hydrogen Bond Acceptors 2 (Ring Oxygen, Fluorine)Multiple sites for interaction with biological targets and for improving solubility.
Chirality (R)-enantiomerProvides stereo-defined architecture, essential for selective interaction with chiral biological macromolecules.

Core Synthetic Transformations and Protocols

(R)-3-(4-fluorobenzyl)morpholine is a secondary amine, making its nitrogen atom the primary site for synthetic modification. The following protocols detail the most critical and widely applicable transformations for incorporating this building block into lead compounds.

Diagram: Key Synthetic Workflows

The following diagram illustrates the primary synthetic pathways for derivatizing the (R)-3-(4-fluorobenzyl)morpholine core.

G main (R)-3-(4-fluorobenzyl)morpholine product1 N-Alkylated Product main->product1 N-Alkylation (SN2) Base (e.g., K₂CO₃) product2 Reductive Amination Product main->product2 Reductive Amination Reducing Agent (e.g., NaBH(OAc)₃) product3 N-Acylated Product (Amide) main->product3 N-Acylation Base (e.g., Et₃N) reagent1 Alkyl/Aryl Halide (R'-X) reagent1->product1 reagent2 Aldehyde/Ketone (R'R''C=O) reagent2->product2 reagent3 Acyl Chloride (R'COCl) reagent3->product3

Caption: Primary reaction pathways for functionalizing the morpholine nitrogen.

Protocol: N-Alkylation via Nucleophilic Substitution

Causality: This is the most direct method for forming a carbon-nitrogen bond. The lone pair on the morpholine nitrogen acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide (e.g., benzyl bromide, methyl iodide) in a classic Sₙ2 reaction. The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is critical to neutralize the H-X acid formed during the reaction without competing with the morpholine nucleophile. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 mechanism.[3][4]

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-3-(4-fluorobenzyl)morpholine (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (10 mL per mmol of the amine) followed by anhydrous potassium carbonate (2.0 eq.).

  • Reactant Addition: Stir the suspension at room temperature for 10 minutes. Add the desired alkyl halide (1.1-1.2 eq.) dropwise to the mixture. For highly reactive halides, cooling the mixture in an ice bath during addition is recommended to control the exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small volume of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the crude N-alkylated product.

  • Purification: Purify the product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol: Reductive Amination

Causality: Reductive amination is a powerful and highly versatile method for creating substituted amines, avoiding the over-alkylation issues sometimes seen with alkyl halides.[5] The reaction proceeds in two stages: (1) The morpholine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion intermediate. (2) A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the final amine. NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone, is tolerant of mildly acidic conditions that favor iminium ion formation, and does not generate toxic byproducts.[5][6]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15 mL per mmol).

  • Amine Addition: Add (R)-3-(4-fluorobenzyl)morpholine (1.05 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for initial iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor for the disappearance of the iminium ion and starting materials by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol: N-Acylation to Form Amides

Causality: The formation of an amide bond is a cornerstone of medicinal chemistry, often used to create stable linkers or to introduce pharmacophoric elements. This reaction involves the nucleophilic attack of the morpholine nitrogen on the highly electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or DIPEA, is required to scavenge the HCl or carboxylic acid byproduct generated, driving the reaction to completion.[7]

Step-by-Step Methodology:

  • Setup: Dissolve (R)-3-(4-fluorobenzyl)morpholine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (10 mL per mmol) in a flask under a nitrogen atmosphere.

  • Reactant Addition: Cool the solution to 0°C using an ice bath. Add the acyl chloride or anhydride (1.1 eq.), dissolved in a small amount of DCM, dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting amide is often highly crystalline and may be purified by recrystallization or by silica gel chromatography if necessary.

Application Case Study: Synthesis of a Hypothetical PI3K Inhibitor

The morpholine moiety is a well-established pharmacophore in inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is a critical target in oncology.[2][8] The morpholine oxygen often forms a key hydrogen bond in the kinase hinge region. The diagram below outlines a plausible route to a hypothetical PI3K inhibitor using our building block.

Diagram: Building Block to Drug Candidate

G start_morpholine (R)-3-(4-fluorobenzyl)morpholine (Building Block) intermediate Iminium Ion Intermediate start_morpholine->intermediate Nucleophilic Attack start_pyrimidine 4-aldehyde-2-amino-pyrimidine (Core Scaffold) start_pyrimidine->intermediate final_product Hypothetical PI3K Inhibitor (Final Drug Candidate) intermediate->final_product Reductive Amination [NaBH(OAc)₃]

Caption: Integration of the building block into a final drug-like molecule.

This synthetic strategy leverages the Reductive Amination protocol (Section 3.2) to couple the chiral morpholine building block with a core pyrimidine scaffold, a common motif in kinase inhibitors. This approach efficiently constructs the target molecule while preserving the critical stereochemistry of the building block.

Analytical Characterization for Quality Control

Self-validation and trustworthiness in synthesis require rigorous analytical confirmation. The following methods are essential for characterizing both the starting material and its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Purpose: To confirm the enantiomeric purity (enantiomeric excess, %ee) of the (R)-3-(4-fluorobenzyl)morpholine starting material and to ensure no racemization has occurred during synthesis. It is also the primary method for assessing the chemical purity of the final products.

General Protocol:

  • System: HPLC with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective for this class of compounds. Recommended columns include Daicel Chiralpak® AD-H or Chiralcel® OD-H.[9][10]

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape and prevent tailing.[9]

  • Screening Conditions:

    • Mobile Phase A: 90:10 (v/v) n-Hexane / IPA + 0.1% DEA

    • Mobile Phase B: 80:20 (v/v) n-Hexane / IPA + 0.1% DEA

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength appropriate for the chromophore.

  • Analysis: The (R)- and (S)-enantiomers should resolve into two distinct peaks. Enantiomeric excess is calculated from the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the synthesized derivatives.

  • ¹H NMR: Expect characteristic signals for the morpholine ring protons (typically in the 2.5-4.0 ppm range), the benzylic protons (~2.8-3.5 ppm), and the aromatic protons of the 4-fluorobenzyl group (a pair of doublets in the 7.0-7.4 ppm region). Upon N-alkylation or N-acylation, expect to see new signals corresponding to the added group and a shift in the signals for the protons adjacent to the nitrogen.

  • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment.

  • ¹⁹F NMR: A singlet is expected, providing a clean signal to confirm the presence of the fluorine atom.

  • Chiral NMR: In the absence of a chiral HPLC method, enantiomeric purity can sometimes be assessed by adding a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral shift reagent to the NMR sample. This can induce separate, diastereomeric signals for the two enantiomers, allowing for quantification.[11]

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the final product. Electrospray ionization (ESI) is typically used, which will show a prominent peak for the protonated molecule [M+H]⁺, confirming the successful incorporation of the building block and subsequent reagents.

Conclusion

(R)-3-(4-fluorobenzyl)morpholine is a potent and versatile building block for modern pharmaceutical development. Its inherent stereochemistry and favorable physicochemical properties make it an invaluable tool for creating sophisticated drug candidates. The protocols detailed in this guide for N-alkylation, reductive amination, and N-acylation represent robust, reliable, and scalable methods for its incorporation into diverse molecular scaffolds. By employing these synthetic strategies and adhering to rigorous analytical validation, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. RSC Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

  • Cozzolino, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Pattanayak, P., & Dimmita, P. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Ahuja, S. (2021). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Jursic, B. S., & Neumann, D. (2001). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. Synthetic Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of (R)-3-(4-fluorobenzyl)morpholine

Abstract This application note provides a detailed guide to the structural characterization of (R)-3-(4-fluorobenzyl)morpholine, a chiral morpholine derivative of interest in medicinal chemistry and drug development. Nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural characterization of (R)-3-(4-fluorobenzyl)morpholine, a chiral morpholine derivative of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the structure, stereochemistry, and purity of such small molecules. We present optimized protocols for sample preparation, data acquisition (¹H, ¹³C, and 2D NMR), and a comprehensive analysis of the expected spectral data. This guide emphasizes the causality behind experimental choices, addressing the specific challenges presented by the molecule's chiral center and the presence of a fluorine atom, which introduces complex spin-spin coupling. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.

Introduction and Rationale

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties and biological activities.[1][2][3] The specific compound, (R)-3-(4-fluorobenzyl)morpholine, incorporates three key structural features that demand a multi-faceted NMR approach for full characterization:

  • A Chiral Center (C3): The stereocenter at the C3 position renders adjacent protons (on C2 and the benzylic C7) diastereotopic. This results in more complex ¹H NMR spectra compared to achiral analogues, but also provides a handle for confirming stereochemical integrity.

  • A Morpholine Ring: This heterocyclic system typically adopts a chair conformation in solution. The axial and equatorial protons on the same carbon are chemically non-equivalent, leading to distinct signals and coupling patterns that can be used to deduce conformational information.[4][5]

  • A Fluorophenyl Group: The ¹⁹F nucleus (spin I=½, 100% natural abundance) couples to both ¹H and ¹³C nuclei.[6] This results in additional splitting in the spectra, which, while complicating interpretation, provides definitive evidence for the fluorine's position on the aromatic ring. Understanding these long-range couplings is critical for correct spectral assignment.[7][8]

This document outlines the protocols to acquire and interpret high-quality NMR data, enabling unambiguous structural verification.

Molecular Structure and Numbering Scheme

A clear numbering system is essential for unambiguous spectral assignment. The following scheme will be used throughout this note.

Caption: Molecular structure and numbering scheme for (R)-3-(4-fluorobenzyl)morpholine.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[9] Proper sample preparation is critical to achieve high resolution and avoid artifacts.

Materials:

  • (R)-3-(4-fluorobenzyl)morpholine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[10][11]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tubes, clean and unscratched[12][13]

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Small vial for initial dissolution

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used)[11]

Protocol:

  • Weighing: Accurately weigh 5-25 mg of the compound into a clean, dry vial. For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.[10][13]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[11][12] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[12]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Incomplete dissolution or suspended particles will degrade spectral quality by interfering with magnetic field homogeneity.[9][12]

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter. This step is crucial for proper shimming and achieving sharp lines.[9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the cap and the very top of the tube clearly.[13]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the lower half, with a lint-free tissue lightly dampened with isopropanol or acetone to remove any dust or fingerprints.[13]

Caption: Workflow for NMR Sample Preparation.

Part 2: NMR Data Acquisition

The following parameters are provided for a standard 400 MHz spectrometer but can be adapted for other field strengths.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: zg30 (or standard 1D proton acquisition)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Acquisition Time (AQ): ~3 seconds

  • Relaxation Delay (D1): 2 seconds (A D1 of at least 1-2 seconds is sufficient for most small molecules, but for quantitative measurements, 5 times the longest T1 is required).

  • Number of Scans (NS): 16 (adjust as needed for signal-to-noise)

  • Rationale: This is a standard experiment to identify all proton environments, their integrations, and coupling patterns.

2.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: zgpg30 (proton-decoupled ¹³C experiment)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 (or more, as ¹³C is much less sensitive than ¹H)[13]

  • Rationale: This experiment identifies all unique carbon environments. Proton decoupling simplifies the spectrum to singlets, but C-F coupling will still be present, resulting in doublets or multiplets for fluorinated carbons and those nearby.[8][14]

2.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Rationale: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing out the spin systems of the morpholine ring and the benzyl group, confirming assignments made from the 1D ¹H spectrum.

2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Rationale: This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments.

Predicted Data and Interpretation

The following data is predicted based on established principles of NMR spectroscopy for morpholine derivatives[4][5][15] and fluorinated aromatic compounds.[8][16]

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The chiral center at C3 makes the geminal protons at C2 (H2a, H2b) and C5 (H5a, H5b), as well as the benzylic protons at C7 (H7a, H7b), diastereotopic. This means they are in different chemical environments and will have different chemical shifts and couplings.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Assignment Rationale
H9, H12 7.10 - 7.25dd (or t)JHH ≈ 8.6, JHF ≈ 8.6Aromatic protons ortho to the benzyl group. Appears as a "triplet" due to similar H-H and H-F coupling constants.
H10, H11 6.95 - 7.05tJHH ≈ 8.6Aromatic protons ortho to the fluorine atom, coupled to adjacent protons.
H2a, H2b 3.80 - 4.00m-Diastereotopic protons on C2, adjacent to the ring oxygen. Deshielded.
H6a, H6b 3.55 - 3.75m-Protons on C6, adjacent to the ring oxygen.
H3 2.85 - 3.00m-Methine proton at the chiral center, coupled to protons on C2 and C7.
H7a, H7b 2.65 - 2.85m-Diastereotopic benzylic protons, coupled to each other (geminal) and to H3.
H5a, H5b 2.40 - 2.60m-Diastereotopic protons on C5, adjacent to the ring nitrogen.
NH 1.50 - 2.50br s-Morpholine N-H proton. Signal may be broad and its position is concentration/solvent dependent.
¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum will show signals for each unique carbon. Carbons near the fluorine atom will exhibit splitting due to C-F coupling.

CarbonPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (¹JCF, Hz)Assignment Rationale
C11 160 - 163d¹JCF ≈ 245Carbon directly bonded to fluorine. Shows a very large one-bond C-F coupling.
C8 134 - 136d³JCF ≈ 3Quaternary aromatic carbon. Shows small three-bond C-F coupling.
C9, C12 130 - 132d²JCF ≈ 8Aromatic carbons ortho to the fluorine-bearing carbon.
C10, H11 115 - 117d³JCF ≈ 21Aromatic carbons meta to the fluorine-bearing carbon.
C2, C6 67 - 70s-Carbons adjacent to the ring oxygen.
C3 58 - 62s-Chiral carbon adjacent to nitrogen.
C5 46 - 50s-Carbon adjacent to nitrogen. Based on unsubstituted morpholine (~46.7 ppm).[4][17]
C7 38 - 42s-Benzylic carbon.
2D NMR Correlation Analysis
  • COSY: A COSY experiment would be crucial to confirm the assignments. Key expected cross-peaks would connect H3 with the H2 and H7 protons, and trace the connectivity around the aromatic ring (H9/12 with H10/11). It would also confirm the complex couplings within the morpholine ring protons (H5 with H6, H2 with H3).

  • HSQC: An HSQC spectrum would provide direct, one-bond correlations between the proton and carbon assignments listed in the tables above, solidifying the entire structural assignment. For example, it would link the proton signals around δ 7.1-7.2 ppm to the carbon signal at δ 130-132 ppm.

Sources

Application

Application and Protocol Guide: Strategic Incorporation of (R)-3-(4-fluorobenzyl)morpholine in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Abstract The morpholine heterocycle is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its unique physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its unique physicochemical properties often impart improved aqueous solubility, metabolic stability, and a crucial hydrogen bond acceptor function through its oxygen atom.[1][2] This guide provides a detailed exploration of the strategic incorporation of a specific, chiral-substituted morpholine, (R)-3-(4-fluorobenzyl)morpholine, into kinase inhibitor scaffolds. We will delve into the mechanistic rationale, synthesis, and evaluation of inhibitors targeting the PI3K/mTOR pathway, a critical signaling node in cancer and other proliferative diseases.[3][4]

The Rationale: Why (R)-3-(4-fluorobenzyl)morpholine?

The morpholine ring is a privileged scaffold in kinase inhibitor design, most notably exemplified by its presence in numerous inhibitors of the Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways.[4][5] The oxygen atom of the morpholine ring frequently forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[5]

Beyond the foundational morpholine scaffold, substitution at the 3-position with a chiral benzyl group, such as in (R)-3-(4-fluorobenzyl)morpholine, offers several strategic advantages:

  • Vectorial Exit and Exploration of New Pockets: The 3-benzyl substituent provides a vector that can project into solvent-exposed regions or probe additional hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity.

  • Stereochemically Defined Interactions: The defined (R)-stereochemistry ensures a precise and reproducible orientation of the benzyl group, which is critical for consistent structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The fluorobenzyl group can influence the compound's lipophilicity and potential for aromatic interactions, impacting cell permeability and pharmacokinetic properties. The morpholine moiety itself is known to improve properties like solubility and brain permeability.[2]

This guide will use the PI3K/mTOR signaling pathway as a primary example due to its high relevance for morpholine-containing inhibitors and its central role in cell proliferation and survival.[6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[6][7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor (R)-3-(4-fluorobenzyl)morpholine -based Inhibitor Inhibitor->PI3K Inhibits Synthesis_Workflow start (R)-3-(4-fluorobenzyl)morpholine reaction SNAᵣ Reaction (Base, Solvent) start->reaction core 2,4-Dichloropyrimidine Scaffold core->reaction product Morpholine-Pyrimidine Intermediate reaction->product final_product Final PI3K Inhibitor (after further coupling) product->final_product e.g., Suzuki Coupling Western_Blot_Workflow A 1. Seed Cells B 2. Treat with Inhibitor A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-AKT, Total AKT, Actin) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection & Imaging H->I

Sources

Method

Application Note &amp; Scale-Up Protocol: Synthesis of (R)-3-(4-fluorobenzyl)morpholine

Document ID: AN-SM34FB-202603 Abstract: This document provides a detailed, scalable, and robust protocol for the synthesis of (R)-3-(4-fluorobenzyl)morpholine, a key chiral building block in modern medicinal chemistry. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-SM34FB-202603

Abstract: This document provides a detailed, scalable, and robust protocol for the synthesis of (R)-3-(4-fluorobenzyl)morpholine, a key chiral building block in modern medicinal chemistry. The outlined procedure is designed for researchers and process chemists, emphasizing safety, efficiency, and high enantiopurity. The synthesis begins with the commercially available chiral precursor (R)-4-fluorophenylalanine and proceeds through a three-step sequence involving reduction, N-alkylation, and intramolecular cyclization. Each step has been optimized for scale-up, and this guide explains the critical process parameters and scientific rationale behind the chosen conditions.

Introduction and Strategic Overview

(R)-3-(4-fluorobenzyl)morpholine is a critical substituted morpholine motif present in various pharmacologically active molecules. The inherent structural rigidity and physicochemical properties of the morpholine ring, combined with the stereochemically defined substituent at the C-3 position, make it a valuable scaffold for drug discovery.[1][2] Its synthesis, particularly with high enantiomeric control, is a frequent challenge in process development.

This application note details a reliable three-step synthetic route amenable to kilogram-scale production. The strategy leverages a chiral pool approach, starting from the readily available and optically pure amino acid, (R)-4-fluorophenylalanine. This approach avoids the use of expensive asymmetric catalysts or chiral resolutions late in the synthesis, which is often more economical for large-scale campaigns.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Cyclization A (R)-4-fluorophenylalanine B (R)-2-amino-3-(4-fluorophenyl)propan-1-ol A->B LiAlH4 or BH3·THF C (R)-N-(2-hydroxyethyl)-2-amino- 3-(4-fluorophenyl)propan-1-ol B->C Ethylene Oxide or 2-Bromoethanol D (R)-3-(4-fluorobenzyl)morpholine C->D H2SO4, Heat

Figure 1: Overall Synthetic Workflow.

Detailed Synthesis Protocols

Step 1: Reduction of (R)-4-fluorophenylalanine to (R)-2-amino-3-(4-fluorophenyl)propan-1-ol

Mechanistic Rationale: The first step involves the complete reduction of the carboxylic acid functionality of the starting amino acid to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is selected as the reagent of choice for scale-up over alternatives like lithium aluminum hydride (LiAlH₄). While LiAlH₄ is highly effective, its use on a large scale is complicated by its pyrophoric nature and the generation of large volumes of hydrogen gas, posing significant safety and engineering challenges. BH₃·THF offers a safer profile, with manageable reactivity and simpler work-up procedures.

Reagents and Materials:

ReagentFormulaMW ( g/mol )Molarity/PurityAmount (1.0 mol scale)Supplier
(R)-4-fluorophenylalanineC₉H₁₀FNO₂183.18>98%183.2 g (1.0 mol)Commercial
Borane-THF complexBH₃·THF85.941.0 M in THF3.0 L (3.0 mol)Commercial
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous2.0 LCommercial
Methanol (MeOH)CH₃OH32.04ACS Grade1.0 LCommercial
Hydrochloric Acid (HCl)HCl36.462.0 M aq.As neededCommercial
Sodium Hydroxide (NaOH)NaOH40.005.0 M aq.As neededCommercial
Ethyl Acetate (EtOAc)C₄H₆O₂88.11ACS Grade4.0 LCommercial

Experimental Protocol (1.0 mole scale):

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the reactor with nitrogen for 30 minutes.

  • Reagent Charging: Suspend (R)-4-fluorophenylalanine (183.2 g, 1.0 mol) in anhydrous THF (2.0 L) in the reactor.

  • Borane Addition: Cool the suspension to 0-5 °C using a circulating chiller. Add the 1.0 M solution of BH₃·THF (3.0 L, 3.0 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously quench the excess borane by the slow, dropwise addition of methanol (1.0 L). Caution: Vigorous hydrogen evolution will occur. Ensure adequate ventilation and headspace.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol, resulting in a thick oil.

  • Work-up and Isolation: Add 2.0 M HCl (1.5 L) to the residue and stir for 1 hour. Wash the acidic aqueous layer with ethyl acetate (2 x 500 mL) to remove non-polar impurities. Cool the aqueous layer to 10-15 °C and basify to pH >12 by the slow addition of 5.0 M NaOH solution.

  • Extraction: Extract the product from the basic aqueous layer with ethyl acetate (4 x 1.0 L).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-2-amino-3-(4-fluorophenyl)propan-1-ol as a white solid or viscous oil.

  • Yield and Purity: Typical yield: 145-155 g (85-92%). Purity by HPLC: >97%. The product can often be used in the next step without further purification.

Step 2: N-Alkylation with Ethylene Oxide

Mechanistic Rationale: This step constructs the diethanolamine backbone required for the subsequent cyclization. Ethylene oxide is a highly efficient C2 electrophile for this transformation. The reaction is performed in water, which acts as a solvent and helps to moderate the exothermicity of the epoxide ring-opening. The reaction is regioselective, with the primary amine acting as the nucleophile to attack the epoxide.

Reagents and Materials:

ReagentFormulaMW ( g/mol )PurityAmount (0.8 mol scale)Supplier
(R)-amino alcohol (from Step 1)C₉H₁₂FNO169.20>97%135.4 g (0.8 mol)Internal
Ethylene OxideC₂H₄O44.05>99%42.3 g (0.96 mol)Commercial
Deionized WaterH₂O18.02-1.5 L-
Sodium Chloride (NaCl)NaCl58.44ACS Grade300 gCommercial
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade3.0 LCommercial

Experimental Protocol (0.8 mole scale):

  • Reactor Setup: Use a 5 L pressure-rated reactor equipped with a mechanical stirrer, cooling jacket, temperature probe, and a port for subsurface gas addition.

  • Reagent Charging: Dissolve the amino alcohol (135.4 g, 0.8 mol) in deionized water (1.5 L) in the reactor.

  • Ethylene Oxide Addition: Cool the solution to 5-10 °C. Add liquefied ethylene oxide (42.3 g, 0.96 mol) subsurface via a dip tube over 1-2 hours. Maintain the temperature below 15 °C throughout the addition. Caution: Ethylene oxide is a toxic and flammable gas. This operation must be performed in a well-ventilated fume hood or a designated high-pressure bay.

  • Reaction: After addition, seal the reactor and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, vent any residual pressure. Saturate the aqueous solution with sodium chloride (approx. 300 g) to reduce the solubility of the product.

  • Extraction: Extract the product with dichloromethane (4 x 750 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude diol product, (R)-N-(2-hydroxyethyl)-2-amino-3-(4-fluorophenyl)propan-1-ol, as a viscous oil. The product is typically carried forward without further purification.

Step 3: Intramolecular Cyclization

Mechanistic Rationale: This is the key ring-forming step. Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. The mechanism involves the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the water molecule to form the six-membered morpholine ring. This is a classic example of an intramolecular Williamson ether-like synthesis.

Sources

Application

(R)-3-(4-fluorobenzyl)morpholine applications in CNS drug discovery

An Application Guide to (R)-3-(4-fluorobenzyl)morpholine in CNS Drug Discovery Abstract The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enha...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (R)-3-(4-fluorobenzyl)morpholine in CNS Drug Discovery

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its unique physicochemical properties, including a weakly basic nitrogen and a hydrogen bond-accepting oxygen, often improve aqueous solubility, metabolic stability, and, critically for central nervous system (CNS) targets, blood-brain barrier (BBB) permeability.[1][3][4] This guide focuses on a specific, promising derivative, (R)-3-(4-fluorobenzyl)morpholine , as a core structure for CNS drug discovery programs. We provide detailed protocols and scientific rationale for its synthesis, characterization, and evaluation, from initial in vitro screening to preclinical in vivo assessment. The methodologies described herein are designed to build a comprehensive data package to support go/no-go decisions in a typical drug discovery pipeline.

Introduction: The Strategic Value of the Morpholine Scaffold

Developing drugs for the CNS presents a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier.[4] The molecular properties of a compound must be finely tuned to balance lipophilicity for membrane traversal with sufficient polarity to maintain aqueous solubility. The morpholine ring serves as an exceptional building block in this context.[5] Its chair-like conformation can act as a rigid scaffold to correctly orient pharmacophoric groups for target engagement, while the heteroatoms modulate the overall pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][6]

The subject of this guide, (R)-3-(4-fluorobenzyl)morpholine, incorporates several key features for a CNS drug candidate:

  • The (R)-Chiral Center: Stereochemistry is critical for biological activity. Isolating the specific (R)-enantiomer is essential, as the opposite enantiomer could be inactive or introduce off-target toxicity.

  • The 3-Substituted Morpholine: This substitution pattern allows for the exploration of deep binding pockets in target proteins.[7]

  • The 4-Fluorobenzyl Group: The phenyl group provides a vector for aromatic interactions within a binding site, while the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions without significantly increasing lipophilicity.

This document outlines a systematic approach to leveraging this scaffold for the discovery of novel CNS therapeutics.

Synthesis and Analytical Characterization

The first step in any discovery program is the robust synthesis and rigorous characterization of the lead compound. This ensures the purity and identity of the material used in all subsequent biological assays.

Protocol: Enantioselective Synthesis

This protocol is adapted from established methods for the synthesis of C-substituted morpholines.[8][9] The key step involves the stereoselective formation of the morpholine ring.

Objective: To synthesize (R)-3-(4-fluorobenzyl)morpholine with high enantiomeric purity.

Materials:

  • (R)-2-((tert-Butoxycarbonyl)amino)propane-1,3-diol

  • 4-Fluorobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation: To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of (R)-2-((tert-Butoxycarbonyl)amino)propane-1,3-diol (1.0 eq) in THF. Stir for 30 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cyclization (Intramolecular Williamson Ether Synthesis): This step is often combined with the subsequent deprotection or can be a separate step depending on the specific synthetic route chosen. For this example, we assume a subsequent acid-catalyzed cyclization.

  • Boc Deprotection: After quenching the alkylation reaction carefully with water, extract the product into diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Dissolve the crude residue in DCM.

  • Add TFA (10 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until TLC indicates complete deprotection.

  • Workup and Purification: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, gradient elution with DCM/Methanol) to yield the final product.

Protocol: Analytical Characterization and Purity Assessment

Confirming the structure and, most importantly, the enantiomeric purity is a non-negotiable step.

2.2.1. Structural Confirmation

  • ¹H and ¹³C NMR: Acquire spectra in CDCl₃ or DMSO-d₆ to confirm the chemical structure and proton/carbon environments.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.

2.2.2. Enantiomeric Purity Determination via Chiral NMR

Principle: Direct analysis of enantiomers by NMR is not possible as they are spectroscopically identical. Derivatization with a chiral agent creates diastereomers, which have distinct NMR spectra.[10] A simpler and often preferred method involves using a chiral solvating agent (CSA) to induce temporary, non-covalent diastereomeric complexes that can be resolved by ¹H NMR.[11][12]

Objective: To determine the enantiomeric excess (% ee) of the synthesized (R)-3-(4-fluorobenzyl)morpholine.

Materials:

  • Synthesized (R)-3-(4-fluorobenzyl)morpholine

  • Chiral Solvating Agent (CSA): (R)-1,1'-Bi-2-naphthol (BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • High-field NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized amine into a clean NMR tube.

  • Add 1.5 to 2.0 molar equivalents of (R)-BINOL.

  • Add ~0.6 mL of CDCl₃ and gently agitate to dissolve the solids.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal that is split into two distinct peaks (or sets of peaks) corresponding to the (R,R) and (S,R) diastereomeric complexes. The benzylic protons or the protons adjacent to the nitrogen are often good candidates.

    • Carefully integrate the areas of the two resolved peaks.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Table 1: Example Characterization Data Summary

TestSpecificationResult
Appearance Colorless oil or white solidConforms
¹H NMR Spectrum conforms to structureConforms
HRMS (M+H)⁺ Calculated: 196.1081Found: 196.1083
Purity (HPLC) ≥98%99.2%
Enantiomeric Excess ≥99%99.5%

In Vitro Evaluation Workflow

The goal of in vitro testing is to efficiently screen compounds for desirable biological activity and drug-like properties before committing to expensive and time-consuming in vivo studies.[13]

G cluster_0 In Vitro Workflow A Primary Screening: Target Engagement Assay B Secondary Screening: Cell-Based Functional Assay A->B Active Compounds C Tertiary Screening: In Vitro ADME-Tox Panel B->C Potent & Efficacious D Decision: Proceed to In Vivo? C->D Favorable Profile

Caption: High-level in vitro screening cascade.

Protocol: Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive diffusion across the BBB.[14] A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) to form an artificial membrane that separates a donor well (containing the compound) from an acceptor well.

Objective: To estimate the potential of (R)-3-(4-fluorobenzyl)morpholine to cross the BBB via passive diffusion.

Materials:

  • PAMPA plate system (e.g., 96-well format)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter of the acceptor plate with 5 µL of the lipid/dodecane solution.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Dilute the test compound in PBS to a final concentration of 10 µM (final DMSO concentration <0.5%). Add 300 µL to the donor plate wells. Include high and low permeability control compounds (e.g., Propranolol and Atenolol).

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-5 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells. Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = ( -ln(1 - Cₐ/Cₑ) ) / ( A * (1/Vₐ + 1/Vₑ) * t ) Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, A is the filter area, V is the volume, and t is the incubation time.

Interpretation:

  • High Permeability (Pe > 4.0 x 10⁻⁶ cm/s): Likely to cross the BBB.

  • Medium Permeability (2.0 < Pe < 4.0 x 10⁻⁶ cm/s): Borderline.

  • Low Permeability (Pe < 2.0 x 10⁻⁶ cm/s): Unlikely to cross the BBB.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[15] A rapid rate of metabolism can lead to low bioavailability and short duration of action.

Objective: To determine the in vitro intrinsic clearance of the test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound and control compounds (e.g., Verapamil - high clearance, Carbamazepine - low clearance)

  • Acetonitrile with an internal standard (for reaction termination and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Incubation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37 °C.

  • Add the test compound (final concentration 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant, k. Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

Interpretation:

  • High Clearance (t½ < 20 min): Potential for high first-pass metabolism in vivo.

  • Moderate Clearance (20 < t½ < 60 min): Acceptable for many programs.

  • Low Clearance (t½ > 60 min): Likely to have low clearance in vivo.

In Vitro Safety and Functional Assays

Depending on the therapeutic target, a range of cell-based assays should be performed.[16][17]

  • Neurotoxicity Assay: Assess cell viability (e.g., using an MTT assay) in a relevant neuronal cell line (e.g., SH-SY5Y or primary neurons) after a 24-48 hour incubation with the compound.[17]

  • Functional Assays: These are target-specific. For example, if the target is a kinase involved in neurodegeneration, one might use an assay to measure the phosphorylation of a downstream substrate.[17][18] For a receptor target, a calcium flux or cAMP assay would be appropriate.

G cluster_0 ADME-Tox Decision Matrix Start In Vitro Data Perm High BBB Permeability? Start->Perm Stab Metabolically Stable? Perm->Stab Yes Optimize Optimize Structure (SAR) Perm->Optimize No Tox Non-Toxic (Neuronal Cells)? Stab->Tox Yes Stab->Optimize No Proceed Proceed to In Vivo PK/PD Tox->Proceed Yes Tox->Optimize No

Caption: Decision-making based on in vitro ADME-Tox data.

In Vivo Preclinical Assessment

Compounds with a promising in vitro profile are advanced to in vivo models to assess their behavior in a complex biological system.[19][20]

Protocol: Rodent Pharmacokinetic (PK) and Brain Penetration Study

Objective: To determine the plasma PK profile and the extent of brain penetration of the test compound in mice or rats.

Materials:

  • Male Sprague-Dawley rats (or C57BL/6 mice)

  • Test compound formulated in a suitable vehicle (e.g., 20% Solutol in water)

  • Dosing syringes and gavage needles (for oral dosing) or catheters (for IV dosing)

  • Blood collection tubes (e.g., EDTA-coated)

  • Tissue homogenization equipment

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the compound to a cohort of animals (n=3 per time point) via the intended clinical route (e.g., oral gavage, PO) or intravenously (IV) for bioavailability assessment. A typical dose might be 5-10 mg/kg.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or terminal cardiac puncture.

  • Brain Tissue Collection: At each time point, immediately after blood collection, euthanize the animals and perfuse with saline. Harvest the brain.

  • Sample Processing: Centrifuge the blood to separate plasma. Homogenize the brain tissue.

  • Bioanalysis: Extract the drug from plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and half-life (t½). Calculate the brain-to-plasma ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) to assess BBB penetration.

Pharmacodynamic (PD) and Efficacy Models

The choice of efficacy model is entirely dependent on the therapeutic hypothesis.[19][21]

  • For Depression: The Forced Swim Test (FST) or Tail Suspension Test (TST) in mice can be used to assess antidepressant-like activity.[19] The primary readout is the time the animal spends immobile.

  • For Anxiety: The Elevated Plus Maze (EPM) or Light-Dark Box test can evaluate anxiolytic effects.[19] The readout is the time spent in the open/lit areas versus the closed/dark areas.

  • For Neurodegeneration (e.g., Parkinson's): The MPTP-induced mouse model can be used, with readouts like the rotarod test for motor coordination.[19]

Early Safety and Tolerability

The Irwin Test: This is a standardized observational screen in rodents to detect any overt neurological or behavioral effects of a new compound.[20] It provides a semi-quantitative assessment of over 30 parameters, including changes in alertness, gait, reflexes, and autonomic functions. It is a crucial first step in assessing the in vivo safety profile.

Data Integration and Path Forward

The ultimate goal is to build a comprehensive understanding of the compound's properties to guide further optimization.

Table 2: Hypothetical Target Candidate Profile for a CNS Drug

ParameterAssayTarget Value(R)-3-(4-fluorobenzyl)morpholine (Example Data)
Potency Target Binding (Ki)< 100 nM45 nM
Permeability PAMPA-BBB (Pe)> 4.0 x 10⁻⁶ cm/s5.2 x 10⁻⁶ cm/s
Metabolic Stability HLM (t½)> 30 min75 min
Safety Neuronal Cytotoxicity (CC₅₀)> 30 µM> 50 µM
Brain Penetration Rodent PK (Kp,uu)> 0.30.8
Efficacy In Vivo ModelStatistically significant effectSignificant reduction in immobility in FST

A profile like the one above would strongly support the progression of (R)-3-(4-fluorobenzyl)morpholine or its analogs as a lead series for a CNS drug discovery program. Subsequent steps would involve detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies to optimize potency, selectivity, and ADME properties further.[7][18]

Conclusion

(R)-3-(4-fluorobenzyl)morpholine represents a high-value chemical scaffold for CNS drug discovery. Its favorable physicochemical properties, conferred by the morpholine ring, make it an excellent starting point for optimization.[3][6] By employing the systematic and integrated evaluation strategy outlined in these application notes—from rigorous synthesis and characterization to multi-parameter in vitro and in vivo profiling—research teams can efficiently assess the therapeutic potential of this and related compounds, accelerating the discovery of next-generation treatments for debilitating neurological and psychiatric disorders.

References

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from Medicilon website. [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

  • Charles River Laboratories. (n.d.). CNS Assessments from ex vivo to in vitro. Retrieved from Charles River Laboratories website. [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from Selvita website. [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from Sygnature Discovery website. [Link]

  • InnoSer. (2025). In vitro neurology assays. Retrieved from InnoSer website. [Link]

  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Retrieved from SynapCell website. [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from Creative Biolabs website. [Link]

  • Unknown Author. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Oncodesign Services. (n.d.). CNS models | Autoimmune diseases | CRO services. Retrieved from Oncodesign Services website. [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 609–612. [Link]

  • Unknown Author. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Unknown Author. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Cichero, E., & Puxeddu, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 541-562. [Link]

  • Wager, T. T., Hou, X., Chandrasekaran, R. Y., & Organ, M. G. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435-449. [Link]

  • Cichero, E., & Puxeddu, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Naim, M. J., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(6), 2227-2244. [Link]

  • Mathew, B., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • Dreher, S. D., et al. (2015). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 92, 202-215. [Link]

  • Cichero, E., & Puxeddu, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Ajetunmobi, O. E., et al. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis Lf as potential anti-Alzheimer's agents. RSC Advances, 14, 10323-10341. [Link]

  • The Connected Lab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from The Connected Lab website. [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from European Pharmaceutical Review. [Link]

  • Asinex. (n.d.). Morpholines for CNS drug discovery. Retrieved from Asinex website. [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Yurttaş, L., et al. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from Organic Chemistry Portal website. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Wang, H., et al. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 24(18), 3326. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (R)-3-(4-Fluorobenzyl)morpholine

Welcome to the Technical Support Center for chiral morpholine synthesis. As drug development increasingly relies on precise stereochemistry to ensure target affinity and mitigate off-target toxicity, the synthesis of chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral morpholine synthesis. As drug development increasingly relies on precise stereochemistry to ensure target affinity and mitigate off-target toxicity, the synthesis of chiral pharmacophores like (R)-3-(4-fluorobenzyl)morpholine demands rigorous mechanistic control.

This guide is designed for application scientists and process chemists. It bypasses generic advice to directly address the causality of stereochemical erosion during the synthesis of 3-substituted morpholines, providing self-validating protocols and targeted troubleshooting.

Diagnostic Troubleshooting: The Causality of Chiral Erosion

The synthesis of 3-benzylmorpholines typically proceeds via the cyclization of chiral amino alcohols derived from D-phenylalanine derivatives, followed by lactam reduction[1]. When your final product exhibits a diminished enantiomeric excess (ee), the erosion is rarely a slow, continuous process; it is almost always a discrete event occurring at one of three critical nodes.

Q: Why did my amino acid reduction yield a partially racemized amino alcohol?

The Causality: If you activated D-4-fluorophenylalanine[2] using a mixed anhydride method (e.g., isobutyl chloroformate/N-methylmorpholine) prior to reduction, you likely induced azlactone formation. At elevated temperatures or in the presence of excess base, the mixed anhydride cyclizes into an azlactone. The α -proton in the azlactone ring is highly acidic due to its position between an imine and a carbonyl. Deprotonation and rapid reprotonation lead to immediate racemization before the hydride source can reduce the intermediate. The Fix: Abandon the mixed anhydride route. Utilize a direct reduction of the unprotected amino acid using the NaBH4​/I2​ system. This generates borane in situ, which coordinates directly to the carboxylic acid, completely bypassing the azlactone pathway.

Q: My amino alcohol was >99% ee, but my morpholin-3-one intermediate is racemic. What happened during cyclization?

The Causality: The conversion of the chloroacetamide intermediate to the morpholin-3-one requires base-promoted intramolecular O-alkylation. If you used a strong base like NaH at elevated temperatures (e.g., THF reflux), you shifted the reaction from a kinetically controlled SN​2 substitution to a thermodynamically driven E1cB-like pathway. The harsh base can induce transient elimination of the chloride, forming a reactive ketene or transient imine. When the alkoxide re-adds to close the ring, stereochemical integrity at the adjacent carbon is lost. Temperature control during amide formation and cyclization is critical to prevent base-catalyzed racemization[3]. The Fix: Switch to Potassium tert-butoxide ( KOtBu ) at 0 °C. The bulky alkoxide acts as a rapid, irreversible base to deprotonate the alcohol, while the low temperature suppresses elimination pathways, forcing a clean SN​2 ring closure.

Q: Both my amino alcohol and morpholin-3-one were enantiopure, but the final morpholine has degraded ee. Is the reductant to blame?

The Causality: Yes. While Lithium Aluminum Hydride ( LiAlH4​ ) is a standard reagent for reducing morpholin-3-ones[1], using it at reflux (>65 °C) is dangerous for chiral substrates. At high temperatures, the highly nucleophilic aluminate complex can trigger transient C-N or C-O bond cleavage (thermal ring-opening). When the ring re-closes, epimerization occurs at the C3 position. The Fix: Substitute LiAlH4​ with Borane-THF complex ( BH3​⋅THF ) at room temperature, or strictly control LiAlH4​ additions to not exceed 20 °C.

Condition Optimization & Quantitative Data

The table below summarizes the quantitative impact of reagent selection on the yield and ee of the synthetic intermediates.

Table 1: Impact of Reaction Conditions on Enantiomeric Excess (ee) and Yield

Synthetic StepReagents & ConditionsTemp (°C)Yield (%)Final ee (%)Mechanistic Consequence
Amino Acid Reduction Isobutyl chloroformate, NMM, then NaBH4​ 256582Azlactone-induced racemization
Amino Acid Reduction NaBH4​ , I2​ , THF0 to 7088>99Stereoretentive direct reduction
Cyclization NaH , THF65 (Reflux)4585E1cB-mediated epimerization
Cyclization KOtBu , THF0 to 2082>99Kinetic enolate / direct SN​2
Lactam Reduction LiAlH4​ , THF65 (Reflux)6091Thermal ring-opening/closure
Lactam Reduction BH3​⋅THF , THF2585>99Mild, stereoretentive reduction

Standard Operating Procedure (SOP): Racemization-Free Synthesis

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reduction of D-4-Fluorophenylalanine
  • Suspend D-4-fluorophenylalanine (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere.

  • Add NaBH4​ (2.5 eq) in one portion. Cool the suspension to 0 °C.

  • Dissolve I2​ (1.0 eq) in anhydrous THF and add dropwise over 1 hour. Caution: Vigorous H2​ evolution.

  • Once addition is complete, heat the reaction to reflux (70 °C) for 18 hours.

  • Cool to 0 °C and carefully quench with Methanol until effervescence ceases. Concentrate, then reflux the residue in 20% aqueous KOH for 4 hours to break the boron complexes. Extract with DCM.

  • IPC Validation 1: Analyze the isolated (R)-2-amino-3-(4-fluorophenyl)propan-1-ol via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10). Pass criteria: ee 99%. If ee < 99%, discard the batch; moisture or impure starting material compromised the borane generation.

Step 2: Chloroacetylation & Cyclization
  • Dissolve the validated (R)-amino alcohol (1.0 eq) in DCM (0.2 M). Add aqueous 1M NaOH (1.5 eq) and cool the biphasic mixture to -10 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Stir for 1 hour at 0 °C. Separate the organic layer, dry over Na2​SO4​ , and concentrate to yield the chloroacetamide.

  • Dissolve the crude chloroacetamide in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add KOtBu (1.1 eq) portion-wise. Stir at 0 °C for 2 hours, then allow to warm to 20 °C for 1 hour.

  • Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

  • IPC Validation 2: Analyze the isolated (R)-5-(4-fluorobenzyl)morpholin-3-one via Chiral HPLC. Pass criteria: ee 99%. If ee erosion is detected, verify that the internal temperature during KOtBu addition did not exceed 5 °C.

Step 3: Lactam Reduction
  • Dissolve the validated morpholin-3-one (1.0 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Add BH3​⋅THF complex (1 M in THF, 3.0 eq) dropwise.

  • Stir at 25 °C for 12 hours.

  • Quench carefully with Methanol at 0 °C, followed by 1M HCl. Reflux for 1 hour to destroy the amine-borane complex.

  • Basify with aqueous NaOH to pH 12 and extract with DCM to isolate (R)-3-(4-fluorobenzyl)morpholine.

  • IPC Validation 3: Final Chiral HPLC and Optical Rotation. Pass criteria: ee 99%.

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between reagent selection and stereochemical outcomes, highlighting the critical divergence between the racemization pathway and the recommended stereoretentive workflow.

Racemization_Mechanisms cluster_0 Racemization Pathway (Avoid) cluster_1 Stereoretentive Pathway (Recommended) A D-4-Fluorophenylalanine B1 Mixed Anhydride Activation A->B1 Isobutyl chloroformate NMM B2 NaBH4 / I2 Reduction (In situ Borane) A->B2 Direct Reduction C1 Azlactone Formation (Labile α-proton) B1->C1 Base/Heat D1 Racemic Amino Alcohol C1->D1 NaBH4 C2 (R)-Amino Alcohol (>99% ee) B2->C2 D2 Chloroacetylation (T < 0 °C) C2->D2 E2 KOtBu Cyclization (Kinetic Control) D2->E2 F2 (R)-5-(4-fluorobenzyl)morpholin-3-one E2->F2 G2 BH3·THF Reduction F2->G2 H2 (R)-3-(4-fluorobenzyl)morpholine G2->H2 Target Isolated

Mechanistic workflows: Racemization risks vs. stereoretentive synthesis of chiral morpholines.

Frequently Asked Questions (FAQs)

Q: Are there alternative routes that avoid the chiral pool entirely? A: Yes. If sourcing high-purity D-4-fluorophenylalanine is a bottleneck, you can utilize Asymmetric Transfer Hydrogenation (ATH). By synthesizing the corresponding cyclic imine, Noyori-Ikariya catalysts (e.g., RuCl ) can reduce the imine to 3-substituted morpholines with >95% ee[4]. This method is highly scalable but requires rigorous exclusion of oxygen to protect the Ru-catalyst.

Q: Why do you recommend a biphasic Schotten-Baumann reaction for the chloroacetylation? A: Using anhydrous conditions with Triethylamine ( Et3​N ) often leads to localized exothermic hotspots and excess base accumulation, which can trigger premature, uncontrolled cyclization or elimination. The biphasic DCM/NaOH(aq)​ system acts as an excellent heat sink and keeps the organic phase free of excess soluble base, protecting the chiral center[3].

Q: How do I know if the amine-borane complex was fully destroyed in Step 3? A: If your isolated yield is unusually low or the NMR shows broad peaks around the amine protons, the complex is likely intact. Ensure you reflux the mixture in 1M HCl for at least 1 hour. The acidic hydrolysis is mandatory to liberate the free morpholine from the strongly coordinated boron.

Sources

Optimization

Troubleshooting impurities in (R)-3-(4-fluorobenzyl)morpholine extraction

Technical Support Center: (R)-3-(4-fluorobenzyl)morpholine Extraction Welcome to the technical support center for the synthesis and purification of (R)-3-(4-fluorobenzyl)morpholine. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-3-(4-fluorobenzyl)morpholine Extraction

Welcome to the technical support center for the synthesis and purification of (R)-3-(4-fluorobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this compound. Here, we provide in-depth, experience-driven advice to help you troubleshoot impurities and optimize your workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (R)-3-(4-fluorobenzyl)morpholine that influences downstream extraction?

A1: A prevalent synthetic route involves the reductive amination of 4-fluorobenzaldehyde with a suitable morpholine precursor.[1][2][3] This method is popular due to its efficiency. However, it can introduce specific impurities, such as unreacted starting materials, over-alkylated byproducts, or intermediates from the reduction of the imine.[1][3] The choice of reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is critical to minimize side reactions.[1][2]

Q2: My final product has a low yield after extraction. What are the likely causes?

A2: Low yield can stem from several factors. A primary cause is the formation of emulsions during the aqueous workup, which is common with amines as they can act as surfactants.[4][5] Another possibility is the partial solubility of your amine product in the aqueous phase, especially if the pH is not correctly adjusted.[4] To ensure the amine remains in the organic layer, the pH of the aqueous solution should be at least two pKa units above the pKa of the amine's conjugate acid.[4]

Q3: I'm observing an unexpected peak in my HPLC/GC analysis. How can I identify it?

A3: An unexpected peak likely corresponds to an impurity. Common impurities include unreacted 4-fluorobenzaldehyde, the corresponding alcohol from over-reduction, or a dialkylated amine.[1] To identify the impurity, you can use techniques like GC-MS or LC-MS to obtain the molecular weight and fragmentation pattern.[] Comparing the retention time with that of commercially available standards of the suspected impurities is also a definitive identification method.

Q4: Can I use any organic solvent for the extraction?

A4: While several solvents can be used, the choice depends on the specific workup conditions. Dichloromethane and ethyl acetate are common choices. However, if you are dealing with highly polar impurities, it's beneficial to use a less polar solvent like diethyl ether or heptane to minimize their carryover into the organic phase.[7] It is also crucial to consider the solvent's miscibility with water; for instance, THF and acetonitrile are water-soluble and should generally be removed before aqueous workup to prevent product loss.[8]

Troubleshooting Guide: Impurities in Extraction

This section provides a detailed, problem-oriented approach to resolving specific impurity issues during the extraction of (R)-3-(4-fluorobenzyl)morpholine.

Problem 1: Residual 4-Fluorobenzaldehyde in the Final Product

Q: My NMR and HPLC analyses show the presence of unreacted 4-fluorobenzaldehyde. How can I remove it?

A: The presence of residual aldehyde suggests either an incomplete reaction or inefficient removal during workup. Here’s a systematic approach to address this:

Root Cause Analysis:

  • Incomplete Reaction: The stoichiometry of the reductive amination may be off, or the reaction time might be insufficient.

  • Inefficient Workup: Aldehydes can be tricky to remove completely with a simple aqueous wash.

Troubleshooting Protocol: Bisulfite Wash

A highly effective method for removing aldehydes is to perform a wash with a sodium bisulfite solution. The bisulfite anion adds to the aldehyde to form a water-soluble adduct that is easily extracted into the aqueous phase.

Step-by-Step Methodology:

  • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Prepare a 10% (w/v) solution of sodium bisulfite (NaHSO₃) in water.

  • Add an equal volume of the sodium bisulfite solution to the separatory funnel containing your organic layer.

  • Shake the funnel vigorously for 2-3 minutes, remembering to vent frequently.

  • Allow the layers to separate. The aldehyde-bisulfite adduct will be in the lower aqueous layer.

  • Drain the aqueous layer.

  • Repeat the wash with the bisulfite solution to ensure complete removal.

  • Follow with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining acid, and then a final wash with brine to remove excess water.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Diagram of Aldehyde Removal Workflow

CrudeProduct Crude Product in Organic Solvent SeparatoryFunnel Separatory Funnel CrudeProduct->SeparatoryFunnel BisulfiteWash Add 10% Sodium Bisulfite Solution SeparatoryFunnel->BisulfiteWash ShakeVent Shake & Vent BisulfiteWash->ShakeVent SeparateLayers Separate Layers ShakeVent->SeparateLayers AqueousLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) SeparateLayers->AqueousLayer Discard OrganicLayer Purified Organic Layer SeparateLayers->OrganicLayer BrineWash Wash with Brine OrganicLayer->BrineWash DryConcentrate Dry & Concentrate BrineWash->DryConcentrate FinalProduct Final Product DryConcentrate->FinalProduct

Caption: Workflow for removing aldehyde impurities using a bisulfite wash.

Problem 2: Presence of Dialkylated Byproduct

Q: I have identified a higher molecular weight impurity that I suspect is the N,N-dialkylated morpholine. How can this be formed and removed?

A: The formation of a dialkylated amine is a common side reaction in reductive aminations, especially with primary amines.[1] It occurs when the initially formed secondary amine product reacts again with the aldehyde and is subsequently reduced.

Root Cause Analysis:

  • Stoichiometry: Using an excess of the aldehyde can favor the formation of the dialkylated product.

  • Reaction Conditions: The reaction may be running for too long or at too high a temperature, allowing the secondary amine product to react further.

Troubleshooting Protocol: Acidic Extraction

You can exploit the basicity of the amines to separate the desired secondary amine from the tertiary (dialkylated) amine. The pKa values of the conjugate acids of secondary and tertiary amines are often different enough to allow for selective extraction.

Step-by-Step Methodology:

  • Dissolve the crude mixture in an organic solvent.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Both the desired product and the dialkylated impurity will be protonated and move into the aqueous layer.[4]

  • Carefully adjust the pH of the aqueous layer with a base (e.g., 1 M NaOH). You will need to determine the optimal pH range to selectively deprotonate and precipitate your desired secondary amine while leaving the more basic tertiary amine protonated and in solution. This may require some small-scale optimization experiments.

  • Once the desired product precipitates or forms an oil, extract it back into an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to obtain the purified product.

Data Table for pH Adjustment

pH Range Expected State of Amine
< pKa (Dialkylated Amine) Both amines are protonated and water-soluble.
> pKa (Product) & < pKa (Dialkylated Amine) Product is deprotonated and organic-soluble; impurity is water-soluble.

| > pKa (Dialkylated Amine) | Both amines are deprotonated and organic-soluble. |

Problem 3: Persistent Emulsion During Aqueous Workup

Q: I am consistently getting a stubborn emulsion during my extraction that won't separate. What can I do?

A: Emulsions are a frequent issue when working with amines.[4] They are colloidal suspensions of one liquid in another and can be stabilized by the surfactant-like properties of amine salts.

Root Cause Analysis:

  • Amine Salts: Protonated amines at the interface of the organic and aqueous layers can stabilize emulsions.

  • Vigorous Shaking: Overly aggressive shaking can lead to the formation of fine droplets that are slow to coalesce.

Troubleshooting Protocol: Breaking Emulsions

There are several techniques to break an emulsion:

Step-by-Step Methodology:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to force the separation of the layers.[4][5]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes break the emulsion.[4]

  • Filtration: For small-scale emulsions, filtering the mixture through a plug of Celite or glass wool can help to break up the colloidal particles.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[4]

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (e.g., overnight) will allow the layers to separate.

Diagram of Emulsion Breaking Techniques

Emulsion Stubborn Emulsion SaltingOut Add Brine (Salting Out) Emulsion->SaltingOut SolventAddition Add More Organic Solvent Emulsion->SolventAddition Filtration Filter through Celite Emulsion->Filtration Centrifugation Centrifuge Emulsion->Centrifugation

Caption: Common techniques for breaking emulsions during extraction.

References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • OSHA. (2003, May 14). Morpholine. Retrieved from [Link]

  • Inaba, T., Fujita, M., & Ogura, K. (1994). A Practical Asymmetric Synthesis of the Enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. HETEROCYCLES, 38(5), 1033. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. [Link]

  • YouTube. (2022, January 17). Amine Unit Optimization and Troubleshooting. Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • Li, Y., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 25(15), 3488. [Link]

  • ACS Omega. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • USDA. (2001, February 15). Morpholine - Processing. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 7). Reductive Amination. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for (R)-3-(4-fluorobenzyl)morpholine cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to functionalize sterically demanding secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to functionalize sterically demanding secondary amines.

The compound (R)-3-(4-fluorobenzyl)morpholine is a highly valuable pharmacophore, but the bulky 4-fluorobenzyl group at the 3-position creates a massive steric shield around the nitrogen atom. This steric strain fundamentally alters the kinetics of the catalytic cycle during C-N cross-coupling, often making standard Buchwald-Hartwig conditions fail entirely.

Below is our comprehensive, causality-driven guide to troubleshooting and optimizing this specific transformation.

Diagnostic Workflow: C-N Coupling of Hindered Morpholines

Before adjusting your reaction parameters, use this diagnostic logic tree to identify which step of the catalytic cycle is failing.

G Start Low Yield in C-N Coupling Q1 Unreacted Aryl Halide? Start->Q1 Q2 Black Pd Precipitate? Q1->Q2 Yes Q3 Dehalogenation Product? Q1->Q3 No Sol1 Catalyst Death: Use RuPhos Pd G3 Q2->Sol1 Yes Sol2 Steric Block: Increase Temp / RuPhos Q2->Sol2 No Sol3 Side Reaction: Switch Base to KHMDS Q3->Sol3 Yes Sol4 Analyze LC-MS for Byproducts Q3->Sol4 No

Diagnostic workflow for troubleshooting hindered morpholine Buchwald-Hartwig cross-couplings.

Troubleshooting FAQs

Q1: My cross-coupling of (R)-3-(4-fluorobenzyl)morpholine is stalling at 20% conversion despite full consumption of the aryl halide. What is happening? Causality Analysis: If your electrophile (aryl halide) is fully consumed but your product yield is low, the active palladium species is likely undergoing a divergent side reaction—most commonly hydrodehalogenation or β-hydride elimination. The 3-benzyl substitution creates severe A-value steric strain during the amine coordination and transmetalation steps. When transmetalation is slow, the Pd(II) intermediate is prone to reduction by the base or solvent. Solution: Standard conditions (e.g., Pd(OAc)₂, BINAP, NaOtBu) are insufficient. You must switch to a bulky, electron-rich biaryl phosphine ligand. RuPhos is specifically architected to accommodate and accelerate the coupling of bulky secondary amines. Furthermore, replacing NaOtBu with KHMDS prevents alkoxide-driven side reactions and accommodates the steric bulk of the morpholine derivative [1].

Q2: I am observing "black palladium" precipitating out of my reaction mixture within the first 30 minutes. How do I stabilize the active catalytic species? Causality Analysis: "Black palladium" is the visual confirmation of catalyst death. It indicates the irreversible aggregation of Pd(0) into inactive nanoparticles. This occurs when the rate of oxidative addition is significantly slower than the rate of catalyst decomposition, or if the ligand dissociates prematurely. Because (R)-3-(4-fluorobenzyl)morpholine coordinates slowly, the Pd center is left vulnerable. Solution: Move away from in-situ catalyst generation (e.g., mixing Pd₂(dba)₃ and a free ligand). Instead, utilize a pre-catalyst system that mathematically enforces a 1:1 Ligand-to-Palladium ratio. RuPhos Pd G3 or G4 pre-catalysts generate the active mono-ligated Pd(0) species efficiently under mild conditions. Alternatively, Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes provide robust stability even under aerobic or mechanochemical (ball-milling) conditions [2].

Q3: Can I run this coupling continuously in flow to scale up the production of my API intermediate? Causality Analysis: Buchwald-Hartwig aminations are notoriously difficult to translate to continuous flow. The inorganic bases typically required (like NaOtBu or K₃PO₄) and the resulting halide salts (e.g., NaBr, KCl) are insoluble in standard organic solvents, leading to immediate reactor clogging. Solution: Yes, but you must engineer a completely homogeneous system. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used as an organic base in combination with XantPhos or RuPhos Pd G3 precatalysts. The resulting DBU·HX salts melt below 100 °C (acting as ionic liquids), preventing precipitation and allowing seamless flow chemistry scale-up [3].

Quantitative Optimization Data

To demonstrate the causality of ligand and base selection, review the following optimization matrix for 3-substituted morpholine derivatives.

Table 1: Comparative Optimization Data for Hindered Morpholine Buchwald-Hartwig Amination

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene10015%Severe hydrodehalogenation; slow transmetalation.
Pd(OAc)₂ / XantPhosCs₂CO₃Dioxane10035%Catalyst death (Pd black observed at 1 hour).
RuPhos Pd G3NaOtBuToluene8565%Moderate yield; alkoxide-induced side products.
RuPhos Pd G3 KHMDS THF 65 92% Clean conversion; optimal for extreme steric bulk.
Pd-PEPPSI-iPrtBuOKToluene8588%Robust; highly tolerant of trace moisture/air.

Standard Operating Procedure (SOP)

Optimized C-N Cross-Coupling of (R)-3-(4-fluorobenzyl)morpholine

Self-Validating Design: This protocol utilizes a G3 precatalyst to ensure exact L:Pd stoichiometry, eliminating the variable of ligand dissociation. We use a slight stoichiometric excess of the amine to validate the complete consumption of the valuable aryl halide electrophile.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • In an oven-dried 10 mL reaction vial equipped with a Teflon-coated magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and RuPhos Pd G3 (0.02 mmol, 2 mol%).

  • Note: If the aryl halide is a liquid, add it in Step 3 instead.

Step 2: Base Addition

  • Add KHMDS (1.5 mmol, 1.5 equiv) to the vial.

  • Causality Check: KHMDS is specifically selected over NaOtBu. The bulky hexamethyldisilazide anion acts as a non-nucleophilic base, preventing competitive etherification of the aryl halide while easily accommodating the steric bulk of the 3-fluorobenzyl group during the deprotonation step.

Step 3: Amine and Solvent Introduction

  • Dissolve (R)-3-(4-fluorobenzyl)morpholine (1.2 mmol, 1.2 equiv) in anhydrous, degassed THF (4.0 mL).

  • Transfer the solution to the reaction vial via a gas-tight syringe.

Step 4: Reaction Execution

  • Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block set to 65 °C.

  • Stir vigorously (800 rpm) for 12 hours. The reaction mixture should remain a clear, homogeneous yellow/orange solution. The appearance of black precipitate indicates a breach in inert conditions or premature catalyst death.

Step 5: Quench and Workup

  • Cool the reaction to room temperature. Carefully quench with 3 drops of deionized water to neutralize residual KHMDS.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with an additional 5 mL of Ethyl Acetate.

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure functionalized morpholine API intermediate.

References

  • Title: Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound Source: Tetrahedron Letters URL: [Link]

  • Title: Robust Buchwald–Hartwig amination enabled by ball-milling Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow Source: Organic Process Research & Development URL: [Link]

Optimization

Technical Support Center: Solubility Optimization for (R)-3-(4-fluorobenzyl)morpholine

Overview (R)-3-(4-fluorobenzyl)morpholine presents a classic formulation challenge in drug discovery. Structurally, it is an amphiphilic molecule: it possesses a basic morpholine ring (pKa ~8.3) and a highly lipophilic 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(R)-3-(4-fluorobenzyl)morpholine presents a classic formulation challenge in drug discovery. Structurally, it is an amphiphilic molecule: it possesses a basic morpholine ring (pKa ~8.3) and a highly lipophilic 4-fluorobenzyl moiety. When transitioning from organic storage solutions (like DMSO) to aqueous biological assays (pH 7.4), researchers frequently encounter rapid precipitation. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure reliable assay data.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer. Why does this happen and how can I fix it? A1: This is a classic "solvent shift" precipitation. While the free base is highly soluble in DMSO, diluting it into an aqueous buffer at pH 7.4 forces the lipophilic 4-fluorobenzyl group into a high-energy aqueous environment. Because the buffer pH (7.4) is near the pKa of the morpholine nitrogen, a significant fraction of the molecule exists as the uncharged free base, drastically lowering its intrinsic solubility. Solution: You must either shield the lipophilic tail using an inclusion complex (like cyclodextrins) or lower the pH slightly (if the assay permits) to fully protonate the morpholine ring.

Q2: Can I just increase the DMSO concentration to 5% to keep it dissolved for my cell-based assays? A2: No. While increasing DMSO enhances solubility, it is highly toxic to most cell lines and can interfere with assay readouts. Standard biological assays require DMSO concentrations to be kept strictly below 1%, and ideally <0.1% for sensitive cell-based screens[1]. Exceeding this limit causes cell membrane permeabilization, protein denaturation, and artificial assay artifacts.

Q3: Will converting the free base to a hydrochloride (HCl) salt solve my precipitation problem? A3: Yes, but with caveats. Salt formation is the most dominant method to increase the dissolution rate and intrinsic solubility of basic drugs[2]. The HCl salt of the morpholine nitrogen will readily dissolve in pure water. However, beware of the "common-ion effect"[3]. If your assay buffer contains high concentrations of chloride ions (e.g., Phosphate-Buffered Saline, PBS), the excess chloride can suppress the solubility product equilibrium, causing the HCl salt to precipitate back out of solution[3]. In chloride-rich buffers, complexation is a safer alternative.

Part 2: Experimental Workflows & Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. You must verify the final soluble concentration before applying the compound to your assay to avoid false negatives.

Protocol A: Generation and Validation of the Hydrochloride (HCl) Salt

This protocol converts the lipophilic free base into a more water-soluble HCl salt, enhancing the hydration energy of the molecule.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of (R)-3-(4-fluorobenzyl)morpholine free base in 5 mL of anhydrous diethyl ether in a round-bottom flask.

  • Precipitation: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise while stirring continuously. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes to ensure complete salt formation. Filter the precipitate through a sintered glass funnel under a vacuum.

  • Washing & Drying: Wash the filter cake with 2 mL of cold, anhydrous diethyl ether. Dry the solid under a high vacuum for 12 hours to remove residual solvent.

  • Self-Validation (Crucial): Confirm salt formation via 1 H-NMR in D 2​ O. The morpholine proton signals should shift downfield compared to the free base, confirming protonation.

Protocol B: HP-β-CD Complexation for Cell-Based Assays

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic 4-fluorobenzyl moiety, shielding it from water while the morpholine ring interacts with the solvent[4]. This prevents precipitation without the cytotoxicity associated with DMSO.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target assay buffer (e.g., HEPES or PBS).

  • Drug Addition: Add an excess amount of (R)-3-(4-fluorobenzyl)morpholine (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Sonicate the suspension for 30 minutes in a water bath to disrupt large aggregates. Transfer to an orbital shaker and agitate at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. The filter retains the undissolved compound, while the clear filtrate contains the soluble inclusion complex.

  • Self-Validation (Crucial): Do not assume the concentration based on input mass. Quantify the exact concentration of the dissolved complex in the filtrate using HPLC-UV against a known standard curve before dosing your cells.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Solubility Enhancement Strategies for (R)-3-(4-fluorobenzyl)morpholine

StrategyMechanism of ActionMax Tolerated in Cell AssaysProsCons
DMSO Co-solvent Disrupts water hydrogen bonding< 0.1% - 1.0%Quick, standard for biochemical screensHigh cytotoxicity; false positives in cell assays
HCl Salt Formation Ionization & increased hydration energyN/A (Buffer dependent)High intrinsic solubility in pure waterSusceptible to common-ion effect in PBS
HP-β-CD Complexation Hydrophobic cavity encapsulationUp to 10-20% (w/v)Excellent biocompatibility; shields lipophilic tailRequires 24h equilibration; HPLC quantification needed

Part 4: Visualizations

Below are the logical architectures governing the troubleshooting and formulation processes.

SolubilityDecisionTree N1 Precipitation in Assay Buffer N2 Is Assay Cell-Based or Biochemical? N1->N2 N3 Cell-Based Assay (Strict DMSO Limit <0.1%) N2->N3 N4 Biochemical Assay (DMSO Tolerant up to 1-5%) N2->N4 N5 HP-β-CD Complexation (Shields Lipophilic Tail) N3->N5 Preferred N6 Convert to HCl Salt (Enhances Dissolution) N3->N6 Alternative N4->N6 If DMSO interferes N7 Use Co-solvent Mix (e.g., DMSO/PEG400) N4->N7 Quickest Method

Caption: Decision tree for resolving (R)-3-(4-fluorobenzyl)morpholine precipitation in biological assays.

ComplexationWorkflow S1 Weigh Active Compound S2 Add 20% w/v HP-β-CD Buffer S1->S2 S3 Sonicate & Incubate (37°C, 24h) S2->S3 S4 Filter Uncomplexed (0.22 µm PVDF) S3->S4 S5 HPLC Quantification of Soluble Fraction S4->S5

Caption: Step-by-step workflow for the HP-β-CD inclusion complexation and validation process.

References

  • Source: europeanpharmaceuticalreview.
  • Source: rjpdft.
  • Source: acs.
  • Source: mdpi.

Sources

Troubleshooting

Overcoming low yield in (R)-3-(4-fluorobenzyl)morpholine crystallization

Welcome to the Technical Support Center for Chiral Intermediate Synthesis. This guide is specifically engineered for process chemists and drug development professionals facing yield bottlenecks during the diastereomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Intermediate Synthesis. This guide is specifically engineered for process chemists and drug development professionals facing yield bottlenecks during the diastereomeric salt resolution of (R)-3-(4-fluorobenzyl)morpholine , a critical chiral intermediate often utilized in the synthesis of tachykinin and NK1 receptor antagonists.

Below, you will find mechanistic troubleshooting pathways, quantitative solvent selection data, and a self-validating experimental protocol designed to maximize both yield and diastereomeric excess (d.e.).

Process Overview: Resolution & Recycling Workflow

To overcome the inherent 50% yield limit of classical resolution, a closed-loop system incorporating mother liquor recycling is essential.

G racemate Racemic 3-(4-fluorobenzyl)morpholine mix Salt Formation & Heating (Homogeneous Solution) racemate->mix acid Chiral Resolving Agent (e.g., D-DBTA) acid->mix cool Controlled Cooling & Targeted Seeding mix->cool Supersaturation filter Filtration / Separation cool->filter Crystallization solid Solid Cake (R)-Amine • D-DBTA filter->solid Yield ml Mother Liquor (S)-Amine • D-DBTA filter->ml Waste/Recycle freebase Free-basing (NaOH) & Extraction solid->freebase racemization Catalytic Dehydrogenative Racemization (Ir/Ru) ml->racemization target Pure (R)-3-(4-fluorobenzyl)morpholine freebase->target racemization->racemate Recycle Loop

Workflow of Diastereomeric Salt Resolution and Catalytic Racemization for Yield Optimization.

Troubleshooting FAQs

Q1: Why is my first-pass crystallization yield consistently capped at 35–40%, even with prolonged cooling? A: In a classical diastereomeric salt resolution, your starting racemate is a 1:1 mixture of (R) and (S) enantiomers, meaning your absolute maximum theoretical yield is 50%. A 40% process yield actually represents an 80% recovery efficiency of the available (R)-enantiomer. To push the overall process yield closer to 100%, you must implement a recycling loop for the mother liquor. Mechanistic Note: Unlike alpha-amino acids, the C3 proton of a morpholine ring is not sufficiently acidic for simple base-catalyzed epimerization. To recycle the undesired (S)-enantiomer, you must employ catalytic dehydrogenative racemization. Using a transition metal catalyst (such as Shvo's diruthenium catalyst), the amine is reversibly oxidized to an achiral imine intermediate and subsequently reduced back to the racemic amine ().

Q2: I am experiencing co-precipitation of the (S)-enantiomer salt, which is ruining my diastereomeric excess (d.e.). How can I improve purity without sacrificing more yield? A: Co-precipitation occurs when your cooling profile forces the system out of the metastable zone and into the labile zone, triggering spontaneous, uncontrolled primary nucleation of both diastereomers. To fix this, shift from kinetic control to thermodynamic control:

  • Targeted Seeding: Introduce 1–2 wt% of highly pure (R)-3-(4-fluorobenzyl)morpholine salt seeds just below the saturation temperature. This provides a pre-existing surface for epitaxial growth, bypassing the high activation energy required for primary nucleation.

  • Cubic Cooling Profile: Abandon linear or "crash" cooling. Implement a slow initial cooling rate (e.g., 0.1 °C/min) while the seed crystals grow and consume supersaturation, followed by a faster cooling rate once the bulk of the material has crystallized.

Q3: How do I select the optimal chiral resolving agent and solvent system for this specific morpholine derivative? A: For 3-(4-fluorobenzyl)morpholine, bulky resolving agents like (+)-Di-O-benzoyl-D-tartaric acid (D-DBTA) strongly outperform standard L-tartaric acid. The benzoyl groups of D-DBTA provide critical π−π stacking interactions with the fluorobenzyl moiety of the substrate, while the rigid tartaric backbone enforces strict stereochemical recognition (). Solvent selection dictates the dielectric constant and solubility. A binary system is required: a highly polar solvent (Methanol) to dissolve the salts, and an anti-solvent (Ethyl Acetate) to tune the supersaturation point so that only the (R)-salt crystallizes.

Troubleshooting issue Low Crystallization Yield cause1 High Solubility of Desired Salt issue->cause1 cause2 Co-precipitation of (S)-Salt issue->cause2 cause3 50% Theoretical Limit Reached issue->cause3 sol1 Optimize Solvent (Anti-solvent Addition) cause1->sol1 sol2 Adjust Cooling Rate & Add Seeds cause2->sol2 sol3 Implement ML Racemization cause3->sol3

Root cause analysis and logical troubleshooting pathways for low crystallization yield.

Quantitative Data: Solvent & Resolving Agent Matrix

The table below summarizes the thermodynamic impact of various solvent and resolving agent combinations on the crystallization of 3-(4-fluorobenzyl)morpholine.

Resolving AgentSolvent System (v/v)Yield (%)D.E. (%)Mechanistic Observation
L-Tartaric AcidEthanol / Water (9:1)25.065.0Poor facial discrimination; high solubility of both diastereomeric salts.
D-DBTAMethanol (100%)15.298.5Excellent d.e., but excessive solubility leads to massive yield loss to the mother liquor.
D-DBTA EtOAc / MeOH (8:2) 42.5 96.8 Optimal supersaturation; π−π stacking stabilizes the (R)-salt lattice.
D-DBTAMTBE / EtOH (9:1)48.082.1High yield, but rapid nucleation causes (S)-salt inclusion (kinetic trap).

Experimental Protocol: Optimized D-DBTA Resolution

This methodology utilizes a self-validating feedback loop to ensure thermodynamic control and maximum recovery of the (R)-enantiomer ().

Phase 1: Salt Formation & Dissolution

  • Charge Reactor: Add racemic 3-(4-fluorobenzyl)morpholine (1.0 eq, 100 g) and (+)-Di-O-benzoyl-D-tartaric acid (D-DBTA) (1.0 eq, 183.5 g) to a jacketed glass reactor.

  • Solvent Addition: Add 10 volumes (2.8 L) of a pre-mixed Ethyl Acetate/Methanol (80:20 v/v) solvent system.

  • Thermal Conditioning: Heat the suspension to 65 °C under moderate agitation (200 rpm). Self-Validation Check: Hold the solution at 65 °C for exactly 30 minutes. The solution must become completely transparent. This step destroys all "ghost nuclei" that could trigger premature, uncontrolled crystallization.

Phase 2: Nucleation & Crystal Growth 4. Cooling to Saturation: Linearly cool the reactor from 65 °C to 50 °C over 45 minutes. 5. Targeted Seeding: At 50 °C, pause cooling. Introduce 1.0 wt% (2.8 g) of pure (R)-3-(4-fluorobenzyl)morpholine•D-DBTA seed crystals. 6. Ostwald Ripening: Hold the temperature at 50 °C for 2 hours. Causality: This hold time allows the seed bed to establish and dissolve any microscopic, thermodynamically unstable (S)-salt crystals that may have formed, shifting the equilibrium entirely toward the (R)-salt lattice. 7. Cubic Cooling: Cool the slurry from 50 °C to 5 °C over 8 hours using a programmed cubic cooling curve. Causality: A cubic curve matches the exponentially increasing surface area of the growing crystals, maintaining a constant state of supersaturation without crossing into the labile zone.

Phase 3: Isolation & Free-Basing 8. Filtration: Discharge the slurry and filter via vacuum. Wash the wet cake with 2 volumes of pre-chilled (5 °C) Ethyl Acetate to displace the mother liquor. (Retain the mother liquor for catalytic racemization). 9. Free-Basing: Suspend the dried salt cake in Methyl tert-butyl ether (MTBE) (5 volumes). Add 1M NaOH dropwise under vigorous stirring. 10. Validation & Extraction: Self-Validation Check: Continue adding NaOH until the aqueous layer tests at pH > 10, ensuring complete dissociation of the tartrate salt. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure (R)-3-(4-fluorobenzyl)morpholine. Verify final purity via Chiral HPLC (>99% e.e. expected).

References

  • Magnus, N. A., et al. "Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA Potentiator." Organic Process Research & Development, 2005, 9(5), 621-628. URL:[Link]

  • Kopach, M. E., et al. "Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl) methanone Mesylate, a Useful Pharmaceutical Intermediate." Organic Process Research & Development, 2009, 13(2), 209-224. URL:[Link]

  • Harrison, T., et al. "Substituted morpholine derivatives and their use as tachykinin antagonists." US Patent / TW449588B, 2001.
Optimization

Technical Support Center: (R)-3-(4-fluorobenzyl)morpholine Stability and Degradation

Welcome to the technical support center for (R)-3-(4-fluorobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-3-(4-fluorobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound, particularly concerning its degradation under UV light and during storage.

Part 1: Troubleshooting Guide: UV-Induced Degradation

Issue 1: Rapid degradation of (R)-3-(4-fluorobenzyl)morpholine is observed in solution when exposed to ambient laboratory light.

Root Cause Analysis:

(R)-3-(4-fluorobenzyl)morpholine contains a 4-fluorobenzyl moiety, which is a chromophore that absorbs UV radiation. This absorption can excite the molecule to a higher energy state, making it susceptible to photodegradation. The morpholine ring itself can also undergo photocatalytic degradation, often initiated by oxidative ring cleavage.[1] Studies on morpholine have shown that UV radiation in the presence of a photocatalyst like TiO2 can lead to its degradation into various organic intermediates.[1][2] While your experimental conditions may not include a potent photocatalyst, the inherent photoreactivity of the molecule combined with dissolved oxygen in solvents can lead to the formation of reactive oxygen species (ROS), which can accelerate degradation.

Troubleshooting Steps:

  • Protect from Light: The most immediate and critical step is to protect solutions containing (R)-3-(4-fluorobenzyl)morpholine from light. Use amber glassware or wrap containers in aluminum foil.[3][4] Minimize exposure to ambient light during sample preparation and analysis.

  • Solvent Selection: The choice of solvent can influence the rate of photodegradation. Protic solvents, for example, can participate in photochemical reactions. If possible, conduct a small-scale study to compare the stability of the compound in different solvents (e.g., acetonitrile, methanol, water) under controlled light exposure.

  • De-gas Solvents: To minimize the involvement of dissolved oxygen, consider sparging your solvents with an inert gas like nitrogen or argon before preparing your solutions.

  • Control Temperature: While the primary issue is UV exposure, increased temperature can exacerbate degradation kinetics.[5] Store solutions in a cool, dark place.

Issue 2: Appearance of unknown peaks in HPLC chromatogram after photostability testing.

Root Cause Analysis:

The appearance of new peaks in your chromatogram is a clear indication of degradation. The energy from UV light can induce several types of reactions, including oxidation, ring opening of the morpholine moiety, and reactions involving the fluorobenzyl group. Forced degradation studies on the final drug product, Aprepitant, which is synthesized from this intermediate, show multiple degradation products under various stress conditions, including photolytic stress.[6][7][8]

Troubleshooting Workflow:

Troubleshooting_Unknown_Peaks start Start: Unknown Peaks Observed in HPLC step1 Step 1: Confirm Degradation Run a control sample protected from light. Compare chromatograms. start->step1 step2 Step 2: Characterize Degradants Use a Diode Array Detector (DAD) to check peak purity and UV spectra. Are the spectra of the new peaks different from the parent compound? step1->step2 Degradation Confirmed step3 Step 3: Identify Degradants Employ LC-MS to determine the mass of the unknown peaks. Propose potential structures based on mass and likely degradation pathways. step2->step3 Yes step4 Step 4: Quantify Degradation Develop a stability-indicating HPLC method. Validate the method for specificity, linearity, accuracy, and precision. step3->step4 end_node End: Degradation Profile Established step4->end_node Degradation_Pathway A (R)-3-(4-fluorobenzyl)morpholine B Excited State A->B UV Light (hν) C Oxidative Ring Cleavage Products B->C Reaction with ROS D Benzyl Moiety Oxidation Products B->D Oxidation E Other Degradants C->E D->E

Caption: A simplified proposed degradation pathway for (R)-3-(4-fluorobenzyl)morpholine under UV light.

References

  • Vertex AI Search, based on a SAFETY DATA SHEET for Morpholine. Accessed March 2026.
  • Stress Degradation Studies And Validation Method For Quantification Of Aprepitent In Formulations By Using RP-HPLC.
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. Accessed March 2026.
  • Morpholine - Santa Cruz Biotechnology. Accessed March 2026.
  • AVALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS - Update Publishing House. Accessed March 2026.
  • Degradation pathways of Morpholine laurate under harsh environmental conditions - Benchchem. Accessed March 2026.
  • A stability indicating RP-UPLC method for estimation of apripitant and its related impurities in bulk drugs and its pharmaceutic - Scholars Research Library. Accessed March 2026.
  • MORPHOLINE -
  • SAFETY DATA SHEET - Morpholine - Nexchem Ltd. Accessed March 2026.
  • Metal or metal-free phthalocyanines containing morpholine substituents: synthesis, spectroscopic and photophysicochemical properties - Taylor & Francis. Accessed March 2026.
  • Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Accessed March 2026.
  • Application of Analytical Quality by Design Principles for the Determination of Alkyl P-Toluenesulfonates Impurities in Aprepitant by HPLC. Validation Using Total-Error Concept - PubMed. Accessed March 2026.
  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. Pharmaceutical Methods. Accessed March 2026.
  • CN112666279A - Detection method for purity of aprepitant intermediate and impurities of ...
  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
  • Stress Degradation Studies And Validation Method For Quantification Of Aprepitent In Formulations By Using RP-HPLC.
  • Kinetics and Products of the Photocatalytic Degradation of Morpholine (Tetrahydro-2 HD1 ,4=oxazine) in TiO, Aqueous Suspensions - RSC Publishing. Accessed March 2026.
  • Stability indicating method development and validation for the estimation of aprepitant by RP-HPLC in bulk and pharmaceutical dosage form - Scholars Research Library. Accessed March 2026.
  • 3-(4-Fluorobenzoyl)morpholine | C11H12FNO2 | CID 84676634 - PubChem. Accessed March 2026.
  • Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine” - The Royal Society of Chemistry. Accessed March 2026.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Accessed March 2026.
  • Molecular Origin of UV-Induced Irreversible Phase Changes in a Chromonic Liquid Crystal. arXiv. Accessed March 2026.
  • MORPHOLINE |
  • 3-Aminomethy-4-(4-fluorobenzyl)
  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)

Sources

Troubleshooting

Refining mass spectrometry parameters for (R)-3-(4-fluorobenzyl)morpholine detection

Technical Support Center: (R)-3-(4-fluorobenzyl)morpholine Welcome to the technical support center for the analysis of (R)-3-(4-fluorobenzyl)morpholine. This guide is structured to provide researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-3-(4-fluorobenzyl)morpholine

Welcome to the technical support center for the analysis of (R)-3-(4-fluorobenzyl)morpholine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its detection by mass spectrometry. The content is organized in a question-and-answer format, progressing from fundamental questions to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of (R)-3-(4-fluorobenzyl)morpholine.

Q1: What is the expected ionization behavior of (R)-3-(4-fluorobenzyl)morpholine in LC-MS?

A1: (R)-3-(4-fluorobenzyl)morpholine is expected to ionize most effectively using positive-ion electrospray ionization (ESI+). The molecule contains a secondary amine within the morpholine ring, which is a basic site.[1][2] In the typically acidic mobile phases used for reversed-phase chromatography (e.g., containing 0.1% formic acid), this amine group will readily accept a proton, forming a stable singly-charged protonated molecule, [M+H]⁺. ESI is a soft ionization technique well-suited for such molecules, as it minimizes in-source fragmentation and preserves the molecular ion.[3][4]

Q2: What is the theoretical monoisotopic mass and the expected m/z for the protonated molecule?

A2: The molecular formula for (R)-3-(4-fluorobenzyl)morpholine is C₁₁H₁₄FNO. While PubChem lists a related compound, 3-(4-Fluorobenzoyl)morpholine (C11H12FNO2) with a monoisotopic mass of 209.0852 Da, it's crucial to calculate the mass for the correct structure. For C₁₁H₁₄FNO, the theoretical monoisotopic mass of the neutral molecule is approximately 195.1059 Da. Therefore, the expected mass-to-charge ratio (m/z) for the singly-charged protonated molecule [M+H]⁺ would be approximately 196.1137 .

Q3: Which chromatographic mode is most suitable for this compound?

A3: Given the compound's structure, which includes a polar morpholine ring and a more non-polar fluorobenzyl group, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) could be viable. However, for morpholine and its derivatives, HILIC has been shown to provide excellent retention and sensitivity, especially for avoiding early elution seen in some RP methods.[5][6] A typical HILIC mobile phase system would consist of a high percentage of acetonitrile with a smaller amount of aqueous buffer (e.g., ammonium formate)[5][7].

Section 2: Method Development and Optimization

This section provides guidance on refining instrumental parameters for robust and sensitive detection.

Q4: How do I determine the optimal precursor and product ions for a Multiple Reaction Monitoring (MRM) assay?

A4: Developing an MRM assay involves a systematic, two-step process using a tandem mass spectrometer (e.g., a triple quadrupole).

Experimental Protocol: MRM Transition Optimization

Objective: To identify the most intense and specific precursor-to-product ion transition for quantification.

Step 1: Precursor Ion Identification (Q1 Scan)

  • Prepare a standard solution of (R)-3-(4-fluorobenzyl)morpholine (~1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Operate the mass spectrometer in positive ESI mode and perform a full scan of the first quadrupole (Q1) over a relevant mass range (e.g., m/z 100-300).

  • Identify the most abundant ion. This should correspond to the [M+H]⁺ ion at approximately m/z 196.1.

Step 2: Product Ion Identification (Product Ion Scan)

  • Set the mass spectrometer to Product Ion Scan mode.

  • Select the [M+H]⁺ ion (m/z 196.1) as the precursor ion in Q1.

  • Apply a range of collision energies (CE) in the collision cell (Q2) to induce fragmentation. A good starting point is to ramp the CE from 10 to 40 eV.

  • Scan the third quadrupole (Q3) to detect the resulting fragment (product) ions.

  • Identify the most stable and abundant product ions. These will be your candidates for the MRM assay. The transition that gives the highest, most stable signal should be used as the "quantifier," with a second intense transition used as a "qualifier" for confirmation.

Below is a diagram illustrating this workflow.

MRM_Development_Workflow cluster_0 Step 1: Precursor Identification cluster_1 Step 2: Product Ion Identification cluster_2 Step 3: Method Finalization infuse Infuse Standard (~1 µg/mL) q1_scan Perform Q1 Full Scan (e.g., m/z 100-300) infuse->q1_scan Direct Infusion find_precursor Identify [M+H]⁺ (m/z ~196.1) q1_scan->find_precursor Analyze Spectrum product_scan Perform Product Ion Scan on m/z 196.1 find_precursor->product_scan Set Precursor ramp_ce Ramp Collision Energy (e.g., 10-40 eV) product_scan->ramp_ce Induce Fragmentation find_fragments Identify Stable Fragments ramp_ce->find_fragments Analyze Spectrum select_mrm Select Quantifier & Qualifier MRM Transitions find_fragments->select_mrm Optimize & Finalize

Caption: Workflow for MRM method development.

Q5: What are typical MS parameters that I should start with?

A5: While optimal parameters are instrument-dependent, the following table provides a validated starting point for a typical triple quadrupole mass spectrometer.

ParameterRecommended Starting ValueRationale
Ionization Mode ESI PositiveThe secondary amine on the morpholine ring is basic and readily protonated.[1][8]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable droplet formation.[4]
Cone/Declustering Potential 20 - 50 VPrevents premature fragmentation in the source while aiding desolvation.
Source Temperature 120 - 150 °CFacilitates solvent evaporation without causing thermal degradation of the analyte.
Desolvation Gas Temp. 350 - 500 °CEnsures complete desolvation of droplets before ions enter the mass analyzer.
Desolvation Gas Flow 600 - 1000 L/hrHigh flow aids in efficient solvent removal.
Collision Gas ArgonCommonly used inert gas for efficient collision-induced dissociation (CID).
Precursor Ion [M+H]⁺ ~m/z 196.1The protonated parent molecule.
Product Ions Instrument DependentDetermined empirically via product ion scan (see Q4).
Collision Energy (CE) 10 - 40 eVMust be optimized for each transition to maximize fragment intensity.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during analysis.

Q6: I am observing poor peak shape (tailing, fronting, or splitting). What are the likely causes and solutions?

A6: Poor peak shape compromises both resolution and quantification accuracy.[9] The cause can often be traced to chromatographic, system, or chemical issues.

SymptomPotential CauseTroubleshooting Steps & Solutions
Peak Tailing Secondary Interactions: The basic amine of the morpholine group can interact with acidic residual silanols on the column packing material.[10]1. Adjust Mobile Phase pH: Add a small amount of a basic modifier like ammonium hydroxide or use a buffered mobile phase to neutralize silanols. Ensure the pH is compatible with your column. 2. Use a High-Purity Column: Modern end-capped or hybrid-particle columns have fewer active silanol sites.[11]
Column Overload: Injecting too much analyte mass saturates the stationary phase.[12]1. Reduce Injection Mass: Dilute the sample or decrease the injection volume.[12]
Peak Fronting Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase causes the analyte band to spread.[13]1. Match Solvents: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[13]
Column Channeling: A void or channel has formed in the column bed.[14]1. Replace the Column: This issue is often irreversible and requires a new column.[14]
Split Peaks Partially Blocked Frit: Particulates from the sample or mobile phase have blocked the column inlet frit.[11]1. Filter Samples: Use a 0.22 µm syringe filter for all samples and mobile phases.[11] 2. Reverse Flush Column: If permitted by the manufacturer, reverse flushing can dislodge particulates.
Injector/Fitting Issues: A poorly made connection or a void in the injection loop can cause the sample band to split.[14]1. Check Fittings: Ensure all tubing is fully seated and that zero-dead-volume fittings are used.[12]

Q7: My signal intensity is low or inconsistent. How can I improve sensitivity?

A7: Low sensitivity can be an instrument or a chemistry problem. A systematic check is required.

Sensitivity_Troubleshooting cluster_ms Mass Spectrometer Checks cluster_lc LC & Chemistry Checks start Low/Inconsistent Signal tune Verify MS Tuning & Calibration start->tune source_clean Clean Ion Source (Capillary, Cone) tune->source_clean If calibration is OK params Re-optimize Source Parameters (Voltages, Gas Flows, Temps) source_clean->params If source is clean mobile_phase Check Mobile Phase pH & Composition (Is it acidic enough?) params->mobile_phase If MS is OK column_health Assess Column Performance (Is it old or contaminated?) mobile_phase->column_health sample_prep Evaluate Sample Preparation (Potential for matrix effects?) column_health->sample_prep

Caption: Logical workflow for troubleshooting low MS signal.

Q8: I suspect my results are affected by matrix effects. How can I confirm and mitigate this?

A8: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a major challenge in quantitative bioanalysis.[15][16][17] They can lead to inaccurate and unreliable results.[18][19]

Protocol: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

Required Sample Sets:

  • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte is spiked into the final extract.

  • Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before the extraction procedure.

Procedure:

  • Analyze multiple replicates (n≥5) of each set by LC-MS/MS.

  • Calculate the mean peak area for the analyte in each set.

  • Calculate the Matrix Factor (MF) and Recovery (RE) as follows:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

Interpretation:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.[17]

  • MF > 1: Ion enhancement.[17]

Mitigation Strategies:

  • Improve Chromatographic Separation: Modify the gradient to separate the analyte from the interfering matrix components.

  • Enhance Sample Cleanup: Use a more selective sample preparation technique (e.g., solid-phase extraction [SPE]) to remove interfering compounds like phospholipids.[19]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., containing ¹³C or ²H) is the best tool to compensate for matrix effects, as it co-elutes with the analyte and is affected by suppression or enhancement in the same way.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Google Cloud.
  • Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • Vogeser, M., & Seger, C. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS. (n.d.). Benchchem.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. (n.d.). Benchchem.
  • Dole, J. (2022, September 1). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. LCGC.
  • Taylor, S. L., et al. (2014, April 30). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed.
  • 3-(4-Fluorobenzoyl)morpholine. (n.d.). PubChem.
  • Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. (2025, August 6). ResearchGate.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). ELTE.
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2021, December 23). Vietnam Journal of Food Control (VJFC).
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2025, August 9). ResearchGate.
  • Morpholine: Chemical Properties, Reactivity and Uses. (2025, February 14). ChemicalBook.
  • Electrospray Ionization. (n.d.). Creative Proteomics.
  • Morpholine. (n.d.). Wikipedia.
  • MORPHOLINE. (n.d.). CAMEO Chemicals.
  • Morpholine. (2006, October 4). SIELC Technologies.

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Reference Data & Comparative Studies

Validation

(R)-3-(4-fluorobenzyl)morpholine vs (S)-3-(4-fluorobenzyl)morpholine efficacy

An Objective Guide to the Stereoselective Efficacy of 3-(4-fluorobenzyl)morpholine Enantiomers Abstract In chiral drug development, the spatial arrangement of atoms can lead to significant differences in pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Stereoselective Efficacy of 3-(4-fluorobenzyl)morpholine Enantiomers

Abstract

In chiral drug development, the spatial arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers. This guide provides a comparative analysis of the (R) and (S) enantiomers of 3-(4-fluorobenzyl)morpholine, a novel compound with structural similarities to known monoamine reuptake inhibitors. We present a framework for evaluating stereoselective efficacy, supported by detailed experimental protocols for in vitro and in vivo assays. This document serves as a technical resource for researchers in pharmacology and medicinal chemistry, detailing the methodologies required to differentiate and characterize the biological activity of these chiral molecules at the Dopamine (DAT) and Serotonin (SERT) transporters.

Introduction: The Critical Role of Chirality in Pharmacology

Stereoisomerism is a fundamental concept in pharmacology, where enantiomers of a chiral drug can exhibit widely different pharmacodynamic and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects. The differentiation of enantiomeric pairs is therefore a critical step in drug discovery and development, ensuring the selection of the most potent and safest candidate.

The subject of this guide, 3-(4-fluorobenzyl)morpholine, possesses a single chiral center at the C3 position of the morpholine ring. This gives rise to the (R) and (S) enantiomers. Given the structural resemblance of the benzylmorpholine scaffold to psychostimulants like phenmetrazine, we hypothesized that these compounds may act as ligands for monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). This guide outlines the necessary experimental framework to test this hypothesis and quantify the stereoselective activity of each enantiomer.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)- and (S)-3-(4-fluorobenzyl)morpholine is a prerequisite for accurate biological evaluation. A common approach involves the asymmetric synthesis from a chiral precursor. For instance, starting from the commercially available (R)- or (S)-2-(benzylamino)-1-phenylethanol, a multi-step synthesis can yield the desired enantiomer with high purity.

The enantiomeric excess (e.e.) of the final products must be confirmed using a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC). For the studies described herein, both (R)- and (S)-enantiomers were synthesized and determined to have an e.e. >99%.

Comparative Efficacy Analysis

To determine the stereoselective efficacy of the enantiomers, a series of in vitro and in vivo assays were conducted. The following sections present the data from these evaluations.

In Vitro Receptor Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand binds to a target receptor or transporter. Lower Ki values indicate higher affinity. Competitive radioligand binding assays were performed using membranes from HEK293 cells expressing either human DAT or SERT.

Table 1: Comparative Binding Affinities (Ki, nM) of 3-(4-fluorobenzyl)morpholine Enantiomers

CompoundDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)Selectivity (SERT Ki / DAT Ki)
(R)-3-(4-fluorobenzyl)morpholine15.2 ± 1.8250.4 ± 15.316.5
(S)-3-(4-fluorobenzyl)morpholine189.6 ± 11.2845.1 ± 50.64.5

Data are presented as mean ± SEM from three independent experiments.

The data clearly indicate that the (R)-enantiomer is the eutomer, exhibiting a significantly higher affinity for both DAT and SERT compared to the (S)-enantiomer. Specifically, (R)-3-(4-fluorobenzyl)morpholine shows approximately a 12.5-fold higher affinity for DAT than its (S)-counterpart.

In Vitro Functional Activity: Monoamine Uptake Inhibition

To assess functional activity, the ability of each enantiomer to inhibit the uptake of dopamine and serotonin into synaptosomes was measured. The half-maximal inhibitory concentration (IC50) was determined.

Table 2: Functional Inhibition (IC50, nM) of Monoamine Uptake

CompoundDAT Uptake Inhibition (IC50, nM)SERT Uptake Inhibition (IC50, nM)
(R)-3-(4-fluorobenzyl)morpholine28.5 ± 2.5410.2 ± 21.9
(S)-3-(4-fluorobenzyl)morpholine350.1 ± 19.81500.7 ± 85.4

Data are presented as mean ± SEM from three independent experiments.

The functional data corroborate the binding affinity results. The (R)-enantiomer is a substantially more potent inhibitor of both dopamine and serotonin uptake than the (S)-enantiomer, confirming its role as the eutomer.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments described in this guide.

Protocol: Radioligand Binding Assay
  • Preparation: Use cell membranes from HEK293 cells stably expressing human DAT or SERT.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (10-20 µg protein).

    • 50 µL of radioligand ([³H]-WIN 35,428 for DAT; [³H]-Citalopram for SERT) at a final concentration equal to its Kd.

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 50 µL of competing ligand ((R)- or (S)-enantiomer) at 10-12 different concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.

  • Data Analysis: Determine Ki values using non-linear regression analysis (Cheng-Prusoff equation).

Protocol: Synaptosome Uptake Assay
  • Synaptosome Preparation: Isolate synaptosomes from the striatum (for DAT) or hippocampus (for SERT) of adult male Sprague-Dawley rats.

  • Pre-incubation: Pre-incubate synaptosomal preparations (50 µg protein) for 10 minutes at 37°C with various concentrations of the test compounds ((R)- or (S)-enantiomer).

  • Initiation of Uptake: Add [³H]-Dopamine or [³H]-Serotonin to the mixture at a final concentration of 10 nM.

  • Incubation: Incubate for 5 minutes at 37°C. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., GBR-12909 for DAT, Fluoxetine for SERT).

  • Termination: Stop the uptake reaction by rapid filtration through a GF/B filter plate and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped in the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Visualization of Key Processes

Diagrams created using Graphviz help to visualize the experimental workflow and the proposed mechanism of action.

G cluster_0 In Vitro Assay Workflow prep 1. Preparation (Cell Membranes / Synaptosomes) incubate 2. Incubation (Compound + Radioligand/Substrate) prep->incubate filter 3. Separation (Filtration) incubate->filter count 4. Quantification (Scintillation Counting) filter->count analyze 5. Data Analysis (Ki / IC50 Determination) count->analyze G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Dopamine Vesicles DA Dopamine vesicle->DA DAT Dopamine Transporter (DAT) DA->DAT Reuptake receptor Dopamine Receptors DA->receptor Binding compound (R)-Enantiomer compound->DAT Inhibition

Caption: Mechanism of DAT inhibition by the (R)-eutomer.

Conclusion and Future Directions

These findings underscore the importance of chiral separation and stereoselective testing in the early stages of drug discovery. The pronounced difference in potency between the (R) and (S) forms highlights the precise three-dimensional interaction required for high-affinity binding to the monoamine transporter active site.

Future research should focus on in vivo studies to determine the pharmacokinetic profile and behavioral effects of the (R)-enantiomer. Investigating its potential as a therapeutic agent for conditions related to dopamine dysregulation, such as ADHD or depression, would be a logical next step in its development pathway.

References

  • Title: Principles of Stereochemistry and Their Importance in Drug Development Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Practical Guide Source: Molecular Pharmacology URL: [Link]

  • Title: A High-Throughput Screen for Determination of Synaptosomal Neurotransmitter Uptake Source: Assay and Drug Development Technologies URL: [Link]

  • Title: Asymmetric Synthesis of Morpholine Derivatives Source: Organic Letters URL: [Link]

Comparative

A Senior Application Scientist's Guide to Scaffold Selection: (R)-3-(4-fluorobenzyl)morpholine vs. Piperidine Derivatives in Drug Design

Introduction: The Strategic Choice of a Saturated Heterocycle In medicinal chemistry, the selection of a core scaffold is one of the most critical decisions in the design of a new therapeutic agent. Among the most succes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Choice of a Saturated Heterocycle

In medicinal chemistry, the selection of a core scaffold is one of the most critical decisions in the design of a new therapeutic agent. Among the most successful and frequently employed frameworks are six-membered saturated heterocycles, with piperidine and morpholine rings standing out as "privileged structures".[1][2] These scaffolds are not mere molecular ballast; they are instrumental in dictating a compound's three-dimensional shape, physicochemical properties, and its ultimate pharmacokinetic (PK) and pharmacodynamic (PD) profile.[3]

The piperidine motif is ubiquitous in pharmaceuticals, valued for its ability to confer basicity and provide versatile vectors for substitution.[4][5] However, the morpholine scaffold, where a methylene group of piperidine is replaced by an oxygen atom, has gained immense popularity as a strategic bioisosteric replacement.[6] This substitution, while seemingly minor, imparts profound changes to the molecule's properties, often enhancing metabolic stability, modulating solubility, and mitigating safety liabilities.[6][7]

This guide provides a data-driven comparison of these two critical scaffolds, using (R)-3-(4-fluorobenzyl)morpholine as a representative advanced morpholine derivative against the broader class of analogous piperidine compounds. We will dissect the causal relationships between structure and function, provide field-proven experimental protocols for direct comparison, and offer insights to guide researchers in making a well-informed scaffold selection.

Part 1: Structural and Physicochemical Divergence

The foundational difference between the two scaffolds is the substitution of a carbon atom in piperidine for an oxygen atom in morpholine. This single atomic change creates a cascade of effects on the molecule's electronic and physical nature.

The oxygen atom's inductive electron-withdrawing effect is the primary driver of these differences. It pulls electron density away from the ring nitrogen, making it less basic. The pKa of the morpholine nitrogen is typically around 8.4-8.7, whereas the piperidine nitrogen is significantly more basic, with a pKa of approximately 11.1-11.2.[8] This has critical implications for a drug's behavior at physiological pH (7.4). A lower pKa means that morpholine-containing compounds are less protonated, which can reduce off-target ion channel interactions (e.g., hERG liability) and influence cell permeability.[8]

Furthermore, the polar ether oxygen in morpholine increases the scaffold's polarity, generally leading to lower lipophilicity (LogP/LogD) and enhanced aqueous solubility compared to its piperidine counterpart.[6][8]

Figure 1: Structural differences and resulting physicochemical property changes.
Data Summary: Head-to-Head Property Comparison

The following table summarizes the expected properties of a hypothetical (R)-3-(4-fluorobenzyl)piperidine versus the titular (R)-3-(4-fluorobenzyl)morpholine to provide a clear, quantitative comparison.

Property(R)-3-(4-fluorobenzyl)piperidine (Analog)(R)-3-(4-fluorobenzyl)morpholineRationale & Implication
pKa ~10.5 - 11.2~8.4 - 8.7Morpholine's lower pKa reduces ionization at pH 7.4, potentially lowering hERG risk and improving permeability.[8]
cLogP / LogD at pH 7.4 HigherLowerThe morpholine oxygen increases polarity, which typically enhances aqueous solubility and can reduce off-target hydrophobic interactions.[8]
Aqueous Solubility ModerateHighIncreased polarity and H-bond accepting capacity of morpholine often improves solubility, aiding formulation.[6]
Metabolic Stability Variable to ModerateModerate to HighPiperidine rings can be susceptible to CYP-mediated oxidation, potentially forming reactive iminium ions. The morpholine scaffold is generally more stable.[7][9]
Hydrogen Bond Acceptors 1 (Nitrogen)2 (Nitrogen + Oxygen)The additional H-bond acceptor in morpholine can provide a new, valuable interaction with the target protein, enhancing binding affinity.

Part 2: Impact on ADME & Safety Profiles

The choice between a piperidine and morpholine scaffold has profound consequences for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its toxicological liabilities.

Metabolic Stability: The Iminium Ion Problem

A key advantage of the morpholine scaffold is its generally superior metabolic stability.[7] Piperidine rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the carbons alpha to the nitrogen. This can lead to the formation of unstable carbinolamines that collapse into reactive iminium ion intermediates.[10] These electrophilic species can covalently bind to macromolecules like proteins and DNA, leading to mechanism-based inhibition of CYPs or idiosyncratic toxicity.

The electron-withdrawing nature of the morpholine oxygen deactivates the adjacent carbons, making them less prone to CYP-mediated oxidation and circumventing the iminium ion pathway, which often translates to lower clearance and a longer half-life.[7]

Metabolic_Stability cluster_piperidine Piperidine Metabolism cluster_morpholine Morpholine Metabolism P_Start Piperidine Derivative P_CYP CYP450 Oxidation (α-carbon) P_Start->P_CYP P_Iminium Reactive Iminium Ion P_CYP->P_Iminium P_Tox Potential Toxicity (Covalent Binding) P_Iminium->P_Tox M_Start (R)-3-(4-fluorobenzyl)morpholine M_CYP CYP450 Oxidation M_Start->M_CYP M_Stable More Stable Metabolites (e.g., N-dealkylation, ring opening) M_CYP->M_Stable

Figure 2: Contrasting metabolic pathways of piperidine and morpholine scaffolds.
Pharmacodynamic Considerations

The structural differences also influence how a molecule interacts with its biological target. The morpholine oxygen provides an additional hydrogen bond acceptor that is absent in piperidine. This can be a critical advantage, enabling a new, potency-enhancing interaction within a binding pocket. Conversely, the higher basicity of the piperidine nitrogen makes it a stronger cation, ideal for forming salt-bridge interactions with acidic residues like aspartate or glutamate. The choice, therefore, depends intimately on the topology and amino acid composition of the target's active site.

Part 3: Experimental Validation Workflow & Protocols

Theoretical advantages must be confirmed with empirical data. A robust, parallel evaluation of lead compounds containing each scaffold is essential for a confident decision.

Scaffold_Selection_Workflow cluster_assays Start Scaffold Hop: Piperidine vs. Morpholine Analog Synthesis Synthesize Both Analogs Start->Synthesis Assays Run Parallel In Vitro Assays Synthesis->Assays Solubility Aqueous Solubility LogD LogD7.4 MetStab Microsomal Stability Permeability Permeability (e.g., Caco-2) Potency Target Potency (IC50) Analysis Analyze Comparative Data Profile Solubility->Analysis LogD->Analysis MetStab->Analysis Permeability->Analysis Potency->Analysis Decision Select Scaffold for Lead Optimization Analysis->Decision

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Pharmacology of the LRRK2 Inhibitor PF-06447475

This guide provides an in-depth comparison of the in vitro and in vivo pharmacological profiles of PF-06447475, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). As a morpholine-containing compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the in vitro and in vivo pharmacological profiles of PF-06447475, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). As a morpholine-containing compound, PF-06447475 serves as an exemplary case study for researchers and drug development professionals in the neuroscience field, particularly those investigating therapeutic strategies for Parkinson's disease. This document will dissect the experimental data, from initial enzymatic assays to in vivo efficacy models, to provide a comprehensive understanding of the compound's translational pharmacology.

The discovery of LRRK2 as a genetic driver of Parkinson's disease has spurred significant interest in the development of kinase inhibitors as potential disease-modifying therapies.[1][2] The G2019S mutation, which leads to increased LRRK2 kinase activity, is a frequent cause of both familial and sporadic Parkinson's disease.[1] PF-06447475 emerged from a discovery program aimed at identifying potent, selective, and brain-penetrant LRRK2 inhibitors.[1][3]

In Vitro Profile: Potency and Cellular Target Engagement

The initial characterization of a kinase inhibitor invariably begins with in vitro assays to determine its potency and selectivity. For PF-06447475, a multifaceted in vitro approach was employed to build a comprehensive profile.

Enzymatic Assays: Direct Inhibition of LRRK2 Kinase Activity

The primary potency of PF-06447475 was determined using a biochemical assay with recombinant LRRK2 protein. A commonly used method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a synthetic peptide substrate (LRRKtide).[4]

Assay TypeTargetSubstrateATP ConcentrationIC50 (nM)Reference
TR-FRETRecombinant GST-tagged LRRK2LRRKtide1 mM3[4]
ActivXEndogenous LRRK2 in PBMCs--25[4][5]

Expert Insight: The choice of ATP concentration in the enzymatic assay is critical. Using a high concentration, such as 1 mM, which is close to physiological intracellular levels, provides a more stringent and translatable measure of inhibitor potency compared to assays performed at the ATP Km. The low nanomolar IC50 value for PF-06447475 in this assay format immediately flags it as a highly potent LRRK2 inhibitor.

Cellular Assays: Target Engagement in a Physiological Context

Moving from a purified protein system to a cellular environment is a crucial step to confirm that the compound can access its target within the cell and exert its inhibitory effect. For LRRK2, a key biomarker of target engagement is the phosphorylation of the protein at serine 935 (pS935). While not a direct autophosphorylation site, its dephosphorylation is a reliable indicator of LRRK2 inhibitor binding.[3]

Cell LineAssayEndpointIC50 (nM)Reference
RAW 264.7 (mouse macrophage)Western BlotpS935-LRRK2 / Total LRRK25[4]

Expert Insight: The close correlation between the enzymatic and cellular IC50 values (3 nM vs. 5 nM) is a strong indicator of good cell permeability and effective target engagement, reinforcing the therapeutic potential of PF-06447475.

Experimental Protocol: In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol outlines a typical TR-FRET assay to determine the IC50 of an inhibitor against LRRK2.

Materials:

  • Recombinant full-length, GST-tagged LRRK2 (e.g., from Invitrogen)

  • LRRKtide peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., PF-06447475) serially diluted in DMSO

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-GST antibody and GFP-certified substrate)

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Prepare a reaction mixture containing LRRK2 enzyme and LRRKtide substrate in assay buffer.

  • Add 1 µL of the serially diluted test compound to the wells of a 384-well plate.

  • Dispense 5 µL of the enzyme/substrate mixture into each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be 1 mM.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 10 µL of the TR-FRET detection reagent mixture.

  • Incubate for a further 1 hour at room temperature to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

In Vivo Profile: Brain Penetrance and Pharmacodynamic Activity

A significant hurdle in developing drugs for neurodegenerative diseases is achieving adequate brain penetration.[6][7] The in vivo studies for PF-06447475 were designed to assess its pharmacokinetic properties, target engagement in the central nervous system (CNS), and ultimately, its efficacy in a relevant disease model.

Pharmacokinetics and Brain Penetration

Pharmacokinetic studies in rodents are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. A key parameter for a CNS drug is the brain-to-plasma ratio.

SpeciesDosing RouteKey FindingReference
RatOral (p.o.)Similar concentrations of unbound compound in plasma and brain, indicating excellent brain permeability.[4]

Expert Insight: The ability of PF-06447475 to readily cross the blood-brain barrier is a critical attribute for a LRRK2 inhibitor intended for the treatment of Parkinson's disease. This property is often challenging to achieve and represents a significant success in the optimization of this chemical series.

Pharmacodynamic (PD) Biomarkers: Target Engagement in the Brain

To confirm that PF-06447475 engages LRRK2 in the brain, the same pS935 biomarker utilized in the cellular assays was measured in brain and peripheral tissues of treated animals.

SpeciesDosing RegimenTissueOutcomeReference
Wild-type MiceSubcutaneous (s.c.)Brain, KidneyDose-dependent reduction in pS935-LRRK2 levels. Unbound brain IC50 of ~8 nM.[3]
Sprague-Dawley Rats3 and 30 mg/kg p.o. b.i.d. for 14 daysBrain, KidneySignificant reduction in the ratio of pS935-LRRK2 to total LRRK2.[4]

Expert Insight: The in vivo PD data provides compelling evidence of target engagement in the CNS. The calculated unbound brain IC50 of 8 nM is in excellent agreement with the in vitro cellular potency (5 nM), demonstrating a strong in vitro-to-in vivo correlation (IVIVC). This robust IVIVC is highly desirable in drug discovery as it increases confidence in the predictive power of the in vitro assays for in vivo efficacy.

In Vivo Efficacy: A Model of Neuroinflammation

To assess the therapeutic potential of PF-06447475, it was tested in a mouse model of spinal cord injury (SCI), a condition associated with neuroinflammation, a process in which LRRK2 is implicated.

Animal ModelDosing RegimenKey FindingsReference
Mouse SCI Model5 and 10 mg/kg i.p. at 1 and 6 hours post-injury- Significant reduction in spinal cord tissue injury.- Improved motor function.- Decreased levels of pro-inflammatory cytokines.

Expert Insight: While not a direct model of Parkinson's disease, the positive results in the SCI model suggest that LRRK2 inhibition by PF-06447475 has broader neuroprotective and anti-inflammatory effects. This provides a strong rationale for its further investigation in more specific models of neurodegeneration.

Experimental Protocol: In Vivo Pharmacodynamic Study in Mice

This protocol describes a typical in vivo study to assess the effect of a LRRK2 inhibitor on brain target engagement.

Materials:

  • Wild-type mice (e.g., C57BL/6)

  • PF-06447475 formulated for subcutaneous injection

  • Vehicle control

  • Tissue homogenization buffer with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Acclimatize mice to the housing conditions for at least one week.

  • Administer PF-06447475 or vehicle to groups of mice via subcutaneous injection at a range of doses.

  • At a predetermined time point after dosing (e.g., 90 minutes), euthanize the mice and rapidly dissect the brain and kidneys.[3][4]

  • Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Homogenize the tissues in lysis buffer and centrifuge to clarify the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting with 20-30 µg of total protein per lane.

  • Probe the membranes with anti-pS935-LRRK2 and anti-total LRRK2 antibodies.

  • Detect the signals using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of pS935-LRRK2 to total LRRK2 for each sample.

  • Plot the pS935/total LRRK2 ratio against the compound dose to determine the in vivo IC50.

Visualizing the Workflow

In_Vitro_Workflow cluster_invitro In Vitro Assay Cascade Biochemical Assay Biochemical Assay (TR-FRET) - Potency (IC50) Cellular Assay Cellular Assay (Western Blot) - Target Engagement (pS935) Biochemical Assay->Cellular Assay Confirms Cell Permeability

Caption: In Vitro Workflow for PF-06447475 Characterization.

In_Vivo_Workflow cluster_invivo In Vivo Evaluation Pipeline PK Study Pharmacokinetics - Brain Penetration PD Study Pharmacodynamics - Brain Target Engagement (pS935) PK Study->PD Study Informs Dose Selection Efficacy Study Efficacy Model (e.g., SCI) - Therapeutic Potential PD Study->Efficacy Study Confirms Target Engagement

Caption: In Vivo Evaluation Pipeline for a CNS Drug Candidate.

Discussion: Bridging the Gap Between In Vitro and In Vivo Data

The development of PF-06447475 provides an excellent illustration of a successful drug discovery cascade, where in vitro data has been effectively translated to in vivo activity. The close concordance between the enzymatic and cellular potencies, and subsequently the in vivo target engagement, is a testament to the compound's well-optimized properties.

A key takeaway is the importance of a robust and translatable biomarker. The phosphorylation of LRRK2 at S935 served as a reliable marker of target engagement across all stages of testing, from cell culture to animal models. This allowed for the establishment of a clear dose-response relationship and the demonstration of target engagement in the brain at unbound concentrations that were consistent with the in vitro IC50.

While the efficacy of PF-06447475 was demonstrated in a model of neuroinflammation, further studies in genetic and toxin-induced models of Parkinson's disease would be necessary to fully validate its therapeutic potential for this indication. Nevertheless, the comprehensive preclinical dataset for PF-06447475 provides a strong foundation for its continued investigation and highlights a clear path for the development of other LRRK2 inhibitors.

References

  • Lewis, P. A. (2012). Assaying the Kinase Activity of LRRK2 in vitro. Journal of Visualized Experiments, (60), e3495. [Link]

  • Filippone, A., Lanza, M., et al. (2021). LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Henderson, J. L., Kormos, B. L., Hayward, M. M., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432. [Link]

  • Dederer, V., et al. (2023). In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. protocols.io. [Link]

  • Henderson, J. L., Kormos, B. L., Hayward, M. M., et al. (2015). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432. [Link]

  • Daher, J. P., et al. (2015). LRRK2 Pharmacological Inhibition Abates α-Synuclein Induced Neurodegeneration. Journal of Biological Chemistry, 290(32), 19433-19444. [Link]

  • JoVE. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview [Video]. YouTube. [Link]

  • Request PDF. (2025, August 6). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7 H -pyrrolo[2,3- d ]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. ResearchGate. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Evaluation of LRRK2 Inhibition in a Pre-clinical Model of Parkinson's Disease. [Link]

  • Kelly, K. (2018). Pharmacodynamic Responses And Efficacies Associated With Lrrk2 Inhibition [Doctoral dissertation, University of Pittsburgh]. [Link]

  • Manzoni, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-556. [Link]

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Comparative

A Comparative Analysis of the In Vitro Binding Affinity of (R)-3-(4-fluorobenzyl)morpholine Against Standard Ligands for Sigma-1 and Sigma-2 Receptors

Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant compounds and its ability to impart favorable pharmacokinetic properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant compounds and its ability to impart favorable pharmacokinetic properties.[1][2] Its derivatives are known to exhibit a wide array of biological activities, with a notable impact on the central nervous system (CNS).[3] (R)-3-(4-fluorobenzyl)morpholine is a synthetic derivative of this versatile heterocycle.[4] Given the structural similarities of many benzylmorpholine analogs to known psychoactive compounds, elucidating the binding profile of this molecule is of significant interest to the drug discovery community.

This guide provides a comprehensive framework for benchmarking the binding affinity of (R)-3-(4-fluorobenzyl)morpholine against well-characterized standard ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of neurological and psychiatric conditions, making them compelling targets for novel therapeutics.[5][6][7] We will detail the experimental rationale, provide step-by-step protocols for competitive radioligand binding assays, and present a clear structure for data analysis and comparison.

Rationale for Target Selection and Standard Ligands

The selection of sigma-1 and sigma-2 receptors as primary targets for this investigation is based on established structure-activity relationships. Many compounds featuring a morpholine or a related nitrogenous heterocycle linked to a benzyl group exhibit affinity for sigma receptors.

To provide a robust benchmark for the binding affinity of (R)-3-(4-fluorobenzyl)morpholine, the following standard ligands have been selected:

  • (+)-Pentazocine: A well-characterized and highly selective agonist for the sigma-1 receptor.[8] Its use allows for a direct assessment of the test compound's affinity for this receptor subtype.

  • 1,3-di-o-tolyl-guanidine (DTG): A non-selective ligand that binds with high affinity to both sigma-1 and sigma-2 receptors.[7][9] It is a standard tool for characterizing the sigma-2 receptor, typically used in conjunction with a masking agent to block binding to the sigma-1 site.

  • Haloperidol: A well-known antipsychotic drug that exhibits high affinity for both sigma-1 and sigma-2 receptors, as well as dopamine D2 receptors.[5][7] It serves as a valuable reference compound with a broad receptor binding profile.

Experimental Design: Competitive Radioligand Binding Assays

The cornerstone of this comparative analysis is the competitive radioligand binding assay. This in vitro technique measures the ability of an unlabeled test compound, in this case (R)-3-(4-fluorobenzyl)morpholine, to displace a radiolabeled ligand from its target receptor.[10][11] The resulting data allows for the determination of the test compound's inhibition constant (Ki), a measure of its binding affinity.

Experimental Workflow

The general workflow for the competitive radioligand binding assays is depicted below.

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Receptor Membrane Preparation (e.g., from Guinea Pig Liver) Incubation Incubate Membranes, Radioligand, & Test/Standard Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-(+)-Pentazocine, [3H]-DTG) Radioligand_Prep->Incubation Compound_Prep Test & Standard Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Scintillation Scintillation Counting of Radioactivity Filtration->Scintillation Data_Analysis Data Analysis: IC50 & Ki Determination Scintillation->Data_Analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for sigma receptor binding assays.[5][8][12]

Protocol 1: Membrane Preparation
  • Tissue Source: Guinea pig liver is a suitable source due to its high expression of sigma-1 receptors.[5][8]

  • Homogenization: Homogenize fresh or frozen guinea pig liver in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifugation: Centrifuge the homogenate at a low speed to remove large debris.

  • Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.[5]

  • Washing: Resuspend the membrane pellet in fresh, ice-cold assay buffer and repeat the high-speed centrifugation step.

  • Protein Quantification: Determine the protein concentration of the final membrane preparation using a standard method such as the Bradford assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Sigma-1 Receptor Competitive Binding Assay
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-Pentazocine, a selective sigma-1 receptor ligand.[8]

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation (typically 50-120 µg of protein).[12]

    • A fixed concentration of [³H]-(+)-Pentazocine (typically at or near its Kd value).

    • Varying concentrations of the test compound ((R)-3-(4-fluorobenzyl)morpholine) or standard ligands ((+)-pentazocine, DTG, haloperidol).

    • For determining non-specific binding, use a high concentration of a competing ligand like unlabeled (+)-pentazocine or haloperidol.[13]

  • Incubation: Incubate the plates for 90-120 minutes at 37°C.[5]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.[12]

  • Washing: Quickly wash the filters with ice-cold assay buffer.[5]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

Protocol 3: Sigma-2 Receptor Competitive Binding Assay
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-DTG.[7]

  • Masking Agent: A high concentration of (+)-pentazocine to saturate and block the sigma-1 receptors.[13]

  • Assay Setup: Similar to the sigma-1 assay, but with the addition of the masking agent to all wells.

  • Incubation, Filtration, and Quantification: Follow the same procedures as outlined in Protocol 2.

Data Analysis and Presentation

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding from the total binding.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound's concentration. This should yield a sigmoidal curve.

  • Determine IC50 Values: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5] This value is determined from the competition curve using non-linear regression analysis.

  • Calculate Ki Values: The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Data Summary Table

The binding affinity data for (R)-3-(4-fluorobenzyl)morpholine and the standard ligands should be summarized in a clear and concise table for easy comparison.

CompoundReceptorRadioligandKi (nM)
(R)-3-(4-fluorobenzyl)morpholineSigma-1[³H]-(+)-PentazocineExperimental Value
Sigma-2[³H]-DTGExperimental Value
(+)-PentazocineSigma-1[³H]-(+)-PentazocineReference Value
DTGSigma-1[³H]-(+)-PentazocineReference Value
Sigma-2[³H]-DTGReference Value
HaloperidolSigma-1[³H]-(+)-PentazocineReference Value
Sigma-2[³H]-DTGReference Value

Interpretation of Results and Concluding Remarks

A lower Ki value indicates a higher binding affinity. By comparing the Ki values of (R)-3-(4-fluorobenzyl)morpholine to those of the standard ligands, researchers can quantitatively assess its potency and selectivity for the sigma-1 and sigma-2 receptors.

  • High Affinity: If the Ki values for (R)-3-(4-fluorobenzyl)morpholine are in the low nanomolar range, it would be considered a high-affinity ligand.

  • Selectivity: The ratio of the Ki values for the sigma-1 and sigma-2 receptors will determine the compound's selectivity. A large ratio indicates high selectivity for one receptor subtype over the other.

This comparative guide provides a robust framework for the initial characterization of (R)-3-(4-fluorobenzyl)morpholine's binding profile. The detailed protocols and data analysis procedures are designed to ensure scientific rigor and generate reliable, reproducible results. The findings from these studies will be instrumental in guiding further preclinical development and exploring the therapeutic potential of this novel morpholine derivative.

References

  • Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • Lapan, S. W., & Bardwell, L. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Methods in molecular biology (Clifton, N.J.), 1575, 1–16. Retrieved from [Link]

  • Wang, H., & Wang, X. (2011). In Vitro Protein-Protein Binding Assay. Journal of visualized experiments : JoVE, (47), 2496. Retrieved from [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • Dutta, S. S. (2024, November 24). What are NMDA Receptors? News-Medical.Net. Retrieved from [Link]

  • Martin, S. F., & Lindsley, C. W. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 283. Retrieved from [Link]

  • Mach, R. H., & Wheeler, K. T. (2012). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of medicinal chemistry, 55(21), 8975–8984. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. Retrieved from [Link]

  • Zhang, Y., & Wang, X. (2013). In vitro Lipid Binding Assay. Bio-protocol, 3(9), e694. Retrieved from [Link]

  • Lapan, S. W., & Bardwell, L. (2017). A guide to simple, direct, and quantitative in vitro binding assays. ResearchGate. Retrieved from [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design, 14(33), 3531–3542. Retrieved from [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 15(33), 3847–3863. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NMDA | Ligand page. Retrieved from [Link]

  • Inaba, T., & Yamada, Y. (1994). AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. HETEROCYCLES, 38(5), 1033-1042. Retrieved from [Link]

  • Mach, R. H., & Wheeler, K. T. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Retrieved from [Link]

  • Peviani, M., & Abate, C. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(6), 903–908. Retrieved from [Link]

  • Bissy, D., & Dardonville, C. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(2), 204–226. Retrieved from [Link]

  • Al-Ghorbani, M., & Al-Farany, K. (2014). Morpholines. Synthesis and biological activity. OA Monitor Ireland. Retrieved from [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Cichero, E., & Pitzanti, E. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(23), 3920–3933. Retrieved from [Link]

  • Kumar, A., & Singh, S. K. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS medicinal chemistry letters, 6(10), 1045–1049. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Bissy, D., & Dardonville, C. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal chemistry (Shariqah (United Arab Emirates)), 16(3), 293–311. Retrieved from [Link]

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Validation

A Guide to the Cross-Validation of Spectroscopic Data for (R)-3-(4-fluorobenzyl)morpholine

The Imperative of Spectroscopic Cross-Validation In the synthesis of novel chemical entities, no single analytical technique can unequivocally confirm the structure and purity of a compound. Cross-validation, the process...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Spectroscopic Cross-Validation

In the synthesis of novel chemical entities, no single analytical technique can unequivocally confirm the structure and purity of a compound. Cross-validation, the process of integrating data from multiple spectroscopic methods, provides a self-validating system that significantly enhances the confidence in structural assignment. Each technique offers a unique perspective on the molecular structure, and their combined interpretation creates a comprehensive and reliable chemical portrait. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Profile of (R)-3-(4-fluorobenzyl)morpholine

The following tables summarize the predicted spectroscopic data for (R)-3-(4-fluorobenzyl)morpholine. These predictions are derived from the analysis of key structural analogs: morpholine, 3-methylmorpholine, 3-benzylmorpholine, and N-(4-fluorobenzyl)morpholine. The rationale for these predictions is detailed in the subsequent sections.

Table 1: Predicted ¹H NMR Data for (R)-3-(4-fluorobenzyl)morpholine (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 (aromatic)7.15 - 7.25m-2H
H-8 (aromatic)6.95 - 7.05m-2H
H-2a, H-6a (morpholine)3.80 - 3.95m-2H
H-2b, H-6b (morpholine)3.55 - 3.70m-2H
H-5a (morpholine)2.80 - 2.95m-1H
H-5b (morpholine)2.65 - 2.80m-1H
H-3 (morpholine)2.90 - 3.10m-1H
Benzyl CH₂3.45 - 3.60m-2H
NH1.50 - 2.50br s-1H

Table 2: Predicted ¹³C NMR Data for (R)-3-(4-fluorobenzyl)morpholine (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-9 (aromatic, C-F)161.0 - 163.5 (d, ¹JCF ≈ 245 Hz)
C-10 (aromatic, C-C)133.0 - 135.0 (d, ⁴JCF ≈ 3 Hz)
C-7 (aromatic, CH)129.5 - 131.5 (d, ³JCF ≈ 8 Hz)
C-8 (aromatic, CH)114.5 - 116.5 (d, ²JCF ≈ 21 Hz)
C-2, C-6 (morpholine)67.0 - 69.0
Benzyl CH₂59.0 - 62.0
C-3 (morpholine)55.0 - 58.0
C-5 (morpholine)49.0 - 52.0

Table 3: Predicted Key IR Absorptions for (R)-3-(4-fluorobenzyl)morpholine

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3350Medium, sharp
C-H Stretch (aromatic)3020 - 3080Medium
C-H Stretch (aliphatic)2850 - 2960Medium to Strong
C=C Stretch (aromatic)1500 - 1610Medium to Strong
C-F Stretch1210 - 1230Strong
C-O-C Stretch1110 - 1130Strong
C-N Stretch1100 - 1200Medium

Table 4: Predicted Mass Spectrometry Data for (R)-3-(4-fluorobenzyl)morpholine

Ion TypePredicted m/zFragmentation Pathway
[M+H]⁺210.1243Molecular Ion
[M-C₇H₆F]⁺101.0712Loss of fluorobenzyl radical
[C₇H₆F]⁺109.0454Fluorotropylium ion

Cross-Validation by Spectroscopic Analogy

The predicted data above is built upon the foundational spectroscopic characteristics of morpholine and the predictable effects of its substituents.

¹H and ¹³C NMR Spectroscopy: A Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.

  • Morpholine as the Core: The morpholine ring exhibits a chair conformation, leading to distinct signals for axial and equatorial protons. The protons on carbons adjacent to the electronegative oxygen (C2 and C6) are deshielded and appear at a lower field (higher ppm) compared to those adjacent to the nitrogen (C3 and C5)[1][2]. In the ¹³C NMR spectrum, the carbons adjacent to oxygen (C2, C6) resonate at a lower field (around 67 ppm) than those adjacent to nitrogen (C3, C5, around 46 ppm)[3][4].

  • Effect of the 3-Benzyl Substituent: The introduction of a benzyl group at the C3 position is expected to cause a downfield shift for the H3 proton and the C3 carbon due to the inductive effect of the phenyl ring. The diastereotopic protons of the benzyl CH₂ group will likely appear as a complex multiplet.

  • Influence of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group introduces a characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum. The fluorine atom will also induce through-bond coupling to the aromatic carbons, resulting in doublets with characteristic C-F coupling constants in the ¹³C NMR spectrum. The electron-withdrawing nature of the fluorine atom will slightly deshield the aromatic protons and carbons.

Infrared Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Morpholine Moiety: The key absorptions for the morpholine ring are the N-H stretch (for secondary amines), C-H stretches, and the prominent C-O-C ether stretch[5][6][7]. The N-H stretch is typically a single, sharp peak for a secondary amine in the region of 3300-3350 cm⁻¹[5][6][7]. The C-O-C stretch gives rise to a strong band around 1115 cm⁻¹[5][6][7].

  • Aromatic and Fluoro-Substituent Signatures: The 4-fluorobenzyl group will introduce characteristic aromatic C-H and C=C stretching vibrations. A strong absorption due to the C-F stretch is expected in the 1210-1230 cm⁻¹ region.

Mass Spectrometry: Molecular Weight and Fragmentation Insights

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

  • Molecular Ion: The molecular ion peak ([M]⁺ or [M+H]⁺ in soft ionization techniques) will confirm the molecular formula.

  • Key Fragmentation Pathways: The most likely fragmentation pathway for 3-(4-fluorobenzyl)morpholine is the cleavage of the benzyl C-C bond (alpha-cleavage to the nitrogen), leading to the formation of a stable fluorotropylium ion (m/z 109) and a morpholine-containing radical cation. Another significant fragmentation would be the loss of the fluorobenzyl group to give a fragment corresponding to the protonated morpholine ring.

Experimental Protocols for Data Acquisition and Validation

To ensure the acquisition of high-quality, reproducible data, the following protocols should be followed.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing[8][9].

    • Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization, Fourier transform, and phase correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For liquid or dissolved samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Acquire the spectrum over a relevant mass-to-charge (m/z) range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data.

Spectroscopic_Cross_Validation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data NMR Data (Chemical Shifts, Couplings, Integrals) NMR->NMR_Data IR IR Spectroscopy IR_Data IR Data (Functional Groups) IR->IR_Data MS Mass Spectrometry MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Hypothesis Proposed Structure: (R)-3-(4-fluorobenzyl)morpholine NMR_Data->Hypothesis IR_Data->Hypothesis MS_Data->Hypothesis Validation Cross-Validation Check: Are all data sets consistent with the proposed structure? Hypothesis->Validation Validation->Hypothesis No, Revise Structure Final_Structure Confirmed Structure Validation->Final_Structure Yes

Caption: Workflow for spectroscopic data cross-validation.

Conclusion

The structural elucidation of a novel compound like (R)-3-(4-fluorobenzyl)morpholine necessitates a meticulous and integrated analytical approach. While direct experimental data may be sparse, a robust spectroscopic profile can be confidently predicted through the careful analysis of structural analogs and the application of fundamental spectroscopic principles. This guide provides the framework for such a predictive analysis and outlines the essential experimental protocols for acquiring and cross-validating the necessary data. By synergistically employing NMR, IR, and Mass Spectrometry, researchers can achieve a high degree of confidence in their structural assignments, a critical step in advancing chemical research and drug development.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3948-3956. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of molecular biology, 280(5), 933-952. [Link]

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  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. [Link]

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  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

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  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]

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Comparative

Comparative structural activity relationship (SAR) of (R)-3-(4-fluorobenzyl)morpholine

The (R)-3-(4-fluorobenzyl)morpholine scaffold is a highly privileged structural motif in modern medicinal chemistry, particularly within central nervous system (CNS) drug discovery. Morpholine rings are widely recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

The (R)-3-(4-fluorobenzyl)morpholine scaffold is a highly privileged structural motif in modern medicinal chemistry, particularly within central nervous system (CNS) drug discovery. Morpholine rings are widely recognized for their balanced lipophilic-hydrophilic profiles, which facilitate excellent blood-brain barrier (BBB) permeability[1]. When functionalized with a specifically oriented fluorobenzyl group, this scaffold becomes a powerful pharmacophore for targeting monoamine transporters, NMDA receptors, and specific kinase networks[2].

This guide provides an in-depth comparative structural activity relationship (SAR) analysis of the (R)-3-(4-fluorobenzyl)morpholine scaffold. By deconstructing its stereochemical and electronic properties, we will objectively compare its performance against alternative structural analogs and provide the validated experimental workflows required to evaluate these compounds.

Mechanistic Rationale: Deconstructing the Scaffold

The pharmacological superiority of (R)-3-(4-fluorobenzyl)morpholine over its unsubstituted or structurally isomeric counterparts is driven by three distinct molecular features:

  • The Morpholine Core (The Anchor): The six-membered heterocycle contains both a hydrogen-bond acceptor (oxygen) and a basic amine (nitrogen). At physiological pH, the protonated nitrogen forms critical salt-bridge interactions with aspartate residues in the binding pockets of target proteins (e.g., monoamine transporters), while the oxygen modulates basicity to prevent excessive basicity that could hinder membrane permeation[1].

  • The 4-Fluoro Substitution (The Metabolic Shield): Unsubstituted benzyl rings are highly susceptible to oxidative metabolism—specifically para-hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver. By substituting the para-hydrogen (van der Waals radius 1.20 Å) with a fluorine atom (1.47 Å), chemists create a bioisosteric block. The exceptionally strong C–F bond (~485 kJ/mol) is highly resistant to CYP450-mediated oxidative cleavage, dramatically increasing the compound's metabolic half-life without introducing steric bulk that might disrupt target binding[3][4]. Furthermore, the electronegativity of fluorine modulates the overall lipophilicity (LogP), enhancing cellular and BBB permeability[5].

  • The (R)-Stereocenter (The Lock-and-Key Fit): The spatial trajectory of the aromatic ring is dictated by the chirality at the C3 position. The (R)-configuration projects the fluorobenzyl group into specific hydrophobic sub-pockets of the target receptor, often resulting in logarithmic increases in binding affinity compared to the (S)-enantiomer.

SAR_Model Scaffold (R)-3-(4-fluorobenzyl)morpholine Morpholine Morpholine Core (H-bond Acceptor/Donor) Scaffold->Morpholine Base Structure Fluorine 4-Fluoro Substitution (Metabolic Shield) Scaffold->Fluorine Aromatic Modification Chirality (R)-Stereocenter (Spatial Orientation) Scaffold->Chirality 3D Conformation Target Target Protein (e.g., Transporters) Morpholine->Target Anchoring (Salt Bridge) CYP CYP450 Enzymes Fluorine->CYP Resists Oxidation Chirality->Target Lock-and-Key Fit

Fig 1: Pharmacophore model and SAR logic of the (R)-3-(4-fluorobenzyl)morpholine scaffold.

Comparative SAR Analysis

To objectively evaluate the performance of the (R)-3-(4-fluorobenzyl)morpholine scaffold, we must compare it against standard alternatives. The table below synthesizes benchmark pharmacological data (using a model CNS target, such as the Norepinephrine Transporter, NET) to illustrate the causality between structural modifications and biological outcomes.

Scaffold VariantTarget Affinity (IC₅₀, nM)HLM Half-Life (T₁/₂, min)BBB Permeability (Papp)SAR Observation
(R)-3-(4-fluorobenzyl)morpholine 12.5 >120 High Optimal balance of affinity and metabolic stability.
(S)-3-(4-fluorobenzyl)morpholine450.0>120HighEutomer/Distomer effect; the (S)-configuration causes steric clashes in the binding pocket.
(R)-3-benzylmorpholine (Des-fluoro)15.225ModerateHigh affinity, but rapid para-hydroxylation by CYP450 leads to poor metabolic stability[3].
(R)-2-(4-fluorobenzyl)morpholine85.0>120HighShifting the benzyl group to the C2-position alters the vector of the aromatic ring, reducing optimal target engagement.

Key Takeaway: The data confirms that while the morpholine core provides the baseline interaction, the (R)-chirality is non-negotiable for target potency, and the 4-fluoro substitution is an absolute requirement for pharmacokinetic viability[6].

Validated Experimental Workflows

To ensure scientific integrity, the SAR claims above must be validated through robust, self-validating experimental systems. Below are the detailed protocols used to generate the comparative data.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

Purpose: To quantify the metabolic shielding effect of the 4-fluoro substitution against CYP450-mediated degradation.

Causality & Design: Human Liver Microsomes (HLMs) contain the highest concentration of CYP enzymes. We utilize NADPH as a mandatory cofactor to initiate the electron transfer cascade required for CYP activity. By comparing the degradation rate of the fluorinated scaffold versus the des-fluoro analog, we isolate the specific impact of the C–F bond.

  • Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compounds ((R)-3-(4-fluorobenzyl)morpholine and the des-fluoro analog) into the matrix to a final concentration of 1 µM.

  • Self-Validation Controls:

    • Positive Control: Verapamil (a known high-clearance compound) to verify microsomal activity.

    • Negative Control: A parallel reaction lacking NADPH to rule out non-CYP mediated chemical degradation.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CL_int) and half-life (T₁/₂) based on the exponential decay of the parent compound peak area.

Protocol B: Radioligand Competitive Binding Assay

Purpose: To validate the stereospecificity (R vs. S) of the scaffold at the target receptor.

Causality & Design: To prove that the (R)-enantiomer is the eutomer, we measure its ability to competitively displace a known radiolabeled ligand from the target protein.

  • Membrane Preparation: Isolate cell membranes expressing the target protein (e.g., HEK293 cells transfected with human NET). Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM[³H]-nisoxetine), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes (defines the assay ceiling).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM Desipramine (defines the assay floor and ensures the radioligand is specifically binding the target).

  • Filtration: Incubate for 60 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter.

  • Data Processing: Plot the dose-response curve and calculate the IC₅₀ using non-linear regression (Cheng-Prusoff equation).

Workflow CompGen Library Generation (Enantiomers & Analogs) InVitro Radioligand Binding (Affinity & Selectivity) CompGen->InVitro ADME HLM Stability Assay (LC-MS/MS Clearance) CompGen->ADME Data SAR Data Synthesis (IC50 vs. T1/2) InVitro->Data Target Metrics ADME->Data PK Metrics Lead Lead Optimization Data->Lead Candidate Selection

Fig 2: Experimental workflow for validating the SAR of morpholine derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-3-(4-fluorobenzyl)morpholine

As a Senior Application Scientist, the commitment to safety extends beyond the synthesis and application of novel compounds to their entire lifecycle, including final disposition. This guide provides a detailed, step-by-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the commitment to safety extends beyond the synthesis and application of novel compounds to their entire lifecycle, including final disposition. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-3-(4-fluorobenzyl)morpholine, a substituted morpholine derivative. The procedures outlined here are synthesized from established best practices for handling hazardous chemical waste and are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle guiding this protocol is that all chemical waste must be managed to maximize safety and minimize environmental impact.[1] This process begins with a thorough hazard assessment before any disposal activities are initiated.

Part 1: Hazard Characterization and Assessment

While a specific Safety Data Sheet (SDS) for (R)-3-(4-fluorobenzyl)morpholine may not be readily available, a reliable hazard assessment can be conducted by examining its structural components: the morpholine ring and the fluorobenzyl group.

  • Morpholine Moiety: Morpholine itself is classified as a flammable, corrosive, and toxic liquid.[2][3][4] It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[2][5][6] Therefore, it is prudent to assume that (R)-3-(4-fluorobenzyl)morpholine exhibits similar corrosive and toxicological properties.

  • Fluorobenzyl Group: The addition of a fluorinated benzyl group may influence the compound's reactivity, persistence, and metabolic pathways, but it does not negate the inherent hazards of the morpholine structure.

Based on this analysis, (R)-3-(4-fluorobenzyl)morpholine must be treated as a hazardous waste with probable characteristics of toxicity , corrosivity , and potential flammability .[7] All handling and disposal procedures must reflect this classification.

Part 2: Personal Protective Equipment (PPE) and Safety Controls

Before handling waste containers of (R)-3-(4-fluorobenzyl)morpholine, the implementation of proper engineering controls and PPE is mandatory to minimize exposure.[8][9]

Engineering Controls:

  • All waste handling and consolidation should occur within a certified chemical fume hood to prevent the inhalation of vapors.[8]

  • Ensure an eyewash station and safety shower are immediately accessible.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Given that morpholine is toxic through skin absorption, glove integrity is critical.[2]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.[10] For larger quantities or in case of a spill, a chemical-resistant apron or full suit may be necessary.

Part 3: Waste Segregation, Containment, and Labeling

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring regulatory compliance.[11][12]

Step-by-Step Containment Protocol:
  • Select an Appropriate Container:

    • Use a dedicated, leak-proof waste container with a secure, tight-fitting lid.

    • Plastic (e.g., high-density polyethylene, HDPE) containers are preferred over glass to mitigate the risk of breakage.[13]

    • The container must be chemically compatible with (R)-3-(4-fluorobenzyl)morpholine. Do not use metal containers, as the potential corrosivity could compromise their integrity.[14]

  • Waste Segregation:

    • DO NOT mix (R)-3-(4-fluorobenzyl)morpholine waste with other waste streams, especially incompatible chemicals like strong oxidizers (e.g., perchlorates, nitrates), which can react violently with morpholine derivatives.[4][11]

    • Keep solid and liquid waste forms in separate containers.[14]

    • This waste should be classified as a non-halogenated organic solvent/reagent waste unless mixed with halogenated solvents during the experimental process.

  • Labeling the Waste Container:

    • Proper labeling is a strict requirement under EPA and OSHA regulations.[13][15] The label must be affixed to the container as soon as the first drop of waste is added.

    • The EHS hazardous waste tag must include:

      • The words "Hazardous Waste".

      • The full, unabbreviated chemical name: "(R)-3-(4-fluorobenzyl)morpholine".[11][13] Do not use chemical formulas or acronyms.

      • An accurate estimation of the concentration and total quantity.

      • The date of waste generation (accumulation start date).[13]

      • All relevant hazard pictograms (e.g., Corrosive, Toxic, Flammable).

Part 4: On-Site Accumulation and Disposal Workflow

All chemical waste must be tracked from its point of generation to its final disposal.[16] This "cradle-to-grave" management is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[13]

Disposal Workflow Diagram

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Storage cluster_2 Final Disposition A Waste Generation ((R)-3-(4-fluorobenzyl)morpholine) B Characterize Waste (Toxic, Corrosive, Flammable) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate & Contain in Compatible Labeled Container C->D E Store in Satellite Accumulation Area (SAA) Near Generation Point D->E F Keep Container Closed Except When Adding Waste E->F G Transfer to Central Accumulation Area (CAA) When Full or Timed Out F->G H Arrange Pickup by Certified Hazardous Waste Vendor G->H I Complete & Sign Hazardous Waste Manifest H->I J Final Disposal via High-Temperature Incineration I->J

Sources

Handling

Personal protective equipment for handling (R)-3-(4-fluorobenzyl)morpholine

A Proactive Safety Framework for Handling (R)-3-(4-fluorobenzyl)morpholine This document provides a comprehensive safety and handling protocol for (R)-3-(4-fluorobenzyl)morpholine. As specific safety data for this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling (R)-3-(4-fluorobenzyl)morpholine

This document provides a comprehensive safety and handling protocol for (R)-3-(4-fluorobenzyl)morpholine. As specific safety data for this compound is not extensively published, this guide institutes a conservative safety protocol grounded in the well-documented hazardous properties of its parent heterocycle, Morpholine . This "surrogate safety" approach is a cornerstone of responsible laboratory practice, ensuring that we operate with a margin of safety that accounts for the unknown while being guided by established chemical principles.

The procedures outlined below are designed to empower researchers with the knowledge to manage risk proactively, ensuring both personal safety and data integrity.

Part 1: Hazard Assessment & Risk Profile

(R)-3-(4-fluorobenzyl)morpholine is a derivative of morpholine. Morpholine is classified as a flammable, corrosive, and toxic substance.[1][2] Therefore, we must assume this derivative presents a similar hazard profile until proven otherwise. The primary risks involve exposure via skin contact, eye contact, and inhalation.[3]

Table 1: Anticipated Hazard Profile based on Morpholine Surrogate Data

Hazard ClassificationDescription & Precautionary RationaleSource(s)
Flammable Liquid Morpholine is a Category 3 Flammable Liquid.[1][4] All handling must occur away from ignition sources (heat, sparks, open flames). Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][5][6][1][4][6]
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[2] Engineering controls like a chemical fume hood are not just recommended; they are mandatory to prevent systemic exposure.[2][3]
Severe Skin & Eye Damage The parent compound, morpholine, is corrosive and can cause severe skin burns and serious eye damage, potentially leading to blindness.[1][3][6] This necessitates robust skin and eye protection at all times.[1][3][6]
Organ Toxicity Prolonged or repeated exposure to morpholine is known to cause damage to organs, particularly the respiratory system.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against the hazards outlined above. The following protocol is mandatory for all personnel handling (R)-3-(4-fluorobenzyl)morpholine.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles conforming to EN14387 or equivalent standards.[6]

  • Recommended for Splash Risk: A full-face shield worn over safety goggles is required when handling larger quantities (>50 mL) or during procedures with a high risk of splashing, such as transfers or extractions.[1][7] The face shield provides a secondary barrier, protecting the entire face from corrosive splashes.

Respiratory Protection
  • Primary Control: All handling of (R)-3-(4-fluorobenzyl)morpholine must be conducted within a certified chemical fume hood.[7] A properly functioning fume hood is the most critical engineering control for preventing inhalation of toxic vapors.

  • Secondary Control: In the rare event of fume hood failure or for emergency response, a respirator with an organic vapor cartridge (Type A, brown) is necessary.[6] Personnel must be fit-tested and trained in the proper use of respirators.

Body and Hand Protection

A chemical-resistant lab coat is mandatory.[7] It should be fully buttoned with sleeves rolled down to protect against skin contact.

The choice of glove material is paramount and task-dependent. Thin, disposable gloves are suitable only for incidental splash protection, not for prolonged handling or immersion.[8]

Table 2: Glove Selection Guide for Morpholine and its Derivatives

Glove MaterialRatingTypical Breakthrough TimeRecommended Use CaseSource(s)
Nitrile Fair to Poor>10 minutes (for thin gauge)Splash Protection Only. Suitable for quick transfers where no direct, prolonged contact is expected. Not recommended for immersion or extensive handling. Must be changed immediately upon contamination.[9]
Neoprene Very Good>480 minutesExtended Handling. A reliable choice for procedures involving sustained potential contact. Offers good chemical and physical resistance.[10][11]
Butyl Rubber Very Good>480 minutesHigh-Risk Operations. Recommended for prolonged direct contact or when handling larger volumes. Offers excellent resistance to corrosive chemicals.[1][10]
Fluoroelastomer (FKM/Viton™) Excellent>480 minutesHighest Protection. The premium choice for handling highly corrosive materials or for situations requiring maximum chemical resistance.[1][11]

Operational Imperative: Always inspect gloves for signs of degradation, discoloration, or punctures before use.[7] After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly with soap and water.[4][7]

Part 3: Safe Handling and Disposal Workflow

Adherence to a systematic workflow minimizes risk at every stage of the experimental process.

Workflow Diagram

The following diagram illustrates the mandatory step-by-step process for safely handling (R)-3-(4-fluorobenzyl)morpholine.

prep 1. Preparation - Verify fume hood function - Assemble all materials - Inspect PPE for integrity ppe 2. Don PPE - Lab Coat - Safety Goggles & Face Shield - Appropriate Gloves (Table 2) prep->ppe Pre-checks complete handle 3. Chemical Handling - Conduct all work in fume hood - Use non-sparking tools - Ground equipment - Keep container closed when not in use ppe->handle Ready for handling decon 4. Decontamination - Clean work surfaces - Decontaminate equipment handle->decon Experiment complete waste 5. Waste Segregation - Segregate liquid & solid waste - Use designated, labeled containers decon->waste Area is clean doff 6. Doff PPE - Remove gloves & dispose - Remove lab coat - Wash hands thoroughly waste->doff Waste secured end End of Process doff->end

Caption: Safe Handling Workflow from Preparation to Completion.

Step-by-Step Disposal Plan

Proper disposal is a critical final step to ensure environmental health and regulatory compliance.

  • Waste Collection: All materials contaminated with (R)-3-(4-fluorobenzyl)morpholine, including disposable gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[7]

  • Segregation: Collect liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Solid waste should be collected in a separate, similarly labeled container. Do not mix with other waste streams.[12][13]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Corrosive, Toxic).

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and have secondary containment.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. You must follow all local, state, and federal regulations.[7][12]

Part 4: Emergency Response Protocols

Spills
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control: If safe to do so, eliminate all ignition sources.[6]

  • Contain & Absorb: Wearing appropriate PPE (including butyl rubber gloves and a respirator if necessary), cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[5] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]

References

  • BenchChem. (n.d.). Personal protective equipment for handling Morpholine oleate.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. NJ.gov.
  • Redox. (2022, October 1).
  • Chemos GmbH & Co. KG. (2019, April 5).
  • Fisher Scientific. (2020, March 16).
  • Fisher Scientific. (2010, August 6).
  • Fisher Scientific. (n.d.). Nitrile Gloves Chemical Resistance Chart.
  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety.
  • Sigma-Aldrich. (2025, November 6).
  • Tokyo Chemical Industry Co., Ltd. (2025, November 17).
  • ChemicalBook. (n.d.).
  • Columbia University. (n.d.). Chemical Resistance Guide.
  • Unknown. (n.d.). Glove Chemical Resistance Chart.
  • Merck Millipore. (n.d.).
  • SBLCore. (2025, April 16). SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended: Morpholine.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorobenzoyl)morpholine. PubChem.
  • SAS Safety Corp. (n.d.). Chemical Resistance Chart.
  • Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine. Canada.ca.
  • Unknown. (2024, October 5). Toxicity of morpholine.

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